Corticotropin
Description
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C207H308N56O58S/c1-108(2)89-140(186(302)240-135(69-74-163(279)280)182(298)254-149(204(320)321)94-117-43-20-15-21-44-117)250-193(309)152-54-35-86-262(152)202(318)147(92-116-41-18-14-19-42-116)252-171(287)114(11)230-175(291)132(66-71-160(273)274)234-170(286)113(10)231-191(307)150(105-265)255-183(299)136(70-75-164(281)282)241-190(306)146(98-165(283)284)249-180(296)133(67-72-161(275)276)235-169(285)112(9)229-157(270)101-225-174(290)145(97-156(213)269)251-194(310)153-55-36-87-263(153)203(319)148(93-119-60-64-123(268)65-61-119)253-199(315)167(110(5)6)257-185(301)129(49-26-30-79-210)243-198(314)168(111(7)8)259-196(312)155-57-38-85-261(155)201(317)139(53-34-83-223-207(218)219)244-178(294)130(51-32-81-221-205(214)215)237-177(293)128(48-25-29-78-209)236-176(292)127(47-24-28-77-208)232-158(271)103-227-197(313)166(109(3)4)258-195(311)154-56-37-84-260(154)200(316)138(50-27-31-80-211)233-159(272)102-226-173(289)143(95-120-99-224-126-46-23-22-45-124(120)126)247-179(295)131(52-33-82-222-206(216)217)238-187(303)142(90-115-39-16-13-17-40-115)246-189(305)144(96-121-100-220-107-228-121)248-181(297)134(68-73-162(277)278)239-184(300)137(76-88-322-12)242-192(308)151(106-266)256-188(304)141(245-172(288)125(212)104-264)91-118-58-62-122(267)63-59-118/h13-23,39-46,58-65,99-100,107-114,125,127-155,166-168,224,264-268H,24-38,47-57,66-98,101-106,208-212H2,1-12H3,(H2,213,269)(H,220,228)(H,225,290)(H,226,289)(H,227,313)(H,229,270)(H,230,291)(H,231,307)(H,232,271)(H,233,272)(H,234,286)(H,235,285)(H,236,292)(H,237,293)(H,238,303)(H,239,300)(H,240,302)(H,241,306)(H,242,308)(H,243,314)(H,244,294)(H,245,288)(H,246,305)(H,247,295)(H,248,297)(H,249,296)(H,250,309)(H,251,310)(H,252,287)(H,253,315)(H,254,298)(H,255,299)(H,256,304)(H,257,301)(H,258,311)(H,259,312)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,320,321)(H4,214,215,221)(H4,216,217,222)(H4,218,219,223)/t112-,113-,114-,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,166-,167-,168-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLFZVILOHSSID-OVLDLUHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C207H308N56O58S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4541 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Easily soluble in cold water, hot water., Appreciably soluble in 60 to 70% alcohol or acetone. Almost completely precipitated in 2.5% trichloroacetic acid soln. Also precipitated from dilute soln by 20% sulfosalicylic acid and by 5% lead acetate soln., Freely soluble in water. Partly precipitated at the isoelectric point (pH 4.65-4.80) | |
| Record name | Corticotropin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Corticotropin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7773 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
12427-33-7, 9002-60-2 | |
| Record name | Corticotropin [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012427337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corticotropin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Corticotropin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Corticotropin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7773 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Corticotropin Signaling Pathway in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corticotropin, also known as adrenocorticotropic hormone (ACTH), is a peptide hormone renowned for its central role in the hypothalamic-pituitary-adrenal (HPA) axis. Beyond its systemic functions, ACTH and related melanocortin peptides exert direct and significant effects within the central nervous system (CNS). In neuronal cells, this compound signaling is primarily mediated by the melanocortin receptors MC3R and MC4R, members of the G protein-coupled receptor (GPCR) superfamily. Activation of these receptors initiates a cascade of intracellular events, influencing a wide array of neuronal functions including energy homeostasis, feeding behavior, and neuroprotection.[1][2][3] This technical guide provides a comprehensive overview of the core this compound signaling pathway in neurons, detailing the molecular components, downstream effectors, and key experimental protocols for its investigation.
Introduction to this compound Signaling in the CNS
The melanocortin system in the brain is a crucial regulator of various physiological processes.[1][2] this compound and other melanocortin peptides, derived from the precursor protein pro-opiomelanocortin (POMC), act as ligands for five distinct melanocortin receptors (MCRs).[2] Within the CNS, the MC3R and MC4R are the most relevant for mediating the effects of these peptides on neuronal activity.[4] The signaling pathways initiated by the activation of these receptors are complex and can be pleiotropic, depending on the specific ligand, receptor subtype, and cellular context.[1][5]
Core Components of the Signaling Pathway
The canonical this compound signaling pathway in neuronal cells involves the following key components:
-
Ligand: this compound (ACTH) and other melanocortin peptides (e.g., α-MSH).
-
Receptors: Melanocortin 3 Receptor (MC3R) and Melanocortin 4 Receptor (MC4R). These are Class A GPCRs.
-
Accessory Proteins: Melanocortin Receptor Accessory Proteins (MRAPs), such as MRAP2, can modulate receptor trafficking and ligand selectivity.[6]
-
G Proteins: MC3R and MC4R primarily couple to the stimulatory G protein, Gαs, leading to the activation of adenylyl cyclase.[1][5] There is also evidence for coupling to Gαq or Gαi under certain conditions.[1][5]
-
Effector Enzyme: Adenylyl Cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Second Messenger: Cyclic Adenosine Monophosphate (cAMP).
-
Downstream Kinase: Protein Kinase A (PKA), which is activated by cAMP.
-
Transcription Factors: cAMP Response Element-Binding Protein (CREB) is a key transcription factor phosphorylated and activated by PKA.
-
Other Potential Effectors: In cases of Gαq coupling, phospholipase C (PLC) activation can lead to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.
Below is a diagram illustrating the primary this compound signaling pathway in neuronal cells.
Quantitative Data on Ligand-Receptor Interactions
Quantifying the binding affinity (Kd) and functional potency (EC50) of this compound for its neuronal receptors is crucial for understanding its physiological effects and for drug development. While data specifically from neuronal cells is limited, studies in heterologous expression systems provide valuable insights.
| Parameter | Ligand | Receptor | Cell Type | Value | Reference |
| EC50 | ACTH | MC2R/MRAP | HEK293 | 0.52 nM | [7] |
| EC50 | ACTH | MC4R/MRAP2a | HEK293 | Similar to MC2R | [6] |
| EC50 | α-MSH | MC3R | HEK293 | 1.3 nM | [8] |
| EC50 | α-MSH | MC4R | HEK293 | 0.2 nM | [8] |
Note: EC50 values can vary depending on the specific assay conditions and the accessory proteins expressed.
Downstream Signaling Events and Cellular Responses
Activation of MC3R and MC4R in neurons leads to a variety of downstream cellular responses:
-
cAMP Production: The primary and most well-characterized downstream event is the rapid increase in intracellular cAMP concentration.
-
PKA Activation and Substrate Phosphorylation: Activated PKA phosphorylates a multitude of intracellular proteins on serine and threonine residues, including ion channels and transcription factors.
-
CREB Phosphorylation and Gene Expression: Phosphorylation of CREB at Ser133 is a key event leading to the recruitment of transcriptional co-activators and the regulation of target gene expression. This can influence neuronal survival, plasticity, and function.
-
Modulation of Ion Channel Activity: this compound signaling can modulate the activity of various ion channels, thereby altering neuronal excitability. This can manifest as changes in resting membrane potential, firing rate, and synaptic transmission.
-
Intracellular Calcium Mobilization: While the canonical pathway involves cAMP, evidence suggests that melanocortin receptors can also couple to Gαq, leading to an increase in intracellular calcium levels, although this is less characterized in neurons.[9][10][11]
Detailed Experimental Protocols
Investigating the this compound signaling pathway in neuronal cells requires a range of specialized techniques. Below are detailed protocols for key experiments.
Neuronal Cell Culture and Differentiation
The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neuronal signaling as it can be differentiated into a more mature neuronal phenotype.
Protocol for SH-SY5Y Differentiation:
-
Cell Seeding: Plate SH-SY5Y cells in a T-75 flask with basic growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).[12][13][14][15][16]
-
Initial Differentiation (Day 1-7): When cells reach 40-50% confluency, replace the growth medium with Differentiation Medium #1 (e.g., DMEM/F12 with 1% FBS and 10 µM all-trans-retinoic acid). Change the medium every 2-3 days.[12][13][14][15][16]
-
First Passage (Day 7): Split the cells 1:1 onto uncoated dishes in Differentiation Medium #1.[13]
-
Second Differentiation Phase (Day 8-10): Change the medium to Differentiation Medium #2 (e.g., Neurobasal medium with B27 supplement and 10 µM all-trans-retinoic acid).[14]
-
Second Passage (Day 10): Split the cells 1:1 onto plates coated with an extracellular matrix (e.g., Geltrex or poly-D-lysine) in Differentiation Medium #2.[13]
-
Final Differentiation (Day 11-18): Change the medium to Differentiation Medium #3 (e.g., Neurobasal medium with B27 supplement and 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF)). Change the medium every 3 days.[13][14]
-
Experimental Use: Differentiated neurons are ready for experiments from day 18 onwards.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of ACTH for its receptors in neuronal membranes.
Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Homogenize cultured neuronal cells or brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors). Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of unlabeled ACTH (for competition binding).
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 of ACTH and calculate the Ki using the Cheng-Prusoff equation. For saturation binding, use increasing concentrations of the radioligand to determine Kd and Bmax.
cAMP Assay
This assay quantifies the production of cAMP in response to ACTH stimulation.
Protocol for cAMP Assay:
-
Cell Plating: Seed differentiated neuronal cells in a 96-well plate.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of ACTH for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Use a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen) to measure the concentration of cAMP in the cell lysates. These kits typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the cAMP concentration in your samples and plot a dose-response curve for ACTH to determine the EC50.
Western Blot for Phospho-CREB
This technique is used to measure the phosphorylation of CREB, a key downstream target of the cAMP/PKA pathway.
Protocol for Western Blotting:
-
Cell Treatment and Lysis: Treat differentiated neuronal cells with ACTH for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB Ser133).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the pCREB signal to the total CREB or a loading control (e.g., GAPDH or β-actin) to determine the fold-change in CREB phosphorylation.[17][18]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effects of ACTH on the electrical properties of individual neurons.[19][20][21][22][23]
Protocol for Whole-Cell Patch-Clamp:
-
Brain Slice Preparation: Prepare acute brain slices from a region of interest (e.g., hypothalamus, amygdala) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[24][25][26][27][28]
-
Recording Setup: Transfer a brain slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Patch Pipette: Pull a glass micropipette with a resistance of 3-7 MΩ and fill it with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: Under visual guidance, carefully approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Recording: In current-clamp mode, record the neuron's membrane potential and firing activity before and after bath application of ACTH. In voltage-clamp mode, hold the membrane potential at a specific voltage and record the currents flowing across the membrane in response to ACTH.
-
Data Analysis: Analyze changes in resting membrane potential, input resistance, action potential firing frequency, and the amplitude and frequency of synaptic currents.
Conclusion
The this compound signaling pathway in neuronal cells represents a complex and multifaceted system with significant implications for neuronal function and CNS disorders. While the canonical Gαs-cAMP-PKA cascade is the primary signaling route, the potential for alternative G protein coupling adds another layer of complexity. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect the molecular mechanisms of this pathway and to identify and characterize novel therapeutic agents targeting the melanocortin system in the brain. Further research, particularly focusing on generating quantitative data in neuronal-specific models, will be crucial for a more complete understanding of this compound's role in the central nervous system.
References
- 1. The melanocortin receptor signaling system and its role in neuroprotection against neurodegeneration: Therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Melanocortin 4 receptor becomes an ACTH receptor by coexpression of melanocortin receptor accessory protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrenocorticotropic Hormone (ACTH) Responses Require Actions of the Melanocortin-2 Receptor Accessory Protein on the Extracellular Surface of the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. Effects of ACTH and angiotensin II on cytosolic calcium in cultured adrenal glomerulosa cells. Role of cAMP production in the ACTH effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of calcium ions in the mechanism of ACTH stimulation of cortisol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Ca2+ in the action of adrenothis compound in cultured human adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 15. static.igem.org [static.igem.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 20. Patch Clamp Protocol [labome.com]
- 21. protocols.io [protocols.io]
- 22. Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preparation of Cortical Brain Slices for Electrophysiological Recording | Springer Nature Experiments [experiments.springernature.com]
- 26. precisionary.com [precisionary.com]
- 27. protocols.io [protocols.io]
- 28. researchgate.net [researchgate.net]
Mechanism of Action of Corticotropin on the Adrenal Cortex: A Technical Guide
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of adrenocorticotropic hormone (ACTH), or corticotropin, on the adrenal cortex. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the signaling cascades, regulatory processes, and experimental methodologies central to this critical physiological axis.
Introduction: The Hypothalamic-Pituitary-Adrenal (HPA) Axis
Adrenocorticotropic hormone is a 39-amino acid peptide hormone synthesized and secreted by the anterior pituitary gland.[1] It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, a major neuroendocrine system that regulates responses to stress and homeostasis.[2][3] The synthesis and release of ACTH are stimulated by the this compound-releasing hormone (CRH) from the hypothalamus.[4][5] Circulating ACTH then acts primarily on the adrenal cortex, the outer region of the adrenal gland, to stimulate the production and release of glucocorticoids, principally cortisol in humans.[2][4][5] The adrenal cortex is divided into three zones: the zona glomerulosa (producing mineralocorticoids), the zona fasciculata (producing glucocorticoids), and the zona reticularis (producing androgens).[5][6] ACTH is the main stimulus for the zona fasciculata and zona reticularis.[5][6]
The Primary Signaling Pathway: The cAMP/PKA Cascade
The predominant mechanism of ACTH action is initiated by its binding to a specific cell surface receptor on adrenocortical cells, leading to the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][4]
2.1 Receptor Binding and G-Protein Activation
ACTH binds exclusively to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR).[4][6][7] For MC2R to be correctly trafficked to the plasma membrane and for it to bind ACTH and activate signaling, it requires the presence of a small transmembrane accessory protein known as the melanocortin receptor accessory protein (MRAP).[6][8][9] Mutations in either the MC2R or MRAP gene can lead to familial glucocorticoid deficiency (FGD), a condition characterized by ACTH resistance.[6][9]
Upon ACTH binding, the MC2R-MRAP complex undergoes a conformational change that activates an associated heterotrimeric Gs protein.[6][10] This activation causes the Gαs subunit to dissociate and exchange its bound GDP for GTP.
2.2 cAMP Synthesis and PKA Activation
The activated Gαs subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4][11] The resulting increase in intracellular cAMP concentration is the central second messenger in the ACTH signaling cascade.[1][12] cAMP then activates protein kinase A (PKA), a serine/threonine kinase, by binding to its regulatory subunits, causing the release and activation of its catalytic subunits.[4][6][11]
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 3. Dynamics of ACTH and Cortisol Secretion and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ACTH receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Editorial: ACTH Action in the Adrenal Cortex: From Molecular Biology to Pathophysiology [frontiersin.org]
- 9. ec.bioscientifica.com [ec.bioscientifica.com]
- 10. ACTH Receptor (MC2R) Specificity: What Do We Know About Underlying Molecular Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
- 12. Mechanism of action of ACTH: beyond cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of Corticotropin-Releasing Hormone in Peripheral Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticotropin-releasing hormone (CRH), a 41-amino acid neuropeptide, is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, orchestrating the body's response to stress. However, a growing body of evidence has unveiled a complex and critical role for CRH in a wide array of peripheral tissues. Beyond its neuroendocrine functions, peripherally expressed CRH and its receptors act as key modulators in local physiological and pathophysiological processes, including inflammation, immune responses, cell proliferation and differentiation, and tissue barrier integrity. This technical guide provides an in-depth exploration of the functions of CRH in various peripheral systems, presenting quantitative data, detailed experimental methodologies, and an analysis of the intricate signaling pathways involved.
CRH and its Receptors in the Periphery
CRH exerts its effects through two main G-protein coupled receptors: CRH receptor type 1 (CRHR1) and CRH receptor type 2 (CRHR2). Both receptors are expressed in a tissue-specific manner throughout the periphery, mediating distinct and sometimes opposing actions of CRH and its related urocortins.
Table 1: Quantitative Data on CRH Receptor Binding Affinity (Kd) in Peripheral Tissues
| Tissue/Cell Type | Receptor Subtype | Radioligand | Kd (nM) | Reference |
| Fetal Sheep Anterior Pituitary | CRHR1 | ¹²⁵I-Tyr-oCRH | ~1 | [1] |
| Human Myometrium | CRHR1 | ¹²⁵I-Tyr-oCRH | 1.6 | [2] |
| Rat Brain | CRHR1 | ¹²⁵I-Tyr-oCRH | 1-1.6 | [2] |
| Rat Heart | CRHR2 | ¹²⁵I-Tyr-oCRH | ~25 (lower affinity than CRHR1) | [2] |
Functional Roles of CRH in Peripheral Tissues
The Cutaneous System: A Peripheral Stress Response Axis
The skin possesses a local equivalent of the HPA axis, where CRH plays a pivotal role in maintaining homeostasis and responding to stressors.[3] CRH and its receptors are expressed in various skin cells, including keratinocytes, melanocytes, fibroblasts, and mast cells.[4]
Key Functions:
-
Cell Proliferation and Differentiation: CRH exhibits cell-type-specific effects on proliferation. It stimulates the proliferation of dermal fibroblasts while inhibiting the proliferation of keratinocytes and melanocytes, promoting their differentiation.[4][5][6] This dual role is critical for wound healing and maintaining epidermal integrity.
-
Immune Modulation: Cutaneous CRH acts as a pro-inflammatory mediator, stimulating the degranulation of mast cells and the release of inflammatory molecules like histamine and vascular endothelial growth factor (VEGF).[7][8] This contributes to local inflammatory responses and angiogenesis.
-
Sebaceous Gland Function: CRH can stimulate the secretory activity of sebocytes, potentially influencing skin conditions like acne.[4]
Table 2: Quantitative Effects of CRH on Skin Cells
| Cell Type | Effect | CRH Concentration | EC50 | Quantitative Change | Reference |
| Dermal Fibroblasts | Stimulation of proliferation | - | - | Increased transition from G1/0 to S phase | [4][5] |
| HaCaT Keratinocytes | Inhibition of proliferation | - | 3.3 x 10⁻¹⁰ M (for CRHR1 agonist) | - | [6] |
| HaCaT Keratinocytes | Stimulation of IL-6 secretion | - | - | Increased IL-6 levels | [4] |
| HaCaT Keratinocytes | Inhibition of IL-1β secretion | - | - | Decreased IL-1β levels | [4] |
| Mast Cells (Rat Skin) | Degranulation & Increased Vascular Permeability | 0.1-10 µM (intradermal) | - | Dose-dependent increase | [8] |
The Immune System: A Complex Immunomodulator
CRH is a significant modulator of the immune system, with its effects being context-dependent and mediated by both central and peripheral pathways. Peripherally, CRH often exhibits pro-inflammatory actions.[9][10]
Key Functions:
-
Cytokine Release: CRH can stimulate the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) from various immune cells, including microglia and peripheral blood mononuclear cells.[11][12]
-
Mast Cell Activation: As mentioned, CRH is a potent activator of mast cells, leading to the release of histamine and other inflammatory mediators.[7][8] This action is implicated in allergic reactions and neuroinflammatory conditions.[7][13]
-
Lymphocyte Function: CRH can influence lymphocyte activity, although the effects can be complex and may depend on the specific cell type and activation state.
Table 3: Quantitative Effects of CRH on Immune Cells
| Cell Type | Effect | CRH Concentration | Quantitative Change | Reference |
| Rat Microglia | Stimulation of proliferation | 10-500 nM | Maximal response at 50 nM | [11] |
| Rat Microglia | Stimulation of TNF-α release | Dose-dependent | Transient and rapid increase | [11] |
| Human Peripheral Blood Mononuclear Cells | Stimulation of IL-6 release | - | Significant increase | [12] |
| Human Mast Cells (LAD2) | Stimulation of VEGF release | - | Significant increase | [14] |
The Gastrointestinal Tract: A Mediator of Stress-Induced Gut Dysfunction
CRH plays a crucial role in the brain-gut axis, and its peripheral actions contribute significantly to stress-related gastrointestinal disorders.
Key Functions:
-
Intestinal Permeability: CRH can increase intestinal epithelial permeability, a key factor in the pathophysiology of inflammatory bowel disease and irritable bowel syndrome. This effect is often mediated by mast cell activation.[15][16]
-
Motility and Secretion: Peripheral CRH can influence gut motility and secretion, contributing to symptoms like diarrhea and abdominal pain in response to stress.
-
Angiogenesis: CRH signaling has been shown to regulate intestinal angiogenesis, with CRHR1 activation promoting and CRHR2 activation inhibiting this process in human intestinal microvascular endothelial cells.[10]
The Reproductive System: A Local Regulator of Reproductive Events
CRH and its receptors are expressed in various reproductive tissues, including the ovaries, uterus, and placenta, where they play important roles in an autocrine and paracrine manner.
Key Functions:
-
Ovulation and Implantation: CRH is involved in the inflammatory processes associated with ovulation and blastocyst implantation.
-
Pregnancy and Parturition: Placental CRH is crucial for regulating the length of gestation and the timing of childbirth.
The Cardiovascular System: A Modulator of Vascular Tone and Cardiac Function
Peripheral CRH can influence cardiovascular function, with CRHR2 being the predominant receptor in the heart and vasculature. Peripheral administration of CRH can lead to vasodilation and a decrease in mean arterial pressure.
Signaling Pathways of CRH in Peripheral Tissues
CRH receptor activation initiates a cascade of intracellular signaling events that are highly dependent on the cell type and the specific receptor subtype involved. The primary signaling pathways include the adenylyl cyclase/protein kinase A (PKA) pathway and the phospholipase C/protein kinase C (PKC) pathway.
CRH Signaling Pathways Diagram
References
- 1. Characteristics and developmental changes of corticotrophin-releasing hormone-binding sites in the fetal sheep anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Releasing Hormone-Binding Protein and Stress: From Invertebrates to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Role of Peripheral this compound-Releasing Hormone (CRH) on Dermal Fibroblasts | PLOS One [journals.plos.org]
- 4. This compound releasing hormone and the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Role of Peripheral this compound-Releasing Hormone (CRH) on Dermal Fibroblasts | PLOS One [journals.plos.org]
- 6. This compound-releasing hormone triggers differentiation in HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound-releasing hormone induces skin mast cell degranulation and increased vascular permeability, a possible explanation for its proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-releasing hormone induces keratinocyte differentiation in the adult human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The this compound Releasing Hormone Family of Peptides Regulates Intestinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-releasing hormone induces proliferation and TNF-alpha release in cultured rat microglia via MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuropeptides CRH, SP, HK-1, and Inflammatory Cytokines IL-6 and TNF Are Increased in Serum of Patients with Fibromyalgia Syndrome, Implicating Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroimmune connections between this compound-releasing hormone and mast cells: novel strategies for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurotensin and CRH Interactions Augment Human Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gene - CRH [maayanlab.cloud]
- 16. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Regulation of Pro-opiomelanocortin (POMC) Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-opiomelanocortin (POMC) gene holds a central role in a multitude of physiological processes, ranging from stress response and energy homeostasis to pigmentation. Its expression is intricately regulated in a tissue-specific manner, primarily within the anterior and intermediate lobes of the pituitary gland and in a specific population of neurons in the arcuate nucleus of the hypothalamus. The protein product of the POMC gene is a precursor that undergoes extensive post-translational processing to yield a diverse array of bioactive peptides, including adrenocorticotropic hormone (ACTH), α-, β-, and γ-melanocyte-stimulating hormones (MSHs), and β-endorphin. Dysregulation of POMC gene expression is implicated in several pathological conditions, including Cushing's disease, adrenal insufficiency, obesity, and cachexia, making it a critical target for therapeutic intervention.
This technical guide provides an in-depth exploration of the molecular mechanisms governing POMC gene expression. It details the key transcription factors, the complex signaling pathways that modulate their activity, and the epigenetic modifications that provide a further layer of control. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of POMC biology and the development of novel therapeutics targeting this vital system.
Core Regulatory Elements of the POMC Gene
The regulation of POMC gene expression is highly dependent on the cellular context, with distinct sets of regulatory elements and transcription factors driving its expression in the pituitary and the hypothalamus.
Pituitary Expression: In the pituitary corticotrophs and melanotrophs, the proximal promoter region, spanning approximately 480 base pairs upstream of the transcriptional start site, is crucial for cell-specific and hormonally regulated expression.[1] This region contains binding sites for a variety of transcription factors that integrate developmental cues and physiological signals.
Hypothalamic Expression: In contrast, POMC expression in the arcuate nucleus of the hypothalamus is governed by distal enhancer elements located approximately 10 to 12 kilobases upstream of the transcriptional start site.[2] Two key neuronal enhancers, nPE1 and nPE2, have been identified and are both necessary and sufficient for directing POMC expression in these neurons.[2]
Key Transcription Factors in POMC Regulation
A complex interplay of transcription factors dictates the precise spatial and temporal expression of the POMC gene. These factors can be broadly categorized as lineage-determining factors and signal-dependent factors.
| Transcription Factor | Family | Primary Site of Action | Key Function in POMC Regulation | References |
| Pitx1 | Paired-like homeodomain | Pituitary | A key activator of the POMC promoter, acting in concert with other factors.[3][4] | |
| Tpit (Tbx19) | T-box | Pituitary | A critical lineage-determining factor for corticotroph and melanotroph development; activates POMC transcription in cooperation with Pitx1.[3][4] Mutations in the human TPIT gene lead to isolated ACTH deficiency.[3] | |
| Nur77 (NGFI-B), Nurr1, NOR-1 | Orphan Nuclear Receptor | Pituitary | Mediate the stimulatory effect of Corticotropin-Releasing Hormone (CRH) on POMC transcription by binding to Nur response elements (NurREs) in the promoter.[3][5][6][7] | |
| STAT3 | Signal Transducer and Activator of Transcription | Hypothalamus, Pituitary | Mediates the effects of leptin and leukemia inhibitory factor (LIF) on POMC expression.[8][9] | |
| NeuroD1 | Basic helix-loop-helix | Pituitary | Cooperates with Pitx1 and Tpit to regulate corticotroph-specific POMC gene expression.[1][10] | |
| Glucocorticoid Receptor (GR) | Nuclear Receptor | Pituitary | Mediates the negative feedback repression of POMC transcription by glucocorticoids.[3][11] | |
| CREB | Basic Leucine Zipper | Pituitary | Binds to a second POMC promoter and regulates its transcriptional activity.[1] |
Signaling Pathways Modulating POMC Expression
The expression of the POMC gene is dynamically regulated by a variety of signaling pathways that respond to physiological cues. These pathways converge on the key transcription factors to fine-tune POMC transcription.
This compound-Releasing Hormone (CRH) Signaling Pathway
In pituitary corticotrophs, CRH is a primary stimulator of POMC transcription and ACTH secretion.[12] The binding of CRH to its receptor (CRHR1) activates the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[13] PKA then triggers downstream signaling cascades, including the MAPK/ERK pathway, which ultimately leads to the phosphorylation and activation of transcription factors such as Nur77 and CREB.[12][13]
Leptin Signaling Pathway
In hypothalamic neurons, the adipocyte-derived hormone leptin is a critical regulator of POMC expression, playing a key role in energy homeostasis. Leptin binds to the long form of the leptin receptor (LepRb), which activates the Janus kinase 2 (JAK2)-STAT3 signaling pathway.[14] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and directly binds to the POMC promoter to stimulate transcription.[8][14] Leptin signaling also involves the PI3K pathway.
Glucocorticoid Negative Feedback
Glucocorticoids, the end products of the hypothalamic-pituitary-adrenal (HPA) axis, exert a powerful negative feedback effect on POMC transcription in the pituitary.[3][11] The glucocorticoid receptor (GR), upon binding to glucocorticoids, translocates to the nucleus and represses POMC gene expression. This repression is mediated, at least in part, through a negative glucocorticoid response element (nGRE) located in the proximal POMC promoter.[3][11] The binding of GR to the nGRE is thought to interfere with the binding of other transcription factors, such as the COUP family of transcription factors.[3][11]
Epigenetic Regulation of POMC Expression
Epigenetic modifications, particularly DNA methylation, play a significant role in regulating POMC gene expression and have been linked to nutritional programming and the development of obesity.[15][16]
DNA Methylation: Studies have shown that the methylation status of the POMC promoter and enhancer regions can be influenced by maternal diet and early life nutrition.[12][15] Increased DNA methylation at the POMC promoter is associated with reduced gene expression and has been observed in obesity models following a high-fat diet.[15][17] This suggests that epigenetic silencing of the POMC gene may contribute to the development of metabolic diseases.
| Condition | Change in POMC DNA Methylation | Consequence on POMC Expression | Reference |
| High-Fat Diet | Increased methylation at the promoter | Decreased expression | [15][17] |
| Maternal Overnutrition | Increased methylation in offspring | Decreased expression in offspring | [16] |
Quantitative Data on POMC Gene Expression
The following tables summarize quantitative data from various studies on the regulation of POMC gene expression.
Table 1: Hormonal Regulation of POMC mRNA Expression
| Stimulus/Inhibitor | Cell Type/Model | Fold Change in POMC mRNA | Reference |
| CRH (10 nM) | Human Corticotrope Adenomas | ~1.63-fold increase | [18] |
| Dexamethasone (1-100 nM) | AtT20 cells | Dose-dependent decrease | [10] |
| Leptin (1-5 µM) | mHypoA-POMC/GFP cells | Dose-dependent increase | [19] |
| Adrenalectomy | Rat Anterior Pituitary | 15- to 20-fold increase | [20] |
Table 2: Regulation of POMC Promoter Activity (Luciferase Reporter Assays)
| Condition | Promoter Construct | Cell Type | Fold Change in Promoter Activity | Reference | | :--- | :--- | :--- | :--- | | CRH/LIF stimulation | Mouse Pomc first promoter | AtT20 cells | ~24-fold increase |[1] | | Dexamethasone | Rat Pomc promoter (-703/+58) | AtT20 cells | Dose-dependent decrease |[10] | | Tpit overexpression | -7kb POMC enhancer | αT3 cells | Significant increase |[21] | | Nur77 overexpression | POMC promoter | CV1 cells | Significant activation |[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the genetic regulation of POMC gene expression.
Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is used to determine the in vivo binding of a specific protein (e.g., a transcription factor) to a specific DNA sequence (e.g., the POMC promoter).
References
- 1. Two Distinctive POMC Promoters Modify Gene Expression in Cushing Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 3. Glucocorticoid repression of pro-opiomelanocortin gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pituitary cell-restricted T box factor, Tpit, activates POMC transcription in cooperation with Pitx homeoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Nur77 induction and activation are necessary for interleukin-1 stimulation of proopiomelanocortin in AtT-20 corticotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of NeuroD1 on the negative regulation of Pomc expression by glucocorticoid | PLOS One [journals.plos.org]
- 11. Tissue-specific activity of the pro-opiomelanocortin (POMC) gene and repression by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ChIP protocol [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Controlling hypothalamic DNA methylation at the Pomc promoter does not regulate weight gain during the development of obesity | PLOS One [journals.plos.org]
- 16. DNA Methylation in the Hypothalamic Feeding Center and Obesity [jomes.org]
- 17. Controlling hypothalamic DNA methylation at the Pomc promoter does not regulate weight gain during the development of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proopiomelanocortin, glucocorticoid, and CRH receptor expression in human ACTH-secreting pituitary adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Glucocorticoids regulate proopiomelanocortin gene expression in vivo at the levels of transcription and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Pituitary-Specific Enhancer of the POMC Gene with Preferential Activity in Corticotrope Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of Corticotropin with Melanocortin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular interactions between adrenocorticotropic hormone (ACTH), also known as corticotropin, and the five subtypes of melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). We present a detailed summary of the binding affinities and functional potencies of ACTH at these receptors, consolidated into clear, quantitative tables. This guide elucidates the primary signaling pathways activated by these interactions, with a focus on the canonical Gαs-cAMP cascade and the emerging role of other pathways. Furthermore, we detail the critical function of melanocortin receptor accessory proteins (MRAPs) in modulating receptor function, particularly for the highly specific ACTH-MC2R interaction. To facilitate reproducible research, this document includes detailed, step-by-step protocols for essential experimental techniques: the radioligand binding assay for determining binding affinity and the cAMP accumulation assay for measuring functional potency. All signaling pathways and experimental workflows are visualized with high-contrast, clear diagrams using the DOT language for immediate comprehension.
Introduction: this compound and the Melanocortin System
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the precursor protein pro-opiomelanocortin (POMC).[1] While its most recognized function is the stimulation of glucocorticoid synthesis and secretion from the adrenal cortex, ACTH is also a key ligand within the broader melanocortin system.[1] This system comprises five distinct G-protein coupled receptors (GPCRs), designated MC1R through MC5R, which are involved in a wide array of physiological processes.[2]
-
MC1R: Primarily expressed in melanocytes, it regulates skin pigmentation and has roles in inflammation.[1]
-
MC2R: Known as the ACTH receptor, it is almost exclusively expressed in the adrenal cortex and is essential for steroidogenesis.[1]
-
MC3R & MC4R: These are considered the "neural" receptors, predominantly found in the central nervous system where they regulate energy homeostasis, food intake, and sexual function.[1]
-
MC5R: Exhibits a wider distribution, including exocrine glands, and is involved in the regulation of sebaceous gland secretion.[1][2]
ACTH can activate all five MCRs, but its interaction profile displays significant receptor-specific nuances, most notably the exclusive activation of MC2R by ACTH among endogenous ligands.[2][3] Understanding the specifics of these interactions is crucial for the development of targeted therapeutics for a range of disorders, from endocrine and metabolic diseases to inflammatory conditions.
Quantitative Analysis of this compound-MCR Interaction
The affinity and potency of ACTH vary significantly across the five melanocortin receptor subtypes. Binding affinity is typically expressed as the inhibition constant (Ki) or dissociation constant (Kd), while functional potency is measured by the half-maximal effective concentration (EC50). The following tables summarize key quantitative data from studies on human (h) and mouse (m) receptors.
| Receptor | Ligand | Species | Assay Type | Ki (nM) | Reference |
| hMC1R | [Nle4, D-Phe7]-ACTH(1-24) | Human | Binding | 0.38 ± 0.05 | [4] |
| hMC3R | [Nle4, D-Phe7]-ACTH(1-24) | Human | Binding | 1.1 ± 0.1 | [4] |
| hMC4R | [Nle4, D-Phe7]-ACTH(1-24) | Human | Binding | 0.61 ± 0.08 | [4] |
| mMC2R | [¹²⁵I]-ACTH(1-39) | Mouse | Binding | ~0.130 | [5] |
Table 1: Binding Affinity of ACTH and Analogues at Melanocortin Receptors.
| Receptor | Ligand | Species | Assay Type | EC50 (nM) | Reference |
| mMC1R | ACTH(1-24) | Mouse | cAMP | 27.4 ± 3.8 | [3] |
| hMC2R | ACTH(1-24) | Human | cAMP | 1.45 ± 0.07 | [3] |
| mMC3R | ACTH(1-24) | Mouse | cAMP | 52.3 ± 1.5 | [3] |
| mMC4R | ACTH(1-24) | Mouse | cAMP | 8.8 ± 1.02 | [3] |
| mMC5R | ACTH(1-24) | Mouse | cAMP | 1.13 ± 0.12 | [3] |
| hMC1R | [Nle4, D-Phe7]-ACTH(1-24) | Human | cAMP | 0.09 ± 0.01 | [4] |
| hMC3R | [Nle4, D-Phe7]-ACTH(1-24) | Human | cAMP | 0.28 ± 0.04 | [4] |
| hMC4R | [Nle4, D-Phe7]-ACTH(1-24) | Human | cAMP | 0.15 ± 0.02 | [4] |
Table 2: Functional Potency of ACTH and Analogues at Melanocortin Receptors.
Signaling Pathways
The activation of MCRs by ACTH primarily initiates the Gαs signaling cascade. However, evidence also suggests coupling to other pathways, which may contribute to the diverse physiological responses to melanocortins.
Canonical Gαs-cAMP Pathway
Upon ACTH binding, the MCR undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαs.[2] The activated Gαs subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response, such as steroidogenesis in adrenal cells.[2]
Accessory Proteins: The Role of MRAPs
The function of MCRs, particularly MC2R, is critically dependent on Melanocortin Receptor Accessory Proteins (MRAPs). MRAP1 is a small, single-transmembrane protein that is absolutely required for the proper trafficking of MC2R to the cell surface and for enabling ACTH binding and subsequent signal transduction.[1] MRAP1 exists as an antiparallel homodimer that associates with the MC2R.[1] A second homolog, MRAP2, primarily expressed in the brain, has been shown to modulate the activity of other MCRs, such as MC4R, enabling them to be activated by ACTH.
Experimental Protocols
Accurate characterization of the interaction between this compound and MCRs relies on robust and reproducible in vitro assays. The following sections provide detailed methodologies for two cornerstone experiments.
Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity (Ki) of unlabeled ACTH by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To quantify the affinity of ACTH for a specific melanocortin receptor subtype.
Materials:
-
Cell Membranes: Membrane preparations from cells stably or transiently expressing the human MCR subtype of interest (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-NDP-α-MSH (for MC1R, MC3R, MC4R, MC5R) or [¹²⁵I]-ACTH(1-39) (for MC2R).[4][5]
-
Competitor Ligand: Unlabeled ACTH(1-39) or ACTH(1-24).
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled NDP-α-MSH or ACTH.[6]
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA).[6]
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester or filter plate system.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparation on ice and dilute to the desired concentration (e.g., 5-20 µg protein per well) in ice-cold Assay Buffer.
-
Ligand Preparation:
-
Prepare serial dilutions of unlabeled ACTH in Assay Buffer to cover a wide concentration range (e.g., 10⁻¹² M to 10⁻⁶ M).
-
Dilute the radioligand in Assay Buffer to a final concentration near its Kd value (e.g., 0.05-0.1 nM for [¹²⁵I]-NDP-α-MSH).[7]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 25 µL Assay Buffer, 25 µL radioligand solution, and 50 µL of the diluted membrane preparation.
-
Non-specific Binding Wells: Add 25 µL of the non-specific binding control (e.g., 1 µM unlabeled NDP-α-MSH), 25 µL radioligand solution, and 50 µL of the diluted membrane preparation.[6]
-
Competition Wells: Add 25 µL of each ACTH serial dilution, 25 µL radioligand solution, and 50 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate for 60-120 minutes at a suitable temperature (e.g., 37°C) with gentle agitation to reach binding equilibrium.[7]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Dry the filter mat/plate, add scintillation fluid to each filter/well, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of unlabeled ACTH.
-
Determine the IC50 value (the concentration of ACTH that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Accumulation Assay
This functional assay measures the ability of ACTH to stimulate the production of the second messenger cAMP, providing a measure of its potency (EC50).
Objective: To quantify the functional potency of ACTH at a specific melanocortin receptor subtype.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the MCR subtype of interest (and MRAP1 for MC2R).
-
Cell Culture Medium: DMEM or F12 supplemented with 10% FBS and antibiotics.
-
Agonist: ACTH(1-39) or ACTH(1-24).
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Assay Buffer: PBS or serum-free medium.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF, luminescence, or ELISA.
Procedure:
-
Cell Seeding: The day before the assay, seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Agonist Preparation: Prepare serial dilutions of ACTH in Assay Buffer containing a fixed concentration of IBMX (e.g., 500 µM).
-
Assay Protocol:
-
Carefully remove the culture medium from the wells.
-
Add Assay Buffer containing IBMX to each well and pre-incubate for 15-30 minutes at 37°C.
-
Add the prepared ACTH dilutions to the respective wells. Include a vehicle control (buffer with IBMX only).
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
-
Cell Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding a lysis reagent followed by detection reagents.
-
-
Measurement: Read the plate using the appropriate instrument (e.g., luminometer for a luminescence-based assay).
-
Data Analysis:
-
Convert the raw signal (e.g., relative light units, RLU) to cAMP concentrations using a standard curve generated with known cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of ACTH.
-
Determine the EC50 value (the concentration of ACTH that produces 50% of the maximal response) using a sigmoidal dose-response (variable slope) non-linear regression analysis.
-
References
- 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Major pharmacological distinction of the ACTH receptor from other melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on Adrenocorticotropic Hormone (ACTH) and its Effects on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adrenocorticotropic hormone (ACTH), a peptide hormone derived from pro-opiomelanocortin (POMC), is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for stimulating adrenal cortisol release.[1][2] However, a substantial body of evidence reveals that ACTH and its fragments exert direct, pleiotropic effects within the central nervous system (CNS) that are independent of adrenal steroidogenesis.[3][4] These effects are mediated largely through central melanocortin receptors (MCRs), influencing neuronal excitability, synaptic plasticity, neurotransmitter release, and complex behaviors such as learning and memory.[5][6][7] This document provides a comprehensive technical overview of the neural actions of ACTH, detailing its signaling pathways, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the underlying mechanisms.
ACTH Synthesis and Melanocortin Receptors in the CNS
Origin of ACTH
ACTH is not solely a product of the pituitary gland. While corticotroph cells in the anterior pituitary are the primary source of circulating ACTH, the precursor molecule, POMC, is also synthesized in various brain regions, including the arcuate nucleus of the hypothalamus and the brainstem.[8] Tissue-specific post-translational processing of POMC by prohormone convertases (PCs) yields a spectrum of bioactive peptides, including ACTH and α-melanocyte-stimulating hormone (α-MSH).[8][9][10][11][12] This central production establishes ACTH as a neuropeptide capable of local neuromodulatory functions.[3]
Central Melanocortin Receptors (MCRs)
The actions of ACTH within the CNS are primarily mediated by a family of five G-protein-coupled receptors (GPCRs), the melanocortin receptors (MC1R-MC5R).[13][14] Of these, MC3R and MC4R are the most abundantly expressed in the brain and are considered the principal "neural" melanocortin receptors.[6] However, all five subtypes have been detected in various brain regions.[6] ACTH can act as an agonist at all MCRs except MC2R, which is largely confined to the adrenal cortex and exclusively binds full-length ACTH.[14] The widespread distribution of MC1R, MC3R, MC4R, and MC5R in the CNS—from the hypothalamus and amygdala to the hippocampus and cortex—provides the anatomical basis for ACTH's diverse neurological effects.[6][13][15]
Signaling Pathways of ACTH in the CNS
Activation of central MCRs by ACTH typically initiates a canonical signaling cascade involving the Gαs subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[15] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including ion channels, transcription factors, and synaptic proteins, thereby modulating neuronal function.
A key downstream consequence of this pathway is the modulation of transcription factors like the cAMP response element-binding protein (CREB), which plays a vital role in synaptic plasticity, learning, and memory. Additionally, the MCR signaling pathway can influence inflammatory processes within the brain, often through the inhibition of the pro-inflammatory transcription factor NF-κB.[15]
Caption: Canonical ACTH signaling cascade in a central nervous system neuron.
Neurophysiological and Behavioral Effects
Modulation of Neuronal Excitability and Synaptic Function
ACTH has been shown to directly alter the firing rates of neurons in various brain regions. Early studies demonstrated that iontophoretically applied ACTH has an excitatory effect on the majority of noradrenergic neurons in the locus coeruleus.[7] This suggests a direct role for ACTH in modulating arousal and attention systems.
Furthermore, ACTH plays a significant role in synaptic plasticity, a cellular mechanism underlying learning and memory. In epileptic Kcna1-null mice, a model for cognitive impairment, treatment with ACTH prevented the impairment of long-term potentiation (LTP) in the CA1 region of the hippocampus.[16][17] This neuroprotective effect on a key memory mechanism was observed to be independent of the hormone's anti-seizure activity, pointing to a direct nootropic effect.[16][17]
Regulation of Neurotransmitter Systems
The influence of ACTH extends to the regulation of various neurotransmitter systems.[5][18] Studies have shown that ACTH can influence the release of catecholamines. For instance, administration of ACTH leads to a significant increase in both epinephrine and norepinephrine secretion from the adrenal glands, and similar modulatory effects are suggested within the CNS.[19]
Crucially, ACTH has a direct, steroid-independent effect on the expression of corticotropin-releasing hormone (CRH) in the amygdala.[3][4] Systemic or central administration of ACTH potently reduces CRH mRNA in amygdala neurons.[4] This down-regulation is mediated by central melanocortin receptors and is not dependent on glucocorticoid feedback, providing a molecular mechanism for ACTH's efficacy in certain neurological and autoimmune disorders where CRH is implicated.[3][4]
Impact on Learning, Memory, and Behavior
A significant body of research has focused on the effects of ACTH and its fragments on cognitive functions.[5] Post-training administration of certain ACTH fragments (e.g., ACTH 4-10) can either enhance or impair memory consolidation, depending on the specific peptide sequence used.[20] This indicates that ACTH plays a complex, modulatory role in memory processing.[20]
Studies in rodent models have demonstrated that ACTH can ameliorate deficits in hippocampal-based learning and memory.[16] For example, in epileptic mice that show impaired spatial learning, a low-dose regimen of ACTH restored performance on the Barnes maze test.[16] The effects of ACTH on memory can also be state-dependent, with pre-test administration counteracting amnesia induced by post-training injections of the hormone.[21]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies investigating the effects of ACTH on the CNS.
Table 1: Effects of ACTH Fragments on Memory Retention in Mice
| Peptide | Task | Optimal Dose (mg/kg) | Effect on Retention |
|---|---|---|---|
| ACTH 4-10 (L-Phe-7) | Passive & Active Avoidance | ~0.3 | Improved |
| ACTH 4-10 (D-Phe-7) | Passive & Active Avoidance | 1.0 - 3.0 | Impaired |
Data sourced from Flood et al. (1976).[20]
Table 2: Effect of ACTH Treatment on Plasma Hormone Levels and Amygdala CRH mRNA
| Treatment Group | Plasma ACTH (pg/ml) | Amygdala CRH mRNA (ROD) |
|---|---|---|
| Control | 118.5 ± 16.37 | 150 ± 20 |
| ACTH-treated | 695.0 ± 50.7 | 80 ± 15 |
| Adrenalectomized (ADX) | 296.3 ± 53.4 | 95 ± 10 |
| ADX + ACTH | 1475.0 ± 165.2 | 70 ± 12 |
ROD: Relative Optical Density. Data are representative values adapted from Brunson et al. (2001).[3]
Key Experimental Protocols
In Situ Hybridization (ISH) for CRH mRNA
This protocol is used to visualize and quantify the expression of this compound-releasing hormone (CRH) mRNA within specific brain regions, as described in studies investigating the direct effects of ACTH on the brain.[3]
Caption: Workflow for in situ hybridization to measure CRH mRNA levels.
Methodology:
-
Probe Preparation: A cRNA probe complementary to the target CRH mRNA is transcribed in the presence of a radiolabel, typically ³⁵S-UTP.
-
Tissue Preparation: Animals are euthanized, and brains are rapidly extracted and frozen. Coronal sections (e.g., 14 µm) are cut on a cryostat and thaw-mounted onto coated slides.
-
Hybridization: Slides are fixed, acetylated, and dehydrated. The radiolabeled probe in hybridization buffer is applied to the sections, which are then incubated overnight in a humidified chamber at an appropriate temperature (e.g., 55°C).
-
Washing and Detection: Slides undergo a series of stringent washes to remove non-specifically bound probe, followed by treatment with RNase A to digest any remaining single-stranded probe.
-
Autoradiography: The dried slides are apposed to X-ray film for a period of days to weeks.
-
Analysis: The developed film is digitized, and the signal intensity over specific brain regions (e.g., amygdala, paraventricular nucleus) is quantified using densitometry software.[3]
Barnes Maze for Spatial Learning and Memory
This protocol assesses hippocampal-dependent spatial memory, as used in studies evaluating the nootropic effects of ACTH in mouse models.[16][17]
Methodology:
-
Apparatus: A circular platform with a number of holes (e.g., 20) around its perimeter. A hidden escape box is placed beneath one of the holes. Visual cues are placed around the room to serve as spatial references.
-
Habituation: The mouse is placed in the center of the maze under a start chamber for a brief period before being allowed to explore.
-
Training Trials: The mouse is placed in the center and is motivated (e.g., by bright light or mild sound) to find the escape hole. The trial ends once the mouse enters the escape box or after a set time limit (e.g., 90 seconds). If the mouse fails to find the escape hole, it is gently guided to it. This is typically repeated for several trials per day over multiple days.
-
Probe Trial: 24 hours after the final training trial, the escape box is removed, and the mouse is allowed to explore the maze for a set duration.
-
Data Analysis: Key metrics recorded include latency to find the escape hole during training, number of errors (pokes into non-escape holes), and, during the probe trial, the time spent in the target quadrant and the number of pokes at the target hole location.
Implications for Drug Development
The direct, steroid-independent actions of ACTH in the CNS present significant opportunities for therapeutic development.
-
Neuroprotection and Cognition: The ability of ACTH to preserve LTP and improve cognitive function in models of epilepsy and neurodegeneration suggests that selective agonists for central melanocortin receptors (e.g., MC4R) could be developed as nootropic or neuroprotective agents.[16]
-
Neuroinflammation and Autoimmune Disorders: The regulation of CRH in the amygdala and the anti-inflammatory properties mediated by MCRs highlight potential targets for treating neuroinflammatory and autoimmune disorders affecting the CNS.[3][15]
-
Stress and Affective Disorders: By modulating key neuropeptides like CRH and neurotransmitter systems involved in arousal, ACTH-related compounds could offer novel approaches for managing stress-related and affective disorders.[3][22]
The development of MCR subtype-selective ligands is a critical path forward, allowing for the therapeutic exploitation of ACTH's beneficial CNS effects while minimizing the peripheral steroidogenic and other potential side effects associated with systemic ACTH administration.
References
- 1. ACTH Hormone: Roles, Regulation, and Health Implications [rupahealth.com]
- 2. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound (ACTH) Acts Directly on Amygdala Neurons to Down-Regulate this compound-Releasing Hormone Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (ACTH) acts directly on amygdala neurons to down-regulate this compound-releasing hormone gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central nervous system and peripheral effects of ACTH, MSH, and related neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution and function of melanocortin receptors within the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Excitatory effects of ACTH on noradrenergic neurons of the locus coeruleus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proopiomelanocortin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Proopiomelanocortin - Wikipedia [en.wikipedia.org]
- 13. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Melanocortin - Wikipedia [en.wikipedia.org]
- 15. Melanocortins in brain inflammation: the role of melanocortin receptor subtypes [pubmed.ncbi.nlm.nih.gov]
- 16. Adrenocorticotropic Hormone Protects Learning and Memory Function in Epileptic Kcna1-null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adrenocorticotropic hormone protects learning and memory function in epileptic Kcna1-null mice [escholarship.org]
- 18. Neurotransmitter regulation of ACTH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ACTH stimulation of adrenal epinephrine and norepinephrine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of ACTH peptide fragments on memory formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Memory as a state dependent phenomenon: role of ACTH and epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Uncharted Territory: A Technical Guide to the Non-Adrenal Actions of Corticotropin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC), is classically recognized as the primary regulator of the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the adrenal cortex to produce and release glucocorticoids.[1] However, a growing body of evidence reveals that ACTH exerts a multitude of direct, non-adrenal actions on a variety of peripheral and central tissues. These effects are mediated by a family of G-protein coupled receptors known as the melanocortin receptors (MCRs), of which there are five subtypes (MC1R to MC5R).[2] While the adrenal actions of ACTH are almost exclusively mediated by MC2R, its non-adrenal effects involve interactions with other MCR subtypes, often with distinct downstream signaling consequences.[3][4] This in-depth technical guide provides a comprehensive overview of the current research on the non-adrenal actions of corticotropin, focusing on its direct effects on melanocytes, adipocytes, immune cells, and neurons. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of the implicated signaling pathways to facilitate a deeper understanding and spur further investigation in this burgeoning field of research.
I. Direct Effects of ACTH on Melanocytes: Beyond Hyperpigmentation
It is well-established that excess ACTH can cause hyperpigmentation, a clinical sign often associated with primary adrenal insufficiency (Addison's disease). This was traditionally thought to be a consequence of ACTH cross-reactivity with the MC1R on melanocytes, which is the primary receptor for α-melanocyte-stimulating hormone (α-MSH). In-depth research has now confirmed that ACTH directly stimulates melanogenesis in cultured human melanocytes, independent of the adrenal gland.[5][6][7]
Quantitative Data: ACTH-Induced Melanogenesis
| Parameter | ACTH Concentration | Effect | Reference |
| Melanin Content | 10-8 - 10-7 mol/l | 50% increase | [6][7] |
| Tyrosinase Activity | 10-8 - 10-7 mol/l | Stimulation | [6][7] |
| Cell Morphology | Not specified | Dendrite formation | [5] |
Table 1: Summary of quantitative data on the effects of ACTH on human melanocytes.
Experimental Protocol: In Vitro Melanogenesis Assay
This protocol outlines the key steps for assessing the effect of ACTH on melanin production in cultured human melanocytes.
1. Cell Culture:
-
Human epidermal melanocytes are cultured in a specialized melanocyte growth medium, typically without phorbol esters or cholera toxin, as these agents can interfere with melanocortin receptor signaling.[5]
-
Cells are seeded in multi-well plates and allowed to adhere and proliferate to a desired confluency (e.g., 70-80%).
2. ACTH Treatment:
-
A stock solution of ACTH is prepared and diluted to various concentrations in the culture medium.
-
The existing medium is removed from the cells, and the medium containing different concentrations of ACTH is added.
-
Cells are incubated for a specified period (e.g., 48-72 hours) to allow for a melanogenic response.
3. Measurement of Melanin Content:
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a sodium hydroxide (NaOH) solution.
-
The cell lysates are heated to solubilize the melanin.
-
The absorbance of the solubilized melanin is measured spectrophotometrically at a wavelength of 475 nm.
-
A standard curve using synthetic melanin is generated to quantify the melanin content in the samples.
4. Measurement of Tyrosinase Activity:
-
Cells are lysed in a buffer containing a non-ionic detergent.
-
The protein concentration of the lysate is determined.
-
The lysate is incubated with L-DOPA, the substrate for tyrosinase.
-
The rate of L-DOPA oxidation to dopachrome is measured by monitoring the increase in absorbance at 475 nm over time.
-
Tyrosinase activity is expressed as the change in absorbance per minute per microgram of protein.
Signaling Pathway: ACTH in Melanocytes
II. Direct Immunomodulatory Actions of ACTH
Beyond its well-known indirect immunosuppressive effects mediated by glucocorticoids, ACTH can directly modulate immune cell function. Studies have shown that ACTH can enhance the cytotoxic response of T-lymphocytes.[8]
Quantitative Data: ACTH and T-Lymphocyte Cytotoxicity
| Parameter | ACTH Treatment | Effect | Reference |
| Secondary (Memory) Cytotoxic Response | 2 days | Up to 100% enhancement | [8] |
Table 2: Effect of ACTH on T-lymphocyte cytotoxicity.
Experimental Protocol: T-Lymphocyte Cytotoxicity Assay
This protocol provides a framework for assessing ACTH's direct effect on T-cell-mediated cytotoxicity.
1. Isolation of T-Lymphocytes:
-
T-lymphocytes are isolated from peripheral blood or spleen using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to enrich for specific T-cell subsets (e.g., CD8+ cytotoxic T-lymphocytes).
2. In Vitro Sensitization (for memory response):
-
To study the effect on a memory response, T-cells are first sensitized in vitro by co-culturing them with target cells expressing the appropriate major histocompatibility complex (MHC) antigens.[8]
3. ACTH Treatment:
-
The sensitized T-lymphocytes are then cultured in the presence of various concentrations of ACTH for a defined period (e.g., 48 hours).
4. Cytotoxicity Assay:
-
Target Cell Labeling: Target cells are labeled with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: The ACTH-treated effector T-cells are co-cultured with the labeled target cells at different effector-to-target (E:T) ratios.
-
Measurement of Cell Lysis:
-
For fluorescent assays, the release of the dye from lysed target cells into the supernatant is measured using a fluorometer.
-
For radioactive assays, the release of the isotope into the supernatant is measured using a gamma counter.
-
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Logical Relationship: ACTH and Immune Modulation
III. Metabolic Regulation: Direct Actions of ACTH on Adipocytes
ACTH has been shown to directly influence adipocyte function, contributing to insulin resistance and a pro-inflammatory state. Furthermore, it plays a role in energy expenditure by stimulating the expression of uncoupling protein 1 (UCP-1) in brown adipocytes.
Quantitative Data: ACTH Effects on Adipocytes
| Parameter | ACTH Concentration | Effect | Reference |
| UCP-1 mRNA (Brown Adipocytes) | 10 μM | ~45% increase vs. norepinephrine | [9] |
| cAMP Generation (Brown Adipocytes) | 10 μM | ~64% of norepinephrine response | [9] |
| UCP-1 mRNA (Primary Brown Adipocytes) | 1 μM | Dose-dependent increase | [10] |
| UCP-1 Protein (Primary Brown Adipocytes) | 1 μM | Induction | [10] |
Table 3: Quantitative effects of ACTH on adipocyte function.
Experimental Protocol: Adipocyte Culture and UCP-1 Expression Analysis
This protocol describes the differentiation of pre-adipocytes and the subsequent analysis of UCP-1 expression following ACTH treatment.
1. 3T3-L1 Pre-adipocyte Culture and Differentiation:
-
3T3-L1 pre-adipocytes are cultured in a growth medium until confluent.
-
Two days post-confluency, differentiation is induced by switching to a differentiation medium containing a cocktail of inducers such as isobutylmethylxanthine (IBMX), dexamethasone, and insulin.[11]
-
After 2-3 days, the medium is replaced with a maintenance medium containing insulin, which is refreshed every 2 days until the cells are fully differentiated into mature adipocytes (typically 8-10 days).
2. ACTH Treatment:
-
Differentiated adipocytes are treated with various concentrations of ACTH for a specified duration (e.g., 8 hours for mRNA analysis, 24 hours for protein analysis).
3. UCP-1 mRNA Expression Analysis (qPCR):
-
Total RNA is extracted from the adipocytes.
-
RNA is reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR) is performed using primers specific for UCP-1 and a housekeeping gene for normalization.
-
The relative expression of UCP-1 mRNA is calculated using the ΔΔCt method.
4. UCP-1 Protein Expression Analysis (Western Blot):
-
Cells are lysed, and the protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody against UCP-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate.
-
The band intensity is quantified and normalized to a loading control (e.g., β-actin).
Signaling Pathway: ACTH in Brown Adipocytes
IV. Neuromodulatory Role of ACTH in the Central Nervous System
ACTH can directly influence neuronal function within the central nervous system (CNS), independent of its effects on adrenal steroid production. A key finding is its ability to down-regulate the expression of this compound-releasing hormone (CRH) in amygdala neurons, suggesting a direct role in the central feedback regulation of the stress response.[2][12]
Quantitative Data: ACTH and Neuronal CRH Expression
| Tissue | ACTH Treatment | Effect on CRH Expression | Reference |
| Amygdala Neurons | Systemic or central administration | Potent reduction | [2][12] |
Table 4: Effect of ACTH on CRH expression in the amygdala.
Experimental Protocol: Neuronal Culture and CRH Expression Analysis
This protocol outlines a method to study the direct effects of ACTH on CRH expression in cultured neurons.
1. Primary Neuronal Culture:
-
Primary neurons are isolated from the amygdala of embryonic or neonatal rodents.
-
The tissue is dissociated, and the cells are plated on coated culture dishes.
-
Neurons are maintained in a specialized neurobasal medium supplemented with growth factors.
2. ACTH Treatment:
-
Cultured neurons are treated with ACTH at various concentrations. To confirm a steroid-independent effect, experiments can be performed in the presence of a glucocorticoid receptor antagonist.
3. CRH mRNA Expression Analysis (In Situ Hybridization or qPCR):
-
In Situ Hybridization: This technique allows for the visualization and quantification of CRH mRNA directly within the cultured neurons.
-
qPCR: As described for UCP-1 analysis in adipocytes, total RNA is extracted, reverse-transcribed, and qPCR is performed using primers for CRH and a housekeeping gene.
Experimental Workflow: Investigating Steroid-Independent ACTH Action in Neurons
V. Conclusion and Future Directions
The research landscape of this compound is expanding beyond its classical role in adrenal steroidogenesis. The direct, non-adrenal actions of ACTH on melanocytes, immune cells, adipocytes, and neurons highlight its versatility as a signaling molecule. These actions are mediated by a range of melanocortin receptors, leading to diverse physiological outcomes. For researchers and drug development professionals, this opens up new avenues for therapeutic intervention. Understanding the specific MCR subtypes involved and their downstream signaling pathways in different tissues is crucial for designing targeted therapies that can harness the beneficial non-adrenal effects of ACTH while minimizing potential side effects. Future research should focus on elucidating the precise molecular mechanisms underlying these non-adrenal actions, exploring their physiological and pathophysiological significance in greater detail, and identifying novel synthetic ACTH analogues with selective activity on specific MCR subtypes. This will undoubtedly pave the way for innovative treatments for a range of conditions, from metabolic and inflammatory disorders to neurological diseases.
References
- 1. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (ACTH) acts directly on amygdala neurons to down-regulate this compound-releasing hormone gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Major pharmacological distinction of the ACTH receptor from other melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cultured human melanocytes respond to MSH peptides and ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACTH stimulates melanogenesis in cultured human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. ACTH enhancement of T-lymphocyte cytotoxic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of adrenocorticotropic hormone on UCP1 gene expression in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opposing Actions of Adrenocorticotropic Hormone and Glucocorticoids on UCP1-Mediated Respiration in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound (ACTH) Acts Directly on Amygdala Neurons to Down-Regulate this compound-Releasing Hormone Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Corticotropin-Releasing Hormone in Neuroinflammation and the Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corticotropin-Releasing Hormone (CRH), a 41-amino acid neuropeptide, is the principal orchestrator of the hypothalamic-pituitary-adrenal (HPA) axis and a critical mediator of the body's response to stress.[1] Beyond its well-established neuroendocrine functions, a growing body of evidence highlights the pivotal role of CRH in modulating neuroinflammatory processes within the central nervous system (CNS). This technical guide provides an in-depth examination of the multifaceted functions of CRH, detailing its involvement in both the physiological stress response and the pathogenesis of neuroinflammation. We will explore the molecular signaling pathways, cellular targets, and the intricate interplay between the neuroendocrine and immune systems mediated by CRH. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the CRH system in a range of neurological and psychiatric disorders.
Introduction: CRH as a Key Neuro-Immune Modulator
This compound-Releasing Hormone is primarily synthesized and secreted by the paraventricular nucleus (PVN) of the hypothalamus in response to stress.[1] Its canonical role involves stimulating the anterior pituitary gland to release adrenocorticotropic hormone (ACTH), which in turn triggers the adrenal cortex to produce glucocorticoids like cortisol.[1] This cascade, known as the HPA axis, is a fundamental survival mechanism. However, CRH and its receptors are also widely distributed throughout extra-hypothalamic brain regions and in peripheral tissues, including on various immune cells, suggesting a broader range of functions.[2][3]
Emerging research demonstrates that CRH can act as a potent pro-inflammatory agent within the CNS, directly influencing the activity of resident immune cells such as microglia and mast cells.[4][5] This pro-inflammatory action is implicated in the pathophysiology of various conditions, including anxiety, depression, and neurodegenerative diseases.[6] Understanding the dual nature of CRH—as both a key stress hormone and a modulator of neuroinflammation—is crucial for the development of novel therapeutic strategies for stress-related and neuroinflammatory disorders.
The CRH System: Receptors and Signaling
CRH exerts its biological effects through binding to two distinct G-protein coupled receptors: CRH receptor type 1 (CRHR1) and CRH receptor type 2 (CRHR2).[7][8] These receptors exhibit different affinities for CRH and its related peptides (urocortins) and have distinct tissue distribution patterns, leading to a diversity of physiological responses.[9]
-
CRHR1: With a high affinity for CRH, CRHR1 is predominantly found in the anterior pituitary, neocortex, hippocampus, and amygdala.[7][8] It is the primary receptor mediating the anxiogenic and stress-response effects of CRH.
-
CRHR2: This receptor has a lower affinity for CRH and is more responsive to urocortins. It is expressed in various brain regions, including the lateral septum and hypothalamus, as well as in peripheral tissues. CRHR2 is generally associated with anxiolytic and anorexic effects, often opposing the actions of CRHR1.
Upon ligand binding, both CRHR1 and CRHR2 primarily couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[10] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression.[10] Additionally, CRH receptors can also signal through Gq/11 proteins to activate the phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[10] In immune cells like microglia, CRH has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK and p38, contributing to pro-inflammatory responses.[11]
Signaling Pathway Diagram
Caption: CRH signaling pathways via CRHR1.
CRH in the Stress Response: The HPA Axis and Beyond
The primary role of CRH in the stress response is the activation of the HPA axis. Acute stress triggers the release of CRH from the PVN, initiating the hormonal cascade that culminates in glucocorticoid secretion.[1] Glucocorticoids, in turn, exert negative feedback on the hypothalamus and pituitary to terminate the stress response.[10] Dysregulation of this feedback loop is associated with chronic stress and various psychiatric conditions.[12]
Beyond the HPA axis, CRH released in extra-hypothalamic brain regions, such as the amygdala and locus coeruleus, acts as a neuromodulator to coordinate behavioral and autonomic responses to stress.[3][13] These actions contribute to the anxiety, fear, and arousal associated with stressful experiences.
Experimental Workflow: Restraint Stress Model
Caption: Workflow for a typical restraint stress experiment.
CRH and Neuroinflammation: A Pro-inflammatory Role
While the systemic effects of HPA axis activation are generally immunosuppressive due to glucocorticoids, CRH acting locally within the CNS can exert potent pro-inflammatory effects.[14] This is a critical distinction for understanding the role of stress in brain health and disease.
Activation of Mast Cells
Mast cells, strategically located at the blood-brain barrier (BBB) and within the brain parenchyma, are key players in neuroinflammation.[4] CRH is a potent activator of mast cells, inducing their degranulation and the release of a plethora of inflammatory mediators, including histamine, proteases, cytokines (e.g., IL-6, TNF-α), and vascular endothelial growth factor (VEGF).[3][4][15] This CRH-mediated mast cell activation can lead to increased BBB permeability, a critical event in the pathogenesis of neuroinflammatory diseases like multiple sclerosis.[16][17][18]
Activation of Microglia and Astrocytes
Microglia, the resident immune cells of the CNS, and astrocytes, which play crucial roles in neuronal support and immune modulation, also express CRH receptors.[5][15][19] CRH can directly activate these glial cells, promoting a pro-inflammatory phenotype characterized by the production of cytokines, chemokines, and reactive oxygen species.[5][11] This glial activation contributes to the neuroinflammatory environment seen in various neurological and psychiatric disorders.[19]
Quantitative Data on CRH's Role
The following tables summarize key quantitative data from the literature, illustrating the potent effects of CRH and the efficacy of its antagonists.
Table 1: CRH Receptor Binding Affinities and Antagonist Efficacy
| Compound | Receptor | Parameter | Value | Cell Line/Assay Condition |
| hCRH | CRH-BP | IC50 | 0.5 nM | - |
| oCRH | CRH-BP | IC50 | 470 nM | - |
| hCRH | CRHR1 | IC50 | 1-1.6 nM | - |
| oCRH | CRHR1 | IC50 | 1-1.6 nM | - |
| Antalarmin | CRHR1 | Ki | 1 nM | CRHR1 |
| Antalarmin | CRHR1 | pKb | 9.19 | Human SH-SY5Y (Neuroblastoma), cAMP assay |
| R121919 | CRHR1 | Ki | 2-5 nM | Human CRF1R expressed in CHO cells |
| R121919 | CRHR1 | IC50 | 4 nM | IMR-32 cells, displacement of [125I]-CRF |
Table 2: In Vivo Effects of CRH and its Antagonists on the HPA Axis and Behavior
| Compound | Animal Model | Dose | Effect |
| Antalarmin | Rhesus Monkey (Social Stress) | 20 mg/kg (p.o.) | Inhibited anxiety- and fear-related behaviors; attenuated stress-induced increases in ACTH and cortisol.[10] |
| R121919 | Rat (Forced Swim Test) | 10 & 30 mg/kg (i.p.) | Did not alter immobility time, but significantly decreased swim-induced increases in ACTH levels.[10] |
| alpha-helical CRH (9-41) | Rat (Immobilization Stress) | 100 µg (i.c.v.) | Abolished stress-induced increase in paradoxical sleep.[20] |
Table 3: CRH-Induced Pro-inflammatory Responses
| Cell Type/Model | Treatment | Measured Parameter | Result |
| RAW264.7 Macrophages | CRH + LPS | TNF-α secretion | Significant increase compared to LPS alone (P = 0.04).[21] |
| RAW264.7 Macrophages | CRH + LPS | IL-1β secretion | Significant increase compared to LPS alone (P = 0.01).[21] |
| RAW264.7 Macrophages | CRH + LPS | IL-6 secretion | Significant increase compared to LPS alone (P = 0.04).[21] |
| BALB/c Mice (LPS-induced endotoxin shock) | Antalarmin + LPS | Survival | Prolonged survival compared to LPS alone.[21] |
| Human Nasal Mucosa Mast Cells | CRH | Mast cell degranulation | Significant increase.[5] |
| Human Nasal Mucosa Mast Cells | CRH | Mast cell proliferation | Significant increase.[5] |
Detailed Experimental Protocols
Restraint Stress in Mice
Objective: To induce a psychological stress response and measure its physiological and neuroinflammatory consequences.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
50 mL conical tubes with ventilation holes
-
Standard mouse housing cages
Procedure:
-
House mice in groups of 4-5 per cage under a 12:12 hour light/dark cycle with ad libitum access to food and water. Allow at least one week for acclimatization.[1]
-
On the day of the experiment, gently place each mouse into a 50 mL conical tube. The tube should be large enough to hold the mouse securely without causing physical injury but small enough to restrict movement.[1][14]
-
Place the restrainer tubes in a clean cage in a well-ventilated area.
-
The duration of restraint can vary depending on the experimental paradigm (e.g., 1 hour for acute stress, 2-6 hours daily for chronic stress).[1][14][22]
-
Control animals should be handled similarly but not placed in the restrainers. They can be left in their home cage or moved to a clean cage for the same duration.[18]
-
At the end of the restraint period, return the mice to their home cages or proceed immediately with tissue collection.
-
For tissue collection, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect trunk blood for corticosterone measurement and rapidly dissect the brain for immunohistochemistry or molecular analysis.[18]
Intracerebroventricular (ICV) Injection of CRH in Rats
Objective: To directly administer CRH into the brain to study its central effects on neuroinflammation and behavior.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Cannula and injection syringe
-
CRH solution (e.g., 1 µg/µL in sterile saline)
-
Surgical tools
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., lateral ventricle). Stereotaxic coordinates should be determined based on a rat brain atlas.
-
Slowly lower the cannula to the desired depth.
-
Inject the CRH solution over a period of several minutes (e.g., 1 µL/min).[17]
-
Leave the cannula in place for a few minutes post-injection to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and allow the animal to recover.
-
Behavioral testing or tissue collection can be performed at various time points post-injection. For chronic infusion, an osmotic minipump can be implanted and connected to the cannula.[17]
ELISA for Plasma Corticosterone
Objective: To quantify the level of corticosterone in mouse or rat plasma as an indicator of HPA axis activity.
Materials:
-
Plasma samples collected in EDTA or heparin tubes
-
Commercially available Corticosterone ELISA kit (e.g., from Arbor Assays, Invitrogen)
-
Microplate reader
Procedure:
-
Allow all reagents and samples to come to room temperature.[2]
-
Prepare corticosterone standards and samples according to the kit manufacturer's instructions. This typically involves dilution of plasma samples.[2][4]
-
Pipette standards and diluted samples into the wells of the antibody-coated microplate.[16]
-
Add the enzyme-conjugated corticosterone to each well.[16]
-
Incubate the plate for the time specified in the kit protocol (e.g., 2 hours at room temperature with shaking).[16]
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.[16]
-
Add the substrate solution to each well and incubate in the dark. A color change will occur.[16]
-
Stop the reaction by adding the stop solution.[16]
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the corticosterone concentration in the samples.
Immunohistochemistry for c-Fos and Iba1 in Mouse Brain
Objective: To visualize neuronal activation (c-Fos) and microglia (Iba1) in brain sections.
Materials:
-
4% paraformaldehyde (PFA) fixed, cryoprotected mouse brains
-
Cryostat or vibratome
-
Primary antibodies (e.g., rabbit anti-c-Fos, goat anti-Iba1)
-
Fluorescently-labeled secondary antibodies
-
Blocking solution (e.g., PBS with 10% normal donkey serum and 0.3% Triton X-100)
-
Mounting medium with DAPI
Procedure:
-
Perfuse the mouse with PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight and then cryoprotect in 30% sucrose.[23]
-
Cut 30-40 µm thick sections using a cryostat or vibratome.
-
Wash the free-floating sections in PBS.
-
Incubate the sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.[24]
-
Incubate the sections with primary antibodies diluted in antibody solution overnight at 4°C.[25]
-
Wash the sections extensively in PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature in the dark.[23]
-
Wash the sections in PBS.
-
Mount the sections onto glass slides and coverslip with mounting medium containing DAPI to stain cell nuclei.
-
Visualize and capture images using a fluorescence or confocal microscope.
Implications for Drug Development
The dual role of CRH in stress and neuroinflammation presents a compelling therapeutic target for a range of disorders. The development of CRH receptor antagonists, particularly CRHR1 antagonists, has been an active area of research for the treatment of anxiety, depression, and other stress-related conditions.[6][21] The pro-inflammatory actions of CRH suggest that these antagonists may also have therapeutic potential in neuroinflammatory and neurodegenerative diseases where stress is a contributing factor.
However, the translation of preclinical findings to clinical success has been challenging. The complexity of the CRH system, including the presence of multiple receptors and ligands with overlapping functions, necessitates a nuanced approach to drug development. Future research should focus on developing receptor subtype-selective antagonists with improved pharmacokinetic properties and a better understanding of the specific contexts in which targeting the CRH system will be most beneficial.
Conclusion
This compound-Releasing Hormone is a pleiotropic neuropeptide that extends its influence far beyond the traditional boundaries of the HPA axis. Its potent pro-inflammatory effects within the central nervous system, mediated through the activation of mast cells, microglia, and astrocytes, position it as a critical link between stress and neuroinflammation. A thorough understanding of the molecular mechanisms and cellular consequences of CRH signaling is paramount for the development of innovative therapies for a spectrum of debilitating neurological and psychiatric disorders. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of the CRH system and harness its therapeutic potential.
References
- 1. Physical restraint mouse models to assess immune responses under stress with or without habituation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. k-assay.com [k-assay.com]
- 3. This compound-releasing hormone induces skin mast cell degranulation and increased vascular permeability, a possible explanation for its proinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. mdpi.com [mdpi.com]
- 6. jneurosci.org [jneurosci.org]
- 7. benchchem.com [benchchem.com]
- 8. Mouse Corticosterone Rapid ELISA Kit (EELR008) - Invitrogen [thermofisher.com]
- 9. Insights into mechanisms of this compound-releasing hormone receptor signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 12. Specific high-affinity binding protein for human this compound-releasing hormone in normal human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Restraint stress induced anxiety and sleep in mice [frontiersin.org]
- 15. Neuroimmune connections between this compound-releasing hormone and mast cells: novel strategies for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sceti.co.jp [sceti.co.jp]
- 17. Long-Term Intracerebroventricular Infusion of this compound-Releasing Hormone Alters Neuroendocrine, Neurochemical, Autonomic, Behavioral, and Cytokine Responses to a Systemic Inflammatory Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neurotensin and CRH Interactions Augment Human Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of intracerebroventricular administration of alpha-helical CRH (9-41) on the sleep/waking cycle in rats under normal conditions or after subjection to an acute stressful stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound-Releasing Hormone Augments Proinflammatory Cytokine Production from Macrophages In Vitro and in Lipopolysaccharide-Induced Endotoxin Shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Restraint stress procedure [bio-protocol.org]
- 23. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 24. Immunohistochemistry (IHC) protocol [hellobio.com]
- 25. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
The Role of Adrenocorticotropic Hormone (ACTH) in Learning and Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenocorticotropic hormone (ACTH), a peptide hormone of the pro-opiomelanocortin (POMC) family, is classically known for its role in the stress response through the hypothalamic-pituitary-adrenal (HPA) axis. However, a significant body of evidence demonstrates its direct and indirect involvement in the complex processes of learning and memory. This technical guide provides an in-depth analysis of the molecular mechanisms, key experimental findings, and relevant research methodologies concerning the effects of ACTH on cognitive functions. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of targeting ACTH-related pathways for cognitive enhancement and treatment of memory disorders.
Introduction: Beyond the Stress Axis
While the primary function of ACTH is to stimulate the adrenal cortex to release glucocorticoids, research has revealed that ACTH and its fragments can modulate learning and memory independently of corticosteroid action.[1][2] These effects are primarily mediated through central melanocortin receptors, particularly the melanocortin-4 receptor (MC4R).[2][3] This guide will explore the dual pathways of ACTH's influence: the indirect effects via glucocorticoids and the direct, centrally-mediated actions on neuronal signaling and synaptic plasticity.
Molecular Mechanisms of ACTH Action in the Brain
The cognitive effects of ACTH are largely attributed to its interaction with melanocortin receptors (MCRs) in the brain.[3] MC4R, a G protein-coupled receptor, is of particular importance in memory processes.[2]
The MC4R Signaling Cascade
Activation of MC4R by ACTH or other melanocortins initiates a signaling cascade that enhances synaptic plasticity, a fundamental process for learning and memory.[4] This pathway involves the following key steps:
-
Receptor Binding and G-Protein Activation: ACTH binds to MC4R, which is coupled to a stimulatory G-protein (Gs).[4]
-
Adenylyl Cyclase Activation and cAMP Production: The activated Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5]
-
Protein Kinase A (PKA) Activation: cAMP activates Protein Kinase A (PKA), a crucial enzyme in various cellular processes, including synaptic plasticity.[4][5]
-
Downstream Phosphorylation Events: PKA phosphorylates several downstream targets that contribute to enhanced synaptic function. This includes the phosphorylation of transcription factors like cAMP-responsive element-binding protein (CREB), which in turn can modulate the expression of genes involved in memory formation, such as brain-derived neurotrophic factor (BDNF).[6][7]
References
- 1. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 2. Mechanisms of action of adrenocorticotropic hormone and other melanocortins relevant to the clinical management of patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocortin 4 Receptor-Dependent Mechanism of ACTH in Preventing Anxiety-Like Behaviors and Normalizing Astrocyte Proteins after Early Life Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanocortin-4 Receptor Regulates Hippocampal Synaptic Plasticity through a Protein Kinase A-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ACTH Action on StAR Biology [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Activation of Melanocortin-4 Receptor Inhibits Both Neuroinflammation Induced by Early Exposure to Ethanol and Subsequent Voluntary Alcohol Intake in Adulthood in Animal Models: Is BDNF the Key Mediator? [frontiersin.org]
The Nexus of Corticotropin and Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corticotropin (ACTH), the primary regulator of the hypothalamic-pituitary-adrenal (HPA) axis, has long been recognized for its role in the stress response through the stimulation of cortisol production. Emerging evidence, however, points to a more intricate and direct role for ACTH in the pathogenesis of metabolic syndrome, a cluster of conditions that includes insulin resistance, visceral obesity, dyslipidemia, and hypertension. This technical guide provides an in-depth exploration of the molecular and physiological links between this compound and metabolic syndrome. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and logical relationships involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the complexities of metabolic disease and identify novel therapeutic targets.
Introduction
Metabolic syndrome represents a significant global health challenge, increasing the risk of cardiovascular disease and type 2 diabetes. While the pathophysiology is multifactorial, dysregulation of the HPA axis is a key contributor.[1] Conditions of cortisol excess, such as Cushing's syndrome, which is often driven by elevated ACTH levels, present a clinical model of severe metabolic syndrome.[2][3][4] Beyond its indirect effects through cortisol, ACTH has been shown to exert direct actions on various metabolic tissues, including adipocytes, hepatocytes, and skeletal muscle, thereby contributing to the features of metabolic syndrome.[5][6][7] Understanding these direct effects and the underlying signaling cascades is crucial for developing targeted therapies.
Quantitative Data on the Effects of this compound on Metabolic Parameters
The following tables summarize the quantitative effects of ACTH on key metabolic parameters as reported in various studies.
Table 1: Effects of this compound on Glucose Homeostasis
| Parameter | Study Population/Model | ACTH Intervention | Key Findings | Citation(s) |
| Insulin Resistance | Individuals with varying insulin sensitivity | Endogenous ACTH levels assessed during hyperinsulinemic-hypoglycemic clamps | Glucose concentration for 90% inhibition of ACTH was higher in insulin-resistant individuals (3.5 mmol/L) compared to insulin-sensitive individuals (3.1 mmol/L). | [8][9] |
| Glucose Uptake | L6A-1 rat skeletal muscle cells | ACTH1-24 (10⁻¹⁶ to 10⁻⁹ M) | Marked dose-dependent increase in 2-deoxyglucose uptake. | [6] |
| Glucose Metabolism in Cushing's Syndrome | Patients with Cushing's syndrome | Endogenous hypercortisolism (often ACTH-dependent) | 21-60% have impaired glucose tolerance; 20-47% have diabetes. | [2] |
| Fasting Blood Glucose in Cushing's Syndrome | Patients with Cushing's syndrome | Endogenous hypercortisolism | Mean 12-hour blood glucose: 6.31 +/- 0.39 mmol/liter (vs. 5.32 +/- 0.14 mmol/liter in controls). | [10] |
| Serum Insulin in Cushing's Syndrome | Patients with Cushing's syndrome | Endogenous hypercortisolism | Mean 12-hour serum insulin: 57.3 +/- 18.2 mU/liter (vs. 19.7 +/- 2.5 mU/liter in controls). | [10] |
Table 2: Effects of this compound on Lipid Metabolism
| Parameter | Study Population/Model | ACTH Intervention | Key Findings | Citation(s) |
| Serum Triglycerides | Patients with Cushing's syndrome | Endogenous hypercortisolism | Elevated in ~20% of patients. Mean 12-hour serum TG: 3.51 +/- 1.23 mmol/liter (vs. 0.89 +/- 0.19 mmol/liter in controls). | [2][10] |
| Lipolysis | Normal and adrenalectomized rats (in vivo) | ACTH (5 µg IV) | Increased release of free fatty acids (FFA) and glycerol. In normal rats, FFA release increased from 0.90 to 3.2 µmol/g/h. In adrenalectomized rats, FFA release increased from 0.41 to 1.5 µmol/g/h. | [5] |
| Lipid Profile | Healthy individuals | ACTH (50 I.U.) | Increase in free fatty acids after 4 hours and triglycerides after 6 hours. | [11] |
Table 3: Effects of this compound on Adipokine Secretion
| Adipokine | Study Model | ACTH Intervention | Key Findings | Citation(s) |
| Leptin | 3T3-L1 adipocytes | 100 nM ACTH | 60% reduction in leptin expression. Dose-dependent inhibition of leptin secretion (IC₅₀ = 3.2 +/- 0.4 nM). | [12] |
| Adiponectin | Fetal sheep (in vivo) | Leptin infusion (as a proxy for altered adipokine environment) | Leptin infusion decreased the cortisol response to ACTH, suggesting a potential interplay. | [13] |
Signaling Pathways and Logical Relationships
The metabolic effects of this compound are mediated by complex signaling pathways that can vary between different cell types.
ACTH Signaling in Adrenal Cortex
In its classical role, ACTH binds to the melanocortin 2 receptor (MC2R) on adrenocortical cells, primarily in the zona fasciculata. This interaction activates a Gs protein-coupled receptor cascade, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which upregulate the expression of steroidogenic enzymes and the steroidogenic acute regulatory (StAR) protein, culminating in cortisol synthesis.[14][15]
Direct ACTH Signaling in Adipocytes
ACTH can directly influence adipocyte function, contributing to insulin resistance and a pro-inflammatory state. This is mediated, at least in part, through melanocortin receptors expressed on adipocytes. The binding of ACTH can activate the p38 MAPK pathway, which has been implicated in the regulation of UCP-1. Furthermore, ACTH stimulates lipolysis in adipocytes through a cAMP-dependent mechanism that activates PKA, leading to the phosphorylation of hormone-sensitive lipase (HSL) and perilipin.[16]
ACTH Signaling in Liver and Skeletal Muscle
The direct effects of ACTH on the liver and skeletal muscle are less well-defined but are areas of active research. In the liver, ACTH may have a direct influence on glucose uptake, although this action does not appear to be synergistic with insulin.[7] Glucocorticoids, the downstream effectors of ACTH, are known to stimulate hepatic gluconeogenesis by increasing the transcription of key enzymes like PEPCK and G6Pase.[17][18] In skeletal muscle, ACTH has been shown to stimulate glucose uptake through a carrier-mediated process that appears to be independent of the insulin-mediated pathway.[6]
Logical Relationship of this compound's Role in Metabolic Syndrome
Elevated or dysregulated ACTH secretion, either from chronic stress or pathological conditions, can initiate a cascade of events that culminate in the clinical features of metabolic syndrome. This involves both direct effects on peripheral tissues and indirect effects mediated by cortisol.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound and metabolic syndrome research.
In Vitro Adipocyte Culture and ACTH Stimulation
Objective: To study the direct effects of ACTH on adipocyte metabolism and signaling.
Protocol:
-
Adipocyte Isolation and Culture:
-
Obtain adipose tissue from a suitable model (e.g., epididymal fat pads from rodents or subcutaneous adipose tissue from human biopsies).
-
Mince the tissue and digest with collagenase type I solution (e.g., 1 mg/mL in DMEM) at 37°C with gentle shaking for 30-60 minutes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Centrifuge the filtrate to separate the mature adipocytes (which will float) from the stromal-vascular fraction.
-
Wash the adipocytes with warm PBS and culture in DMEM/F12 medium supplemented with serum and antibiotics. For differentiation of pre-adipocytes (e.g., 3T3-L1 cells), a specific differentiation cocktail containing insulin, dexamethasone, and IBMX is used.
-
-
ACTH Stimulation:
-
Once adipocytes are differentiated and mature, replace the culture medium with serum-free medium for a period of serum starvation (e.g., 2-4 hours).
-
Prepare a stock solution of ACTH (e.g., ACTH 1-24) in a suitable vehicle (e.g., sterile water or PBS with 0.1% BSA).
-
Add ACTH to the culture medium at the desired final concentrations (e.g., ranging from 10⁻¹² M to 10⁻⁶ M).
-
Incubate the cells with ACTH for the desired time points (e.g., 30 minutes for acute signaling studies, or 24-48 hours for gene expression or chronic metabolic studies).
-
At the end of the incubation, collect the cell lysates for downstream analysis (e.g., Western blotting, RT-qPCR) and the culture medium for analysis of secreted factors (e.g., glycerol, FFA, adipokines).
-
p38 MAPK Phosphorylation Assay (Western Blotting)
Objective: To determine the activation of the p38 MAPK pathway in response to ACTH stimulation in adipocytes.
Protocol:
-
Sample Preparation:
-
Following ACTH stimulation of cultured adipocytes, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total p38 MAPK.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.
-
Experimental Workflow for Investigating ACTH-Induced Metabolic Syndrome in an Animal Model
Objective: To create an in vivo model of metabolic syndrome induced by chronic ACTH administration and to assess the resulting metabolic phenotype.
Conclusion
The evidence presented in this technical guide strongly supports a significant and multifaceted role for this compound in the development and progression of metabolic syndrome. Beyond its established function in stimulating cortisol secretion, ACTH exerts direct effects on key metabolic tissues, thereby contributing to insulin resistance, dyslipidemia, and visceral adiposity. The elucidation of the specific signaling pathways and molecular mechanisms underlying these effects is an ongoing and critical area of research. A deeper understanding of the interplay between ACTH and metabolic homeostasis will be instrumental in the identification of novel therapeutic targets and the development of more effective strategies for the prevention and treatment of metabolic syndrome. The experimental protocols and data presented herein provide a valuable resource for researchers dedicated to this important field of study.
References
- 1. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 2. Metabolic syndrome in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic comorbidities in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Syndrome in Cushing's Syndrome Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of ACTH on lipolysis in adipose tissue of normal and adrenalectomized rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACTH1-24 stimulates muscle cell glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ACTH on glucose uptake by hepatic cells and its effect on hepatic enzymes in presence of insulin and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altered glucose-dependent secretion of glucagon and ACTH is associated with insulin resistance, assessed by population analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Altered glucose-dependent secretion of glucagon and ACTH is associated with insulin resistance, assessed by population analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hormonal and metabolic rhythms in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACTH-induced lipolysis in rat adipocytes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACTH and alpha-MSH inhibit leptin expression and secretion in 3T3-L1 adipocytes: model for a central-peripheral melanocortin-leptin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leptin Alters Adrenal Responsiveness by Decreasing Expression of ACTH-R, StAR, and P450c21 in Hypoxemic Fetal Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemistry, Lipolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Unraveling the Regulation of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
The Central Role of Corticotropin in the Pathophysiology of Cushing's Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cushing's syndrome, a debilitating endocrine disorder characterized by chronic hypercortisolism, presents significant diagnostic and therapeutic challenges. At the core of its pathophysiology lies the dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis, with adrenocorticotropic hormone (ACTH), or corticotropin, playing a pivotal role in the majority of endogenous cases. This technical guide provides an in-depth exploration of the multifaceted role of ACTH in Cushing's syndrome, intended for researchers, scientists, and professionals in drug development. We will dissect the molecular mechanisms of ACTH-dependent and independent etiologies, detail key experimental protocols for diagnosis and research, and present quantitative data in a structured format for comparative analysis. Furthermore, this guide employs mandatory visualizations of critical signaling pathways and diagnostic workflows to facilitate a comprehensive understanding of this complex hormonal disorder.
Introduction: The HPA Axis and the Primacy of ACTH
Under normal physiological conditions, the secretion of cortisol is meticulously regulated by the HPA axis. The hypothalamus releases this compound-releasing hormone (CRH), which stimulates the anterior pituitary gland to secrete ACTH.[1][2] ACTH, in turn, acts on the adrenal cortex to stimulate the synthesis and release of cortisol.[1][3][4] Cortisol exerts negative feedback on both the hypothalamus and the pituitary, thereby maintaining hormonal homeostasis.[1][3][5] Cushing's syndrome arises from a disruption of this delicate feedback loop, leading to excessive cortisol production.[6]
Endogenous Cushing's syndrome is broadly classified into two categories: ACTH-dependent and ACTH-independent. ACTH-dependent Cushing's syndrome, accounting for approximately 80-85% of cases, is characterized by excessive ACTH production, which drives bilateral adrenal hyperplasia and hypercortisolism.[7] The two primary causes of ACTH-dependent Cushing's syndrome are a pituitary adenoma (Cushing's disease) and ectopic ACTH secretion by a non-pituitary tumor.[6][7][8][9] ACTH-independent Cushing's syndrome, conversely, results from autonomous cortisol secretion from the adrenal glands, typically due to an adrenal adenoma, carcinoma, or hyperplasia, leading to suppressed ACTH levels.[2][7]
Molecular Pathophysiology of ACTH-Dependent Cushing's Syndrome
Cushing's Disease: The Pituitary Origin
Cushing's disease is the most common cause of endogenous Cushing's syndrome, resulting from an ACTH-secreting pituitary adenoma.[10] These tumors, usually microadenomas, are often monoclonal in origin and exhibit dysregulated ACTH secretion.[10] While the precise molecular pathogenesis is not fully elucidated, somatic mutations in genes such as USP8 have been identified in a significant proportion of corticotroph adenomas, leading to increased ACTH production.[11] A key feature of these adenomas is their partial resistance to the negative feedback of cortisol, a cornerstone of diagnostic testing.[12]
Ectopic ACTH Syndrome: A Paraneoplastic Phenomenon
Ectopic ACTH syndrome (EAS) arises from the production and secretion of ACTH by tumors outside of the pituitary gland.[7][13] These are often neuroendocrine tumors, with small cell lung cancer and bronchial carcinoid tumors being the most frequent culprits.[7][13][14] In EAS, ACTH secretion is typically erratic and not subject to negative feedback by cortisol, leading to very high levels of both ACTH and cortisol.[15]
The ACTH Receptor and Downstream Signaling
ACTH exerts its effects on the adrenal cortex by binding to the melanocortin-2 receptor (MC2R), a G protein-coupled receptor.[16][17] The functional expression of MC2R on the cell surface is dependent on a small transmembrane protein called melanocortin receptor accessory protein (MRAP).[18]
Upon binding of ACTH to MC2R, a conformational change activates the associated Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[16] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a cascade of downstream targets.[19][20]
This signaling cascade has both acute and chronic effects on the adrenal cortex:
-
Acute Response: PKA activation leads to the rapid mobilization of cholesterol to the inner mitochondrial membrane, the rate-limiting step in steroidogenesis. This process is mediated by the steroidogenic acute regulatory (StAR) protein.[19][20]
-
Chronic Response: Sustained ACTH stimulation leads to the increased transcription of genes encoding steroidogenic enzymes, such as cholesterol side-chain cleavage enzyme (CYP11A1) and 11β-hydroxylase (CYP11B1), as well as adrenal cell growth and proliferation.[16][19]
References
- 1. Cushing's Syndrome | UCSF Surgical Oncology [surgicaloncology.ucsf.edu]
- 2. Cushing's syndrome: from physiological principles to diagnosis and clinical care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cushing's syndrome - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular Derangements and the Diagnosis of ACTH-Dependent Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endogenous Cushing Syndrome: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 8. endocrine.org [endocrine.org]
- 9. Molecular Derangements and the Diagnosis of ACTH-Dependent Cushing's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cushing Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Advances in Molecular Pathophysiology and Targeted Therapy for Cushing’s Disease [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. dynamed.com [dynamed.com]
- 14. Ectopic Cushing syndrome: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 15. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ACTH receptor - Wikipedia [en.wikipedia.org]
- 18. Frontiers | ACTH Antagonists [frontiersin.org]
- 19. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
- 20. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Immunohistochemical Detection of Corticotropin (ACTH) in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH), also known as corticotropin, is a polypeptide hormone produced and secreted by the anterior pituitary gland.[1][2][3][4][5] It plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the adrenal cortex to produce corticosteroids.[6] Beyond its systemic endocrine function, this compound and related peptides are also found in various regions of the brain, including the hypothalamus, where they may act as neurotransmitters or neuromodulators.[7] Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of ACTH within brain tissue, providing valuable insights into both normal physiological processes and pathological conditions.[6][7] The primary application of anti-ACTH antibodies is in the identification and classification of pituitary adenomas and the study of pituitary diseases.[2][3][4][5][8][9] It is also used to detect ectopic ACTH production from other tumors, such as small cell carcinomas of the lung.[2][3][4][5]
These application notes provide a detailed protocol for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) brain tissue.
Signaling Pathway and Experimental Workflow
Hypothalamic-Pituitary-Adrenal (HPA) Axis
The following diagram illustrates the central role of this compound (ACTH) in the HPA axis, a critical neuroendocrine pathway regulating stress responses.
Caption: The HPA axis showing ACTH's role.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps for the immunohistochemical detection of this compound in brain tissue.
Caption: Workflow for ACTH IHC in brain tissue.
Experimental Protocols
This protocol is intended for use with formalin-fixed, paraffin-embedded brain tissue sections.
Materials and Reagents
-
Primary Antibodies: See Table 1 for examples.
-
Detection System: HRP-conjugated secondary antibody and DAB substrate kit.
-
Buffers:
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS)
-
Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0 or Citrate Buffer, pH 6.0)
-
-
Blocking Reagents:
-
Hydrogen Peroxide (H₂O₂)
-
Normal Serum (from the same species as the secondary antibody)
-
Bovine Serum Albumin (BSA)
-
-
Counterstain: Hematoxylin
-
Mounting Medium
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.[10]
-
Immerse slides in 100% ethanol twice for 10 minutes each.[10]
-
Immerse slides in 95% ethanol for 5 minutes.[10]
-
Immerse slides in 70% ethanol for 5 minutes.[10]
-
Immerse slides in 50% ethanol for 5 minutes.[10]
-
Rinse slides in deionized water.[10]
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Preheat antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0) to 95-100°C in a pressure cooker or microwave.[11][12][13][14]
-
Immerse slides in the preheated buffer and incubate for 10-30 minutes.[11] The optimal time may need to be determined empirically.[12]
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.[11]
-
Rinse slides with PBS.
-
-
Blocking:
-
Endogenous Peroxidase Blocking: Incubate sections with 3% H₂O₂ in methanol or water for 15 minutes at room temperature to block endogenous peroxidase activity.[8][9][10]
-
Rinse slides with PBS three times for 5 minutes each.
-
Non-specific Binding Blocking: Incubate sections with a blocking solution (e.g., 5% normal serum from the species of the secondary antibody in PBS) for 30-60 minutes at room temperature.[8][10][15]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation and Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate sections with a biotinylated or HRP-conjugated secondary antibody (specific to the primary antibody's host species) for 30-60 minutes at room temperature.[10][16]
-
Rinse slides with PBS three times for 5 minutes each.
-
If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent for 30 minutes.[16]
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution for 2-10 minutes, or until the desired brown color intensity is achieved.[16][19] Monitor the reaction under a microscope.
-
Quench the reaction by immersing the slides in deionized water.[16]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%) and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Data Presentation
Table 1: Primary Antibody Recommendations for this compound IHC
| Antibody Clone | Host/Isotype | Recommended Dilution Range | Reactivity | Localization | Notes |
| BSB-25 | Mouse / IgG1/K | 1:250 - 1:1000 (concentrate) | Human | Cytoplasmic | Useful for classifying pituitary tumors and studying pituitary disease.[3][4][5] |
| ZM98 | Mouse / IgG1, kappa | Ready-to-use | Human | Cytoplasmic/Nuclear | Specific to CLIP (aa 25-39 of ACTH).[6] |
Table 2: Summary of Immunohistochemistry Protocol Parameters
| Step | Reagent/Parameter | Typical Conditions |
| Fixation | N/A (FFPE tissue) | 10% Neutral Buffered Formalin |
| Section Thickness | N/A | 4-5 microns |
| Antigen Retrieval | Heat-Induced (HIER) | Tris-EDTA buffer (pH 9.0), 95-100°C for 10-30 min |
| Peroxidase Block | 3% H₂O₂ | 15 minutes at room temperature |
| Protein Block | 5% Normal Serum | 30-60 minutes at room temperature |
| Primary Antibody | See Table 1 | Overnight at 4°C |
| Secondary Antibody | HRP-conjugated | 30-60 minutes at room temperature |
| Detection | DAB Chromogen | 2-10 minutes, monitored microscopically |
| Counterstain | Hematoxylin | 1-2 minutes |
Troubleshooting
High background or weak/no staining are common issues in IHC.[7][20] The following table provides potential causes and solutions.
Table 3: Troubleshooting Common IHC Staining Issues
| Problem | Possible Cause | Suggested Solution |
| No Staining or Weak Signal | Inactive primary or secondary antibody. | Confirm antibody was stored correctly and is within its expiration date. Run a positive control.[20] |
| Incorrect antibody concentration (too dilute). | Perform a titration experiment to find the optimal antibody concentration.[20] | |
| Suboptimal antigen retrieval. | Ensure the correct buffer pH, temperature, and incubation time are used for your specific antibody and target.[20] | |
| High Background Staining | Non-specific binding of primary or secondary antibodies. | Ensure adequate blocking with normal serum. Titrate the primary antibody to a higher dilution.[21] |
| Endogenous peroxidase activity not fully blocked. | Ensure the peroxidase blocking step is performed correctly with fresh H₂O₂.[21] | |
| Endogenous biotin in brain tissue (if using biotin-based detection). | Use an avidin/biotin blocking kit or consider a polymer-based detection system.[8] | |
| Over-development of the DAB substrate. | Reduce the DAB incubation time and monitor the color development closely under a microscope. | |
| Altered Tissue Morphology | Antigen retrieval was too harsh. | Reduce the heating time or temperature during HIER.[21] |
Conclusion
This protocol provides a comprehensive guide for the immunohistochemical detection of this compound in brain tissue. Successful staining requires careful optimization of each step, particularly antigen retrieval and antibody concentrations. By following these guidelines and utilizing appropriate controls, researchers can achieve reliable and reproducible localization of ACTH for their studies in neuroscience and drug development.
References
- 1. Diaminobenzidine (DAB) Staining [protocols.io]
- 2. 4.4. 3,3′-Diaminobenzidine (DAB) Staining Immunohistochemistry [bio-protocol.org]
- 3. biosb.com [biosb.com]
- 4. ACTH Antibody (BSB-25) - Bio SB [shop.biosb.com]
- 5. biosb.com [biosb.com]
- 6. ACTH Monoclonal Antibody (ZM98) (Z2408MP) [thermofisher.com]
- 7. Immunohistochemistry - Wikipedia [en.wikipedia.org]
- 8. Blocking Non-Specific Binding in IHC: Novus Biologicals [novusbio.com]
- 9. irispublishers.com [irispublishers.com]
- 10. antibodysystem.com [antibodysystem.com]
- 11. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 12. Protocol for Heat-Induced Epitope Retrieval (HIER): R&D Systems [rndsystems.com]
- 13. An Intro to Heat Induced Epitope Retrieval (HIER) in IHC [leicabiosystems.com]
- 14. Heat-Induced Epitope Retrieval - Biocare Medical [biocare.net]
- 15. Blocking Strategies for IHC | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. alzforum.org [alzforum.org]
- 17. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 18. Immunohistochemistry (IHC) protocol [hellobio.com]
- 19. Protocol for DAB Peroxidase Substrate Solution (Brown) - IHC WORLD [ihcworld.com]
- 20. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 21. bma.ch [bma.ch]
Measuring Corticotropin (ACTH) Levels Using ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practical application of Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative determination of adrenocorticotropic hormone (ACTH) in biological samples. Detailed protocols and data interpretation guidelines are included to assist researchers in obtaining accurate and reproducible results.
Introduction to Corticotropin (ACTH)
Adrenocorticotropic hormone (ACTH), a 39-amino acid polypeptide hormone, is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2][3] Synthesized and secreted by the anterior pituitary gland, ACTH plays a pivotal role in regulating the production of glucocorticoids, such as cortisol, from the adrenal cortex.[1][3][4][5] The secretion of ACTH is stimulated by the this compound-releasing hormone (CRH) from the hypothalamus in response to stress.[1][4] Its measurement in biological fluids is essential for diagnosing and monitoring various endocrine disorders, including Cushing's disease, Addison's disease, and hypopituitarism, making it a key biomarker in both clinical diagnostics and drug development.[6][7][8]
Principle of the ACTH ELISA
The quantification of ACTH using ELISA kits is typically based on one of two principles: the sandwich ELISA or the competitive ELISA.
-
Sandwich ELISA: This format utilizes two antibodies that recognize different epitopes on the ACTH molecule.[3] A capture antibody is pre-coated onto the microplate wells. The sample containing ACTH is added, and the ACTH binds to the capture antibody. A second, detection antibody, which is typically conjugated to an enzyme like horseradish peroxidase (HRP), is then added, binding to a different site on the captured ACTH. The subsequent addition of a substrate results in a colorimetric reaction, where the intensity of the color is directly proportional to the amount of ACTH in the sample.[3][9]
-
Competitive ELISA: In this format, the microplate wells are pre-coated with a capture antibody or ACTH antigen.[1][10][11][12] The sample containing ACTH is mixed with a fixed amount of labeled (e.g., biotinylated) ACTH and added to the wells. The ACTH in the sample competes with the labeled ACTH for binding to the limited number of antibody sites.[1][10][12] Therefore, the amount of labeled ACTH that binds to the plate is inversely proportional to the concentration of ACTH in the sample. After a washing step, an enzyme-conjugated secondary reagent is added, followed by a substrate to produce a colorimetric signal.[10][12]
Data Presentation
Table 1: Typical Quantitative Data for ACTH ELISA Kits
| Parameter | Typical Value | Unit | Notes |
| Detection Range | 12.5 - 200[10] | pg/mL | This range can vary between different kit manufacturers.[1][10][12] |
| Sensitivity | < 12.5[10] | pg/mL | Also referred to as the Lower Limit of Detection (LLD).[10] |
| Sample Types | EDTA Plasma, Serum, Tissue Homogenates | - | EDTA plasma is often recommended to ensure ACTH stability.[6][7] |
| Intra-assay Precision (CV%) | < 10%[1] | % | Represents the variation within a single assay run. |
| Inter-assay Precision (CV%) | < 10%[1] | % | Represents the variation between different assay runs. |
Experimental Protocols
I. Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use. [10][12]
-
Wash Buffer Preparation: If a concentrated wash buffer is provided, dilute it with deionized or distilled water to the working concentration as specified in the kit manual.[6][10] For example, dilute 15 mL of 20x Wash Buffer Concentrate into 285 mL of deionized water to make 300 mL of 1x Wash Buffer.
-
Standard Preparation: Reconstitute the lyophilized ACTH standard with the provided standard diluent to create a stock solution.[6][13] Perform serial dilutions of the stock solution to generate a standard curve. A typical dilution series might be 200, 100, 50, 25, 12.5, and 0 pg/mL.[10]
-
Detection Antibody/Reagent Preparation: If provided as a concentrate, dilute the detection antibody or other detection reagents (e.g., Biotin-conjugated ACTH, HRP-avidin) with the appropriate diluent as instructed in the manual.[10]
II. Sample Preparation
Proper sample collection and preparation are critical for accurate ACTH measurement.
-
Plasma: Collect whole blood into tubes containing EDTA as an anticoagulant.[6][13] Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[10][13] Assay the plasma immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6][10][12]
-
Serum: Allow blood to clot at room temperature for 30-60 minutes, then centrifuge at 1000 x g for 15 minutes.[10] Serum may not be ideal for ACTH measurement due to potential degradation, and plasma is often preferred.[7]
-
Tissue Homogenates: Rinse tissue with ice-old PBS to remove excess blood. Homogenize the tissue in PBS and centrifuge to remove cellular debris.[10] The supernatant can then be used for the assay.
III. Assay Procedure (Competitive ELISA Example)
-
Determine the number of wells required for standards, samples, and controls. It is recommended to run all in duplicate.[10]
-
Add 50 µL of Standard or Sample to the appropriate wells of the pre-coated microplate.[10]
-
Add 50 µL of Biotin-conjugated ACTH to each well (except the blank well). Mix gently.[10]
-
Incubate for 60 minutes at 37°C.[10]
-
Wash the plate three times with 1x Wash Buffer.[10] After the final wash, remove any remaining buffer by inverting the plate and tapping it on a clean paper towel.[10]
-
Add 50 µL of HRP-avidin to each well (except the blank well).[10]
-
Incubate for 30 minutes at 37°C.[10]
-
Wash the plate three times as described in step 5.
-
Add 50 µL of Substrate A and 50 µL of Substrate B to each well.[10]
-
Incubate for 15 minutes at 37°C in the dark.[10]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[10]
-
Read the optical density (OD) at 450 nm within 10 minutes of adding the stop solution.[10]
IV. Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average OD of the blank from all other OD values.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.[10] A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of ACTH in the samples by interpolating their mean OD values from the standard curve.
-
Multiply the determined concentration by the dilution factor if samples were diluted prior to the assay.[10]
Mandatory Visualizations
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis signaling pathway.
Caption: A generalized experimental workflow for a competitive ACTH ELISA.
References
- 1. Human ACTH ELISA Kit (EEL017) - Invitrogen [thermofisher.com]
- 2. raybiotech.com [raybiotech.com]
- 3. epitopediagnostics.com [epitopediagnostics.com]
- 4. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. eaglebio.com [eaglebio.com]
- 8. arborassays.com [arborassays.com]
- 9. biomerica.com [biomerica.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. GENLISA Chicken Adrenocorticotropic Hormone (ACTH) ELISA [krishgen.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. cloud-clone.com [cloud-clone.com]
Application Notes: In Vitro Efficacy of Corticotropin on Primary Adrenal Cells
Introduction
Adrenocorticotropic hormone (ACTH), or corticotropin, is the primary regulator of glucocorticoid synthesis and secretion from the adrenal cortex.[1][2] It is a crucial component of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's response to stress.[3] In vitro studies using primary adrenal cells are indispensable for elucidating the molecular mechanisms of ACTH action, screening potential therapeutic agents that modulate steroidogenesis, and understanding the pathophysiology of adrenal disorders like Cushing's syndrome and adrenal insufficiency.[4][5] Primary cell cultures, derived directly from adrenal tissue, provide a physiologically relevant model that closely mimics the in vivo environment, unlike immortalized cell lines which may not fully recapitulate the complex responses of differentiated adrenal cells.[4][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of this compound to primary adrenal cells. Included are detailed protocols for cell isolation and culture, ACTH stimulation, and downstream analysis of steroidogenesis, alongside data presentation and visualization of key pathways and workflows.
Mechanism of Action: The ACTH Signaling Cascade
ACTH exerts its effects by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR) located on the surface of adrenocortical cells.[7][8] For the MC2R to be functional and respond to ACTH, it requires the presence of a small transmembrane accessory protein known as MC2R accessory protein (MRAP).[8]
Upon ACTH binding, the MC2R-MRAP complex activates a stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase.[9] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[8][10] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][8] Activated PKA then phosphorylates various downstream targets, including transcription factors like cAMP responsive element-binding protein (CREB).[8] This phosphorylation cascade ultimately stimulates both acute and chronic responses:
-
Acute Response: Rapidly stimulates the delivery of cholesterol to the inner mitochondrial membrane, the rate-limiting step in steroidogenesis, which is facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[1][11]
-
Chronic Response: Increases the transcription of genes encoding steroidogenic enzymes, such as P450scc (cholesterol side-chain cleavage enzyme) and steroid 11β-hydroxylase, to sustain steroid production over time.[1][11]
The primary steroid hormone produced in response to ACTH stimulation in human adrenal zona fasciculata cells is cortisol.[2]
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Adrenal Cells
This protocol describes the enzymatic digestion method for establishing primary cultures from adrenal gland tissue.[6][12]
Materials:
-
Fresh adrenal gland tissue (human or animal) in sterile transport medium on ice.
-
DMEM/F12 medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution (Pen/Strep).
-
Gentamicin.
-
Collagenase, Type I or II.
-
DNase I.
-
Sterile Phosphate-Buffered Saline (PBS).
-
Sterile dissection tools (scalpels, forceps).
-
50 mL and 15 mL sterile conical tubes.
-
70-100 µm cell strainer.
-
Cell culture flasks or multi-well plates.
-
Humidified incubator (37°C, 5% CO2).
Procedure:
-
Tissue Preparation: In a sterile biosafety cabinet, wash the adrenal tissue with DMEM/F12 medium containing antibiotics.[12] Carefully dissect and discard the medulla and surrounding connective tissue, retaining the adrenal cortex.[12] Mince the cortical tissue into 1-2 mm³ pieces.[12]
-
Enzymatic Digestion: Transfer the minced tissue into a 50 mL conical tube. Add a sufficient volume of digestion solution (DMEM/F12 with 0.1% collagenase and 0.01% DNase I) to cover the tissue.[6]
-
Incubation: Incubate at 37°C for 30-60 minutes with gentle agitation. Every 15 minutes, gently pipette the suspension to aid dissociation.[12]
-
Digestion Termination: Stop the digestion by adding an equal volume of complete culture medium (DMEM/F12 with 10% FBS and antibiotics).[12]
-
Cell Isolation: Filter the cell suspension through a 70-100 µm cell strainer into a new 50 mL tube to remove undigested tissue fragments.[12]
-
Washing: Centrifuge the filtered suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.
-
Cell Counting and Plating: Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Plate the cells at a density of 1-2 x 10⁵ cells/cm² in appropriate culture flasks or plates.[12]
-
Culture Maintenance: Incubate the cells at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days. Cells should be allowed to adhere and stabilize for at least 24-48 hours before initiating experiments.
Protocol 2: this compound (ACTH) Stimulation Assay
This protocol outlines the procedure for stimulating cultured primary adrenal cells with ACTH to measure the steroidogenic response.
Materials:
-
Cultured primary adrenal cells in multi-well plates.
-
Serum-free DMEM/F12 medium.
-
ACTH (1-24) or (1-39) peptide (cosyntropin).
-
Sterile PBS.
-
Vehicle control (e.g., sterile water or PBS).
Procedure:
-
Cell Preparation: Once cells have reached desired confluency (typically 70-80%), gently aspirate the culture medium.
-
Washing: Wash the cells once with sterile, pre-warmed PBS to remove residual serum.
-
Starvation (Optional but Recommended): Replace the medium with serum-free DMEM/F12 and incubate for 2-4 hours. This step reduces basal steroidogenesis and enhances the response to ACTH.
-
Preparation of ACTH Solutions: Prepare a stock solution of ACTH in a suitable vehicle. Perform serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 100 nM). Also, prepare a vehicle-only control.
-
Stimulation: Aspirate the starvation medium. Add the prepared ACTH working solutions (and vehicle control) to the respective wells.
-
Incubation: Incubate the cells for the desired time period. For acute responses (e.g., cortisol release), incubation times of 2-24 hours are common.[4][13] For chronic responses (e.g., gene expression), longer periods may be necessary.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well into labeled microcentrifuge tubes. The supernatant contains the secreted steroids.
-
Storage: Store the supernatant at -20°C or -80°C until analysis.
Data Presentation
Quantitative data from ACTH stimulation assays should be presented clearly to allow for easy interpretation and comparison.
Table 1: Dose-Dependent Effect of ACTH on Cortisol Secretion in Primary Human Adrenal Cells
| ACTH Concentration (nM) | Mean Cortisol Secretion (ng/mL) | Standard Deviation | Fold Change over Basal |
| 0 (Basal) | 5.2 | ± 0.8 | 1.0 |
| 0.1 | 25.8 | ± 3.1 | ~5x |
| 1 | 88.4 | ± 9.5 | ~17x |
| 10 | 155.1 | ± 15.2 | ~30x |
| 100 | 160.3 | ± 16.8 | ~31x |
Note: The data presented are representative values synthesized from typical experimental outcomes reported in the literature and serve as an example. Actual results will vary based on donor tissue, cell viability, and specific experimental conditions. Short-term experiments have demonstrated a dose-dependent stimulatory effect of ACTH on cortisol synthesis.[2]
Downstream Analysis Protocols
Protocol 3: Measurement of Cortisol Release
Cortisol concentration in the collected supernatant is typically measured using a competitive enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA).[14][15] Mass spectrometry offers higher specificity and is considered the gold standard.[16][17]
Materials:
-
Commercial Cortisol ELISA/EIA kit (e.g., from R&D Systems, Abcam, or Cayman Chemical).
-
Collected cell culture supernatants.
-
Microplate reader.
Procedure (General ELISA Protocol):
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Supernatant samples may require dilution to fall within the assay's dynamic range.[14]
-
Assay Procedure: Follow the kit's protocol, which typically involves adding samples and standards to a pre-coated microplate, followed by the addition of a cortisol-conjugate and a specific antibody.
-
Incubation: Incubate the plate for the specified time to allow for competitive binding.
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Detection: Add a substrate solution that reacts with the enzyme conjugate to produce a colorimetric signal.
-
Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cortisol concentration in each sample by comparing its absorbance to the standard curve generated from the known standards. Remember to multiply the result by the sample dilution factor.[14]
Protocol 4: Measurement of Intracellular cAMP Levels
To confirm the engagement of the ACTH signaling pathway, intracellular cAMP levels can be measured.
Materials:
-
Commercial cAMP Assay Kit (competitive ELISA or similar format).
-
Primary adrenal cells cultured in multi-well plates.
-
ACTH.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis Buffer (provided in the kit).
Procedure:
-
Cell Treatment: Culture and stimulate cells with ACTH for a short duration (e.g., 15-30 minutes) in the presence of a PDE inhibitor.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the assay kit to release intracellular cAMP.
-
Assay: Perform the cAMP assay on the cell lysates according to the manufacturer's protocol, which is conceptually similar to the competitive ELISA described for cortisol.
-
Data Analysis: Calculate the cAMP concentration based on the standard curve. Results are often normalized to the total protein content of the cell lysate.
Experimental Workflow Visualization
The entire process, from obtaining the tissue to analyzing the final data, can be visualized as a sequential workflow.
References
- 1. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. ec.bioscientifica.com [ec.bioscientifica.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Primary Cultures and Cell Lines for In Vitro Modeling of the Human Adrenal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accegen.com [accegen.com]
- 7. Frontiers | Role of ACTH in the Interactive/Paracrine Regulation of Adrenal Steroid Secretion in Physiological and Pathophysiological Conditions [frontiersin.org]
- 8. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The cAMP pathway and the control of adrenocortical development and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACTH and cAMP stimulation of adrenal ribosomal protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. mdpi.com [mdpi.com]
- 16. Advancements in Cortisol Detection: From Conventional Methods to Next-Generation Technologies for Enhanced Hormone Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical and Technical Aspects in Free Cortisol Measurement [e-enm.org]
Application Notes and Protocols for the Use of Repository Corticotropin Injection (RCI) in Murine Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Repository Corticotropin Injection (RCI) in murine models of arthritis. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of RCI.
Introduction
Repository this compound Injection (RCI) is a preparation containing a complex mixture of purified adrenocorticotropic hormone (ACTH) analogues and other pituitary peptides.[1] While historically its efficacy in rheumatoid arthritis (RA) was attributed to stimulating endogenous corticosteroid production, preclinical evidence suggests a direct, glucocorticoid-independent anti-inflammatory and immunomodulatory role mediated by melanocortin receptors (MCRs).[1][2] Murine models of arthritis, particularly the collagen-induced arthritis (CIA) model, are valuable tools for investigating the mechanisms of action and therapeutic efficacy of agents like RCI.[1][3][4][5]
The anti-inflammatory effects of RCI are believed to be mediated through its interaction with various MCRs (MC1R, MC3R, MC5R) expressed on immune cells, osteoclasts, osteoblasts, and synovial cells.[6] This interaction leads to the modulation of pro-inflammatory cytokines and leukocyte infiltration, positioning RCI as a pro-resolving agent in inflammatory conditions like arthritis.[6][7]
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is widely used as it shares immunological and pathological features with human rheumatoid arthritis.[5]
2.1.1. Materials
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).[3]
-
Vehicle Control: To be specified based on RCI formulation.
-
Anesthesia: As per institutional guidelines.
-
Calipers: For measuring paw thickness.
-
Scoring System: A standardized clinical scoring system for arthritis severity.
2.1.2. Arthritis Induction
-
On day 0, emulsify chicken type II collagen with CFA at a 1:1 ratio.
-
Administer a subcutaneous injection of the emulsion at the base of the tail of each mouse.[3]
-
On day 21, provide a booster injection of type II collagen emulsified with IFA.[3]
2.1.3. RCI Administration
-
Beginning on day 21, after the booster injection, randomize mice into treatment and control groups (n=15-16 per group).[3][8]
-
Administer RCI subcutaneously twice daily at doses of 40 U/kg and 400 U/kg.[3]
-
Administer the vehicle control to the control group using the same volume and schedule.
2.1.4. Assessment of Arthritis
-
Clinical Scoring: Visually score the severity of arthritis in each paw daily or every other day based on a standardized scale (e.g., 0-4 per paw, for a total score of 0-16 per mouse).
-
Paw Swelling: Measure the thickness of the hind paws using calipers at regular intervals.[3][8]
-
Data Analysis: Calculate the area under the curve (AUC) for both clinical scores and paw swelling to determine the overall inflammatory burden.[3][8]
Collagen-Induced Arthritis (CIA) in Rats
2.2.1. Materials
-
Animals: Rats (strain to be specified, e.g., Lewis rats).
-
Collagen: Bovine type II collagen.
-
Adjuvant: Incomplete Freund's Adjuvant (IFA).
-
RCI: Repository this compound Injection.
-
Vehicle Control: To be specified based on RCI formulation.
-
Etanercept (ETN): For combination studies.[1]
-
Anesthesia: As per institutional guidelines.
-
Calipers: For measuring ankle diameter.
2.2.2. Arthritis Induction
-
Induce CIA in rats according to established protocols.
-
Monitor for the development of clinical signs of arthritis.
2.2.3. RCI Administration
-
Upon the onset of arthritis (e.g., day 13 post-induction), randomize rats into treatment groups (n=10 per group).[1][9]
-
For monotherapy studies, administer RCI subcutaneously twice daily at doses of 40, 160, and 400 U/kg.[1][9]
-
For combination studies, administer RCI (at the above doses) in conjunction with etanercept (e.g., 10 mg/kg, three times daily).[1][9]
-
Administer vehicle control or etanercept alone to respective control groups.
-
Continue treatment for a specified period (e.g., through day 19).[1][9]
2.2.4. Assessment of Arthritis
-
Ankle Edema: Measure the diameter of the ankles using calipers to assess paw edema.[1][9]
-
Histopathology: At the end of the study, collect joint tissues for histopathological analysis of inflammation, pannus formation, cartilage damage, and bone resorption.[1][9]
-
Immunohistochemistry: Perform immunohistochemical staining for markers such as CD68 (macrophages) and cathepsin K (osteoclasts).[1][9]
-
Micro-computed Tomography (µCT): Analyze bone damage and changes in bone mineral density.[1][8]
Data Presentation
The following tables summarize the quantitative data from studies using RCI in murine arthritis models.
Table 1: Effects of RCI Monotherapy in the Murine CIA Model
| Parameter | Vehicle Control | RCI (40 U/kg) | RCI (400 U/kg) | P-value |
| Ankle Swelling (AUC) | 50 ± 0.7 | 2.90 ± 0.39 | 1.00 ± 0.19 | P < 0.001 |
| Clinical Score (AUC) | 75 ± 5.9 | 47 ± 5.3 | 9.4 ± 3.2 | P < 0.0001 |
| Serum CXCL-1 (pg/ml) | 70 ± 14.9 | - | 20.92 ± 5.5 | P = 0.016 |
| Serum IL-6 | Elevated | - | Reduced | P = 0.03 |
| Serum CTX-1 | Elevated | - | Significantly Lower | P = 0.04 |
| Serum P1NP | Elevated | - | Significantly Lower | P = 0.02 |
| Anti-Type II Collagen Antibody | 67680 ± 6637 | 68670 ± 8862 | 59360 ± 6768 | P = 0.61 |
Data adapted from ACR Meeting Abstracts, 2021.[3][8]
Table 2: Effects of RCI Monotherapy and Combination Therapy in the Rat CIA Model
| Treatment Group | Inflammation | Pannus Formation | Cartilage Damage | Bone Resorption | Paw Edema |
| ETN (10 mg/kg) | - | - | Significant Reduction | - | - |
| RCI (400 U/kg) | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
| RCI (160 U/kg) + ETN | Further Reduction | Further Reduction | Further Reduction | Further Reduction | Further Reduction |
| RCI (400 U/kg) + ETN | Further Reduction | Further Reduction | Further Reduction | Further Reduction | Further Reduction |
Data adapted from BMC Musculoskeletal Disorders, 2020.[1]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of RCI in Arthritis
RCI is a complex mixture containing ACTH and other melanocortin peptides.[1] These peptides exert their anti-inflammatory effects by binding to melanocortin receptors (MCRs) on various cell types involved in the pathogenesis of arthritis.[1][2] The binding of RCI components to MCRs, particularly MC1R, MC3R, and MC5R, on immune cells is thought to initiate a signaling cascade that leads to the downregulation of pro-inflammatory cytokines and the promotion of a pro-resolving state.[7][10][11]
Caption: Proposed mechanism of RCI in modulating arthritis.
Experimental Workflow for Evaluating RCI in Murine CIA
The following diagram illustrates a typical experimental workflow for assessing the efficacy of RCI in a collagen-induced arthritis model.
Caption: Experimental workflow for RCI in the murine CIA model.
Hypothalamic-Pituitary-Adrenal (HPA) Axis and Immune-Adrenal Communication
While RCI can act directly on peripheral immune cells, it is important to acknowledge its primary function in stimulating the adrenal cortex via the HPA axis. ACTH, a key component of RCI, binds to MC2R on adrenal cells, leading to cortisol production. Cortisol itself has potent anti-inflammatory effects. Furthermore, there is evidence of direct communication between the immune system and the adrenal glands, where immune stimuli can independently regulate adrenal function.[12][13][14]
Caption: HPA axis and its interaction with the immune system.
References
- 1. Repository this compound injection attenuates collagen-induced arthritic joint structural damage and has enhanced effects in combination with etanercept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Melanocortin Regulation of Inflammation [frontiersin.org]
- 3. Repository this compound Injection Reduces Inflammation and Bone Turnover Markers in the Murine CIA Model - ACR Meeting Abstracts [acrabstracts.org]
- 4. [Mechanisms involved in the regulation of immune response in animal model of rheumatoid arthritis in mice (CIA)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repository this compound injection as adjunctive therapy in patients with rheumatoid arthritis who have failed previous therapies with at least three different modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanocortin peptide therapy for the treatment of arthritic pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EULAR Abstract Archive [scientific.sparx-ip.net]
- 9. Repository this compound injection attenuates collagen-induced arthritic joint structural damage and has enhanced effects in combination with etanercept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ard.bmj.com [ard.bmj.com]
- 11. ard.bmj.com [ard.bmj.com]
- 12. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Immune Cells and Cytokine Circuits: Toward a Working Model for Understanding Direct Immune-to-Adrenal Communication Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Inducing Experimental Autoimmune Encephalomyelitis (EAE) with Corticotropin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively studied animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). EAE is characterized by infiltration of inflammatory cells into the CNS, leading to demyelination and axonal damage, which clinically manifests as ascending paralysis. The model is crucial for understanding the pathogenesis of MS and for the preclinical evaluation of potential therapeutic agents. Corticotropin (ACTH), a polypeptide hormone, has demonstrated therapeutic efficacy in EAE models, primarily through its immunomodulatory and anti-inflammatory properties mediated by melanocortin receptors on immune cells.
These application notes provide detailed protocols for the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and the subsequent therapeutic administration of this compound.
Data Presentation
Table 1: Typical EAE Clinical Scoring in C57BL/6 Mice
| Score | Clinical Signs |
| 0 | No clinical signs of EAE. |
| 1 | Limp tail. |
| 2 | Hind limb weakness (wobbly gait). |
| 3 | Complete hind limb paralysis. |
| 4 | Hind and forelimb paralysis. |
| 5 | Moribund or dead. |
Researchers may use half-point increments for intermediate signs.
Table 2: Effect of this compound (ACTH) on EAE Clinical Score
| Treatment Group | Mean Peak Clinical Score (± SEM) |
| EAE + Vehicle | 3.7 ± 0.3 |
| EAE + this compound | 2.5 ± 0.2 |
Data synthesized from representative studies demonstrating the ameliorating effect of this compound on EAE severity.
Table 3: Influence of this compound on EAE Disease Incidence
| Treatment Group | Disease Incidence (%) |
| EAE + Vehicle | 100% |
| EAE + this compound | Reduced incidence has been reported, though specific percentages vary between studies. |
This compound treatment can lead to a reduction in the percentage of animals that develop clinical signs of EAE.
Table 4: Modulation of Splenic Cytokine Levels by this compound in EAE Mice
| Cytokine | EAE + Vehicle (pg/mL ± SEM) | EAE + this compound (pg/mL ± SEM) |
| IL-17A | 1500 ± 250 | 750 ± 150 |
| IFN-γ | 2500 ± 400 | 1200 ± 200 |
| IL-10 | 100 ± 20 | 250 ± 50 |
Representative data illustrating the shift from a pro-inflammatory (IL-17A, IFN-γ) to an anti-inflammatory (IL-10) cytokine profile with this compound treatment.
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice with MOG35-55
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles (27G and 30G)
-
Emulsifying needle or device
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization, dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the MOG35-55 solution and CFA.
-
Draw equal volumes of the MOG35-55 solution and CFA into two separate syringes connected by an emulsifying needle or a three-way stopcock.
-
Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
Keep the emulsion on ice until injection.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse).
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
-
Reconstitute PTX in sterile PBS to a concentration of 2 µg/mL.
-
On the day of immunization (Day 0), administer 200 ng of PTX (100 µL) intraperitoneally (i.p.) to each mouse.
-
Repeat the PTX injection on Day 2 post-immunization.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Record the body weight and clinical score of each mouse according to the scale in Table 1.
-
The onset of disease is typically observed between days 9 and 14 post-immunization.
-
Protocol 2: Therapeutic Administration of this compound
Materials:
-
EAE-induced mice (from Protocol 1)
-
This compound (ACTH) preparation (e.g., Acthar® Gel)
-
Sterile saline or appropriate vehicle for the ACTH preparation
-
Syringes and needles for subcutaneous injection
Procedure:
-
Treatment Initiation:
-
Begin this compound treatment upon the first appearance of clinical signs of EAE (typically a clinical score of 1).
-
-
Dosage and Administration:
-
The dosage of this compound may need to be optimized depending on the specific preparation and experimental goals. A typical starting dose is 80 U/day administered subcutaneously.
-
Dilute the this compound in sterile saline or the recommended vehicle to the desired concentration for injection.
-
Administer the prepared this compound solution subcutaneously daily for a specified treatment period (e.g., 5-10 days).
-
-
Control Group:
-
Administer an equivalent volume of the vehicle to the control group of EAE-induced mice on the same schedule.
-
-
Continued Monitoring:
-
Continue daily monitoring of clinical scores and body weights for all mice throughout the treatment period and for a designated follow-up period to assess the therapeutic effect of this compound.
-
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for EAE induction and this compound treatment.
Caption: this compound signaling pathway in immune cells.
Application Notes and Protocols for Quantifying Corticotropin (POMC) mRNA Expression via qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adrenocorticotropic hormone (ACTH), or corticotropin, is a critical peptide hormone produced and secreted by the anterior pituitary gland. It plays a central role in the body's response to stress by stimulating the adrenal cortex to produce glucocorticoids, such as cortisol. ACTH is synthesized from a larger precursor molecule called pro-opiomelanocortin (POMC). The expression of the POMC gene is tightly regulated by various factors, making the quantification of its messenger RNA (mRNA) a key metric in endocrinology, neuroscience, and metabolic disease research.[1][2]
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for measuring gene expression levels.[3] These application notes provide a comprehensive framework for quantifying POMC mRNA expression, covering the regulatory signaling pathways, a detailed experimental workflow, and step-by-step protocols from sample preparation to data analysis.
Regulation of POMC Gene Expression
The transcription of the POMC gene in pituitary corticotrophs is primarily regulated by the hypothalamic-pituitary-adrenal (HPA) axis. This compound-releasing hormone (CRH) from the hypothalamus stimulates POMC expression, while glucocorticoids exert negative feedback, inhibiting its transcription.[4] Other factors, such as leptin, can also modulate POMC expression in hypothalamic neurons, linking energy homeostasis to the stress axis.[5]
Experimental Workflow
The quantification of POMC mRNA involves a multi-step process that begins with biological sample collection and culminates in the relative quantification of gene expression. Each step must be performed with care to ensure data accuracy and reproducibility.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Example Supplier | Purpose |
| RNA Extraction Kit | Qiagen, Invitrogen | Isolation of total RNA |
| TRIzol™ Reagent | Invitrogen | RNA isolation from tissues |
| DNase I, RNase-free | Thermo Fisher Scientific | Genomic DNA removal |
| cDNA Synthesis Kit | Bio-Rad, Promega | Reverse transcription of RNA to cDNA |
| qPCR Master Mix (SYBR Green) | Applied Biosystems, Bio-Rad | Real-time PCR amplification |
| Nuclease-free Water | Ambion | Reagent dilution and reactions |
| POMC Primers | IDT, Eurofins, OriGene | Target gene amplification |
| Reference Gene Primers | IDT, Eurofins, Bio-Rad | Normalization control amplification |
| Pipettes and Filter Tips | Various | Liquid handling |
| qPCR Plate and Seals | Various | Reaction vessels for qPCR instrument |
| qPCR Instrument | Bio-Rad, Applied Biosystems | Real-time amplification detection |
Protocol 1: Total RNA Extraction from Pituitary Tissue
This protocol is optimized for extracting high-quality total RNA from pituitary glands or hypothalamic tissue blocks.
-
Sample Homogenization :
-
Excise the pituitary gland or relevant tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.[6]
-
Add 1 mL of TRIzol™ reagent per 50-100 mg of frozen tissue in a sterile microcentrifuge tube.[7][8]
-
Homogenize the tissue immediately using a sterile pestle or a bead-based homogenizer until no visible tissue clumps remain.
-
-
Phase Separation :
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation :
-
Carefully transfer the upper aqueous phase to a new sterile tube.
-
Add 0.5 mL of 100% isopropanol per 1 mL of TRIzol™ used. Mix by inverting the tube.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash and Resuspension :
-
Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol (prepared with nuclease-free water).
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in 20-50 µL of nuclease-free water.
-
-
DNase Treatment (Recommended) : To remove any contaminating genomic DNA, treat the RNA sample with a DNase I kit according to the manufacturer's protocol.[9] This is crucial as gDNA can be amplified by primers that do not span an intron.[10]
Protocol 2: RNA Quality Control and Quantification
Accurate quantification and quality assessment of the starting RNA material are critical for reliable qPCR results.[11]
-
Quantification :
-
Use a spectrophotometer (e.g., NanoDrop) to measure the absorbance at 260 nm (A260) and 280 nm (A280).
-
The RNA concentration (µg/mL) is calculated as: A260 x dilution factor x 40.
-
-
Purity Assessment :
-
The ratio of absorbance at 260 nm and 280 nm (A260/A280) should be between 1.8 and 2.1 for pure RNA.[12] Ratios below 1.8 may indicate protein contamination.
-
-
Integrity Assessment :
-
Run 1-2 µg of the RNA sample on a 1% agarose gel. Intact total RNA will show two sharp bands corresponding to the 28S and 18S ribosomal RNA (rRNA) subunits. The 28S band should be approximately twice as intense as the 18S band.[13]
-
Protocol 3: Reverse Transcription (cDNA Synthesis)
This step converts the extracted mRNA into more stable complementary DNA (cDNA), which serves as the template for qPCR.
-
Reaction Setup : Use a commercial cDNA synthesis kit and follow the manufacturer's instructions. A typical reaction setup is as follows:
| Component | Volume/Amount |
| Total RNA | 1 µg |
| Random Hexamers/Oligo(dT) Primers | As per kit |
| dNTP Mix | As per kit |
| Reverse Transcriptase | As per kit |
| Nuclease-free Water | To final volume (e.g., 20 µL) |
-
Incubation : Perform the reverse transcription in a thermal cycler using the program recommended by the kit manufacturer (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
-
No-RT Control : Prepare a control reaction containing all components except the reverse transcriptase enzyme. This control, when run in the subsequent qPCR, will help detect any genomic DNA contamination.
-
Storage : Store the resulting cDNA at -20°C.
Protocol 4: Quantitative PCR (qPCR)
This protocol uses SYBR Green-based detection, which fluoresces upon binding to double-stranded DNA.
-
Primer Design : Use validated primers for the POMC gene and at least one stable reference (housekeeping) gene (e.g., GAPDH, ACTB, PPIA). Primers should ideally span an exon-exon junction to prevent amplification of genomic DNA.[14]
Table 1: Example Primer Sequences for Mouse Pomc
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| Pomc | GAGCTGGTGCCTGGAGAG | TTTTCAGTCAGGGGCTGTTC | ~150 |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA | ~120 |
-
Reaction Setup :
-
Thaw all reagents (qPCR master mix, primers, cDNA) on ice.
-
Prepare a master mix for each primer set to ensure consistency across wells. For a single 20 µL reaction:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM stock)
-
1 µL of Reverse Primer (10 µM stock)
-
6 µL of Nuclease-free Water
-
-
Aliquot 18 µL of the master mix into each well of a qPCR plate.
-
Add 2 µL of diluted cDNA (e.g., 10-20 ng) to each well.
-
Include a no-template control (NTC) using water instead of cDNA to check for contamination.
-
Run all samples, including controls, in triplicate.
-
-
Thermal Cycling : Program the qPCR instrument with a standard cycling protocol:
-
Initial Denaturation : 95°C for 10 minutes
-
Amplification (40 cycles) :
-
95°C for 15 seconds (Denaturation)
-
60°C for 1 minute (Annealing/Extension)
-
-
Melt Curve Analysis : Ramp from 65°C to 95°C to verify the specificity of the amplified product. A single peak indicates a specific product.[14]
-
Data Presentation and Analysis
The most common method for relative quantification is the comparative CT (ΔΔCT) method.[15] This method calculates the fold change in the expression of the target gene (POMC) relative to a reference gene and normalized to a control group.
-
Calculate ΔCT : Normalize the CT of the target gene to the reference gene.
-
ΔCT = CT(POMC) - CT(Reference Gene)
-
-
Calculate ΔΔCT : Normalize the ΔCT of the treated sample to the ΔCT of the control sample.
-
ΔΔCT = ΔCT(Treated Sample) - Average ΔCT(Control Group)
-
-
Calculate Fold Change : Determine the relative expression level.
-
Fold Change = 2-ΔΔCT
-
Table 2: Example Data Analysis for POMC mRNA Expression Following Dexamethasone Treatment
| Sample Group | Replicate | POMC CT | GAPDH CT | ΔCT (POMC - GAPDH) | Average ΔCT | ΔΔCT (ΔCT - Avg Control ΔCT) | Fold Change (2-ΔΔCT) |
| Control | 1 | 22.15 | 18.05 | 4.10 | \multirow{3}{}{4.05 } | 0.05 | 0.97 |
| 2 | 22.00 | 18.00 | 4.00 | -0.05 | 1.04 | ||
| 3 | 22.10 | 18.05 | 4.05 | 0.00 | 1.00 | ||
| Dexamethasone | 1 | 24.20 | 18.10 | 6.10 | \multirow{3}{}{6.07 } | 2.05 | 0.24 |
| 2 | 24.15 | 18.05 | 6.10 | 2.05 | 0.24 | ||
| 3 | 24.05 | 18.03 | 6.02 | 1.97 | 0.26 |
This table illustrates that dexamethasone treatment resulted in an approximate 75% reduction (average fold change ~0.25) in POMC mRNA expression compared to the control group, consistent with the known negative feedback effect of glucocorticoids.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of this compound-releasing factor mRNA in response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RNA Sequencing of the Pituitary Gland and Association Analyses Reveal PRKG2 as a Candidate Gene for Growth and Carcass Traits in Chinese Ningdu Yellow Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA extraction and RT-qPCR [bio-protocol.org]
- 8. Selective Restoration of Pomc Expression in Glutamatergic POMC Neurons: Evidence for a Dynamic Hypothalamic Neurotransmitter Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticotroph isolation from Pomc‐eGFP mice reveals sustained transcriptional dysregulation characterising a mouse model of glucocorticoid‐induced suppression of the hypothalamus–pituitary–adrenal axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of different strategies for real-time RT-PCR expression analysis of this compound-releasing - Biospecimen Research Database [brd.nci.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. illumina.com [illumina.com]
- 13. Sequencing of the Pituitary Transcriptome after GnRH Treatment Uncovers the Involvement of lncRNA-m23b/miR-23b-3p/CAMK2D in FSH Synthesis and Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Cell-Based Screening of Corticotropin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays designed to screen for and characterize agonists of corticotropin receptors, including the this compound-Releasing Hormone (CRH) receptors (CRHR1 and CRHR2) and the Adrenocorticotropic Hormone (ACTH) receptor (MC2R).
Introduction to this compound Receptors
This compound receptors are critical players in the endocrine stress response. They belong to the G-protein coupled receptor (GPCR) superfamily.[1][2] The two main types of this compound receptors are:
-
This compound-Releasing Hormone (CRH) Receptors (CRHR1 and CRHR2): These receptors are activated by CRH and related peptides called urocortins.[1][3] They are widely distributed in the central nervous system and peripheral tissues and are involved in regulating the hypothalamic-pituitary-adrenal (HPA) axis, stress, anxiety, and inflammation.[3][4][5] CRHR1 is primarily involved in initiating the stress response, while CRHR2 appears to modulate both the initiation and resolution of that response.[4]
-
Melanocortin 2 Receptor (MC2R or ACTH Receptor): This receptor is a key component of the HPA axis and is primarily expressed in the adrenal cortex.[6] Its only known endogenous agonist is ACTH.[7][8] Activation of MC2R by ACTH stimulates the synthesis and release of glucocorticoids, such as cortisol.[6] A crucial accessory protein, Melanocortin Receptor Associated Protein (MRAP), is required for the proper trafficking of MC2R to the cell surface and for its ability to bind ACTH.[6][7]
The primary signaling pathway for both CRH receptors and the MC2R involves coupling to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][9][10] Some studies have shown that CRH receptors can also couple to other G-proteins, such as Gαq, to activate the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium.[4][5]
Signaling Pathways
This compound-Releasing Hormone (CRH) Receptor Signaling
CRH receptors, upon agonist binding, primarily activate the Gs-adenylyl cyclase-cAMP pathway. They can also couple to Gq to activate the PLC pathway, leading to calcium mobilization.
Melanocortin 2 (ACTH) Receptor Signaling
MC2R activation by ACTH, facilitated by the MRAP accessory protein, leads to a Gs-mediated increase in cAMP, which is the primary second messenger for steroidogenesis in the adrenal cortex.
Assay Principles and Experimental Workflows
The primary methods for screening this compound receptor agonists involve measuring the downstream consequences of receptor activation, such as the accumulation of second messengers (cAMP, Ca²⁺) or the expression of a reporter gene.
cAMP Accumulation Assay
This is the most direct and common method for assessing agonists of Gs-coupled receptors like MC2R and CRHRs.[10] Technologies such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, and ELISA are frequently used to quantify intracellular cAMP levels.[2][7][11]
Reporter Gene Assay
This assay measures a transcriptional event downstream of the cAMP/PKA signaling cascade. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing cAMP Response Elements (CRE).[12] Agonist activation leads to PKA-mediated phosphorylation of CREB (CRE-binding protein), which then drives the expression of the reporter gene.[3]
Calcium Mobilization Assay
This assay is suitable for receptors that can couple to Gq proteins, such as CRHRs.[2][11] It measures the transient increase in intracellular calcium concentration following receptor activation. This is typically achieved by pre-loading cells with a calcium-sensitive fluorescent dye.
Data Presentation
The following tables summarize representative quantitative data for this compound receptor agonists.
Table 1: Agonist Potency at this compound Receptors
| Receptor | Agonist | Cell Line | Assay Type | EC₅₀ Value | Reference |
| CRHR2 | This compound-releasing factor (CRF) | HiTSeeker CRF2 Cells | Calcium Flux | 1.47 x 10⁻⁷ M | [11] |
| CRHR2 | This compound-releasing factor (CRF) | HiTSeeker CRF2 Cells | cAMP Flux | 5.40 x 10⁻⁸ M | [11] |
| MC2R | Cosyntropin (Synthetic ACTH) | INDIGO Human MC2R Cells | Luciferase Reporter | ~76 pM (approximates EC₈₀) | [13] |
| CCR6 | CCL20 | 1B7-RBL-2H3-HexB-CCR6h | Calcium Mobilization | 10.72 nM | [14] |
Note: Data for CCR6 is included as an example of a GPCR calcium mobilization assay.
Table 2: Assay Performance Metrics
| Assay Type | Receptor | Z'-Factor | Signal Window | Reference |
| Calcium Mobilization | CCR6 | 0.63 | 7.75 | [14] |
Note: Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Detailed Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF-Based)
This protocol is adapted for a 384-well plate format.
Materials:
-
Cells stably expressing the target receptor (e.g., CHO-K1 or HEK293 cells expressing MC2R/MRAP or a CRHR).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Reference agonist (e.g., ACTH for MC2R, CRF for CRHRs).
-
Test compounds.
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
384-well white assay plates.
-
Plate reader capable of HTRF detection.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium.
-
Seed 5,000-10,000 cells per well in a 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare serial dilutions of the reference agonist and test compounds in assay buffer.
-
-
Agonist Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of assay buffer to each well.
-
Add 10 µL of the diluted compounds or reference agonist to the appropriate wells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions by diluting the cAMP-d2 and anti-cAMP-cryptate in the provided lysis buffer.
-
Add 10 µL of the cAMP-d2 solution to each well.
-
Add 10 µL of the anti-cAMP-cryptate solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC₅₀ values.
-
Protocol 2: Luciferase Reporter Gene Assay
This protocol is adapted for a 96-well plate format using a commercially available kit system.[6][12]
Materials:
-
Reporter cells engineered to express the target receptor and a CRE-luciferase construct (e.g., INDIGO's MC2R Reporter Cells).[6]
-
Optimized cell culture and assay media (provided with kits).
-
Reference agonist and test compounds.
-
Luciferase detection reagent.
-
96-well white, clear-bottom assay plates.
-
Luminometer.
Procedure:
-
Cell Thawing and Seeding:
-
Compound Treatment:
-
On the following day, discard the culture media.
-
Prepare dilutions of your test compounds and reference agonist in the provided assay medium.
-
Add 200 µL of the treatment media to the appropriate wells.
-
Incubate for 6 hours at 37°C.[13]
-
-
Luciferase Detection:
-
After the incubation period, discard the treatment media.
-
Prepare the luciferase detection reagent according to the manufacturer's protocol.
-
Add 100 µL of the detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence on a plate-reading luminometer.
-
Calculate fold-activation relative to vehicle-treated control wells.
-
Plot the fold-activation against the log of the agonist concentration to determine EC₅₀ values.
-
Protocol 3: Calcium Mobilization Assay
This protocol is for a 96-well plate format using a fluorescent calcium indicator.
Materials:
-
Cells expressing the target receptor (e.g., HEK293-Gα15 cells transfected with CRHR1).[15]
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM probenecid).[15]
-
Calcium-sensitive fluorescent dye (e.g., Calcium 6 reagent, Fluo-4 AM).
-
Reference agonist and test compounds.
-
96-well black, clear-bottom assay plates.
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Seeding:
-
Seed cells (e.g., 50,000 cells/well) into a 96-well plate and incubate overnight.[15]
-
-
Dye Loading:
-
Remove the culture medium.
-
Add 100 µL of the calcium dye solution (prepared in assay buffer) to each well.
-
Incubate for 60 minutes at 37°C, protected from light.[15]
-
-
Compound Incubation (for Antagonist Mode):
-
If screening for antagonists, add test compounds at this stage and incubate for an additional period (e.g., 15-30 minutes).
-
-
Data Acquisition:
-
Place the assay plate into the fluorescent plate reader (e.g., FLIPR-tetra).[15]
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically inject a specified volume (e.g., 50 µL) of the agonist solution into each well.
-
Continue to measure the fluorescence intensity every 1-2 seconds for a total of 60-120 seconds to capture the transient calcium flux.[2]
-
-
Data Analysis:
-
The response is typically quantified as the maximum peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log of the agonist concentration to determine EC₅₀ values.
-
References
- 1. An integrated map of this compound-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. This compound Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. caymanchem.com [caymanchem.com]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. Discovery of Mixed Pharmacology Melanocortin-3 Agonists and Melanocortin-4 Receptor Tetrapeptide Antagonist Compounds (TACOs) Based on the Sequence Ac-Xaa1-Arg-(pI)DPhe-Xaa4-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. innoprot.com [innoprot.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Structure-based drug discovery of a this compound-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Corticotropin-Induced Signaling Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticotropin, also known as adrenocorticotropic hormone (ACTH), is a pivotal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and secrete glucocorticoids. The binding of ACTH to its receptor, the melanocortin 2 receptor (MC2R), initiates a cascade of intracellular signaling events that are crucial for both acute steroidogenesis and long-term trophic effects on adrenal cells. Understanding these signaling pathways is essential for research into adrenal physiology, endocrine disorders, and the development of therapeutic agents targeting the HPA axis. Western blot analysis is a fundamental technique to elucidate these pathways by detecting the phosphorylation and activation of key signaling proteins.
This document provides detailed application notes and protocols for the Western blot analysis of major proteins involved in this compound-induced signaling, including Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB).
This compound Signaling Pathways
Upon binding to the MC2R, ACTH primarily activates two major signaling cascades: the cAMP/PKA pathway and the MAPK/ERK pathway.
1. The cAMP/PKA Signaling Pathway: This is the canonical pathway for ACTH action. Activation of MC2R, a G-protein coupled receptor (GPCR), leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including the transcription factor CREB at Serine-133. Phosphorylated CREB (p-CREB) then binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription.
2. The MAPK/ERK Signaling Pathway: ACTH can also induce the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 pathway. The precise mechanism of ERK activation by ACTH can be cell-type specific but often involves PKA-dependent and independent mechanisms. Activated ERK (p-ERK) can phosphorylate various cytoplasmic and nuclear substrates, including transcription factors, to regulate cell proliferation, differentiation, and survival.
Diagram of this compound-Induced Signaling Pathways:
Caption: this compound (ACTH) signaling pathways.
Data Presentation: Quantitative Analysis of Protein Phosphorylation
The following tables summarize quantitative data from various studies on the effect of this compound on the phosphorylation of ERK and CREB, as determined by Western blot analysis.
Table 1: this compound-Induced ERK Phosphorylation
| Cell Type/Organism | ACTH Concentration | Time Point | Fold Increase in p-ERK/Total ERK Ratio (approx.) | Reference |
| Rat Adrenal Gland (in vivo) | 0.2 mg/Kg | 2 hours | 2.6 | [1] |
| Rat Adrenal Gland (in vivo) | 0.2 mg/Kg | 18 hours | 2.9 | [1] |
| Rat Adrenal Gland (in vivo) | 0.2 mg/Kg | 24 hours | 3.8 | [1] |
| Rat Adrenal Gland (in vivo) | 0.2 mg/Kg | 3 days | 4.1 | [1] |
| Human Adrenal Fasciculata Cells | Not Specified | 5 minutes | Maximal Increase Observed | [2] |
| H295R Human Adrenocortical Cells | Not Specified | Not Specified | Reproducible and Immediate Increase | [3] |
Table 2: this compound-Induced CREB Phosphorylation
| Cell Type/Organism | ACTH Stimulation | Time Point | Observation | Reference |
| Rat Adrenal Gland (in vivo) | Single Injection | 5 minutes | Elevated nuclear levels of p-CREB | [4] |
| Rat Adrenal Gland (in vivo) | Endotoxic Stress | Not Specified | Increased CREB phosphorylation | [5] |
| Rat Adrenal Gland (in vivo) | Hourly Pulses | Not Specified | Dynamic increases in CREB phosphorylation | [4] |
Experimental Protocols
A generalized workflow for the Western blot analysis of this compound-induced signaling proteins is presented below.
Diagram of the Experimental Workflow:
Caption: Western blot experimental workflow.
Detailed Protocol for Western Blot Analysis
1. Cell Culture and Serum Starvation
-
Cell Lines: Mouse adrenal tumor cells (Y1) or human adrenocortical cells (NCI-H295R) are commonly used models.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for Y1, DMEM/F12 for H295R) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: To reduce basal levels of protein phosphorylation, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.1-0.5% FBS) or serum-free medium prior to ACTH stimulation.
2. ACTH Stimulation
-
Prepare a stock solution of ACTH (e.g., Synacthen) in sterile water or an appropriate buffer.
-
Dilute the ACTH stock to the desired final concentrations in the serum-free medium.
-
Remove the starvation medium from the cells and replace it with the ACTH-containing medium.
-
Incubate the cells for the desired time points (e.g., 5, 15, 30, 60 minutes for acute responses; longer for chronic studies). Include a vehicle-treated control group.
3. Cell Lysis and Protein Extraction
-
After stimulation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble proteins.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
5. SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
7. Blocking
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. Note: For phospho-protein detection, BSA is often preferred over milk to reduce background.
8. Primary Antibody Incubation
-
Dilute the primary antibodies against the phosphorylated proteins of interest (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-phospho-CREB) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
9. Secondary Antibody Incubation
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
10. Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imager or X-ray film.
11. Stripping and Re-probing
-
To normalize the phosphorylated protein levels, the membrane can be stripped of the bound antibodies and re-probed for the total protein (e.g., anti-ERK1/2, anti-CREB) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Incubate the membrane in a stripping buffer (e.g., a low pH glycine-HCl buffer) to remove the antibody-antigen complexes.
-
Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the new primary antibodies.
12. Densitometry and Data Analysis
-
Quantify the band intensities for the phosphorylated protein, total protein, and loading control using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Further normalize this ratio to the loading control to correct for any loading inaccuracies.
-
Express the data as fold change relative to the vehicle-treated control.
Conclusion
The Western blot protocols and application notes provided herein offer a comprehensive guide for researchers and professionals investigating the intricate signaling pathways initiated by this compound. By accurately quantifying the phosphorylation status of key proteins like ERK and CREB, a deeper understanding of adrenal cell function in both physiological and pathological states can be achieved, paving the way for novel therapeutic strategies in endocrine and metabolic diseases.
References
- 1. ACTH modulates ERK phosphorylation in the adrenal gland in a time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenothis compound hormone (ACTH) effects on MAPK phosphorylation in human fasciculata cells and in embryonic kidney 293 cells expressing human melanocortin 2 receptor (MC2R) and MC2R accessory protein (MRAP)β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of adrenothis compound-induced activation of extracellularly regulated kinase 1/2 mitogen-activated protein kinase in the human H295R adrenal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation and expression of endogenous CREB-regulated transcription coactivators (CRTC) 1, 2 and 3 in the rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adrenal Function Testing Using Synthetic Corticotropin (Cosyntropin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic corticotropin, or cosyntropin, a synthetic polypeptide analog of the adrenocorticotropic hormone (ACTH), is a critical diagnostic agent for assessing adrenal function.[1] Cosyntropin is comprised of the first 24 of the 39 amino acids found in naturally occurring ACTH and stimulates the adrenal cortex to secrete cortisol and other steroids.[1][2] This document provides detailed application notes and protocols for the use of cosyntropin in adrenal function testing, specifically the ACTH stimulation test, to diagnose primary and secondary adrenal insufficiency.[3][4]
Mechanism of Action
Cosyntropin mimics the action of endogenous ACTH by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells.[5][6] This binding activates a cascade of intracellular events, initiating the synthesis and release of adrenal steroids, most notably cortisol.[5] The signaling pathway begins with the activation of adenylate cyclase, which converts ATP to cyclic AMP (cAMP).[5][6] The subsequent increase in cAMP levels activates protein kinase A (PKA), which in turn stimulates the enzymatic processes involved in converting cholesterol to cortisol.[5] By measuring the cortisol response to cosyntropin administration, the functional capacity of the adrenal glands can be evaluated.[6]
Experimental Protocols
The ACTH stimulation test is the primary application of cosyntropin for evaluating adrenal function.[7] Both high-dose (250 µg) and low-dose (1 µg) protocols are utilized, with the high-dose test being the gold standard for diagnosing primary adrenal insufficiency and the low-dose test considered more sensitive for secondary adrenal insufficiency.[7][8]
Patient Preparation
-
Medication Review: Certain medications can interfere with cortisol measurements. It may be necessary to temporarily discontinue medications such as hydrocortisone.[9]
-
Fasting: Patients may be required to fast for 6 to 12 hours before the test, consuming only water.[3][9]
-
Diet and Activity: It may be recommended to limit activities and consume a high-carbohydrate diet for 12 to 24 hours prior to the test.[3][9]
-
Timing: The test is typically performed in the morning to account for the diurnal variation of cortisol levels.[10]
High-Dose (250 µg) ACTH Stimulation Test Protocol
This protocol is the standard for diagnosing primary adrenal insufficiency.[7]
-
Baseline Sample Collection: Draw a baseline blood sample to measure initial cortisol and potentially ACTH levels.[3][11]
-
Cosyntropin Administration: Administer 250 µg of cosyntropin either intramuscularly (IM) or intravenously (IV).[7] If given IV, it can be diluted in 2-5 mL of normal saline and injected over two minutes.
-
Post-Stimulation Sample Collection: Draw subsequent blood samples at 30 minutes and 60 minutes after the cosyntropin injection to measure cortisol levels.[3][7]
-
Sample Handling: Properly label all samples and send them to the laboratory for analysis.[3]
Low-Dose (1 µg) ACTH Stimulation Test Protocol
This protocol is considered more sensitive for detecting secondary adrenal insufficiency.[8]
-
Baseline Sample Collection: Collect a baseline blood sample for cortisol measurement.[8]
-
Cosyntropin Dilution and Administration: This test requires the dilution of the standard 250 µg cosyntropin dose.[8] Administer 1 µg of cosyntropin intravenously.
-
Post-Stimulation Sample Collection: Collect a second blood sample exactly 30 minutes after the administration of cosyntropin.[8]
-
Sample Handling: Ensure proper labeling and transport of samples for laboratory analysis.
Data Presentation and Interpretation
The interpretation of the ACTH stimulation test relies on the cortisol response following cosyntropin administration. The expected outcomes vary based on the health status of the adrenal glands.
| Test Parameter | Normal Response | Primary Adrenal Insufficiency | Secondary Adrenal Insufficiency |
| Baseline Cortisol | >5 µg/dL[8] | Low | Low or inappropriately normal |
| Peak Cortisol (30 or 60 min) | >18-20 µg/dL[8][10] | Little to no increase[3] | Blunted or absent response[12] |
| Cortisol Increase from Baseline | ≥7-10 µg/dL[12] | Little to no increase[3] | Blunted or absent response[12] |
Note: Normal reference ranges can vary between laboratories.[3] Newer, more specific cortisol assays may have lower thresholds for a normal response.[13]
| Condition | Baseline Cortisol | Post-Cosyntropin Cortisol | Interpretation |
| Healthy Individual | >5 µg/dL | >18-20 µg/dL with an increase of ≥7-10 µg/dL from baseline[8][10][12] | Normal adrenal function. |
| Primary Adrenal Insufficiency | Low | Little or no increase in cortisol levels.[3] | Adrenal glands are damaged and cannot respond to ACTH stimulation. |
| Secondary Adrenal Insufficiency | Low or inappropriately normal | Blunted or absent cortisol response.[12] | Pituitary gland is not producing enough ACTH, leading to adrenal atrophy over time.[10] |
| Critically Ill Patients | Variable | A rise of >9 µg/dL from baseline may be considered an acceptable response.[7] | Interpretation can be complex due to underlying illness.[2] |
Conclusion
The cosyntropin stimulation test is an indispensable tool for the evaluation of adrenal function. Accurate diagnosis of adrenal insufficiency is crucial, as it is a potentially life-threatening condition.[7] By following standardized protocols and carefully interpreting the results, researchers and clinicians can effectively assess the integrity of the hypothalamic-pituitary-adrenal (HPA) axis.
References
- 1. Articles [globalrx.com]
- 2. Cosyntropin as a diagnostic agent in the screening of patients for adrenocortical insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. toplinemd.com [toplinemd.com]
- 5. What is the mechanism of Cosyntropin? [synapse.patsnap.com]
- 6. What is Cosyntropin used for? [synapse.patsnap.com]
- 7. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 10. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 11. testing.com [testing.com]
- 12. labcorp.com [labcorp.com]
- 13. New Cutoffs for the Biochemical Diagnosis of Adrenal Insufficiency after ACTH Stimulation using Specific Cortisol Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Synthetic Corticotropin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the radiolabeling of synthetic corticotropin (ACTH) analogs. The methods described herein are essential for researchers studying the pharmacokinetics, receptor binding, and biological activity of these important therapeutic and diagnostic peptides.
Introduction
Synthetic this compound analogs are crucial for understanding the function of the melanocortin receptors, particularly the ACTH receptor (MC2R), and for the development of novel therapeutics. Radiolabeling these analogs with isotopes such as Iodine-125, Tritium, Carbon-14, or Technetium-99m enables sensitive and quantitative analysis in a variety of in vitro and in vivo assays. This document outlines established methods for radiolabeling, purification, and quality control of synthetic this compound analogs, and provides an overview of the ACTH signaling pathway.
Methods for Radiolabeling
Several methods are available for radiolabeling synthetic this compound analogs, each with its own advantages and considerations. The choice of method depends on the specific application, the desired specific activity, and the chemical nature of the peptide analog.
Radioiodination with Iodine-125
Radioiodination is a common method for labeling peptides containing tyrosine or histidine residues. Iodine-125 is a gamma emitter, making it suitable for in vitro assays such as radioimmunoassays (RIAs) and receptor binding studies.
a) Chloramine-T Method
The Chloramine-T method is a widely used oxidative method for radioiodination.[1][2][3] It is a rapid and efficient method but can be harsh and may lead to oxidation of sensitive residues if not carefully controlled.[4]
b) Iodogen Method
The Iodogen method is a milder oxidative technique compared to the Chloramine-T method.[5] The oxidizing agent, Iodogen, is coated onto the surface of the reaction vessel, minimizing direct contact with the peptide and reducing the risk of oxidative damage.[4]
c) Bolton-Hunter Method
The Bolton-Hunter method is an indirect, non-oxidative method that labels primary amines (N-terminus and lysine side chains).[6][7] This method is ideal for peptides that lack tyrosine or histidine residues or are sensitive to oxidation.[6] The reaction pH can be adjusted to favor labeling of the α-amino group (pH 6.5) or ε-amino groups (pH 8.5).[7]
Tritiation with Tritium (³H)
Tritium is a beta-emitter with a long half-life, making it suitable for long-term studies and applications where high specific activity is required.[8] A common method for tritiation is catalytic dehalogenation.
Carbon-14 Labeling
Carbon-14 is a beta-emitter with a very long half-life, providing a stable label for metabolic and pharmacokinetic studies. The most common method for introducing Carbon-14 into synthetic peptides is through Solid-Phase Peptide Synthesis (SPPS) using a ¹⁴C-labeled amino acid.[6][9][10][11]
Technetium-99m Labeling
Technetium-99m is a metastable gamma-emitter with a short half-life, making it ideal for in vivo imaging applications using Single Photon Emission Computed Tomography (SPECT). Labeling with 99mTc typically involves a bifunctional chelator, such as HYNIC (6-hydrazinonicotinyl).[12][13][14]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for various radiolabeling methods applied to synthetic this compound analogs and other peptides.
| Radiolabeling Method | Isotope | Synthetic Analog/Peptide | Radiochemical Yield (%) | Radiochemical Purity (%) | Specific Activity | Reference |
| Chloramine-T | ¹²⁵I | [Phe²,Nle⁴]ACTH-(1-38) | - | >95% | ~1800 Ci/mmol | [15] |
| Chloramine-T | ¹²⁵I | c(RGDyK) | 89 | >95% | - | |
| Bolton-Hunter | ¹²⁵I | cRGDfK | 30 | >95% | - | [16] |
| Catalytic Dehalogenation | ³H | [3,5-³H₂]Tyr²³-ACTH-(1-39) | 30 | - | 46 Ci/mmol | [17] |
| SPPS | ¹⁴C | [¹⁴C]Peptide-Biotin | - | >98% | - | [6] |
| HYNIC | ⁹⁹mTc | GGGGK-HYNIC | >95% | >95% | >11.0 MBq/nmol | |
| HYNIC | ⁹⁹mTc | HYNIC-ALUG | >99% | >95% | - |
Experimental Protocols
Protocol 1: Radioiodination of a Synthetic this compound Analog using the Chloramine-T Method
This protocol is adapted for a synthetic ACTH analog containing a tyrosine residue.
Materials:
-
Synthetic this compound analog (e.g., [Phe²,Nle⁴]ACTH-(1-38))
-
0.5 M Sodium Phosphate Buffer, pH 7.5
-
Na¹²⁵I solution
-
Chloramine-T solution (freshly prepared, 1 mg/mL in water)
-
Sodium metabisulfite solution (freshly prepared, 2 mg/mL in water)
-
Purification column (e.g., Sephadex G-25)
-
Bovine Serum Albumin (BSA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
Procedure:
-
In a shielded fume hood, combine the following in a microcentrifuge tube:
-
10 µg of synthetic ACTH analog in 50 µL of 0.05 M sodium phosphate buffer, pH 7.5.
-
1 mCi of Na¹²⁵I.
-
-
Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution.
-
Gently mix and incubate for 60 seconds at room temperature.[2]
-
Terminate the reaction by adding 20 µL of sodium metabisulfite solution.
-
Proceed immediately to purification.
Protocol 2: Purification of Radiolabeled Peptides by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector.
-
Reversed-phase C18 column.
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the reaction mixture onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.[5][18][19]
-
Monitor the elution profile using both UV (at 214 nm and 280 nm) and radioactivity detectors.
-
Collect fractions corresponding to the radiolabeled peptide peak.
-
Combine the pure fractions and lyophilize to obtain the purified radiolabeled peptide.
Protocol 3: Quality Control of Radiolabeled Peptides by Radio-TLC
Materials:
-
Silica gel TLC plates
-
Mobile phase (e.g., a mixture of acetonitrile and water, or ethyl acetate/methanol)[20][21][22][23]
-
Radio-TLC scanner
Procedure:
-
Spot a small aliquot of the purified radiolabeled peptide onto a TLC plate.
-
Develop the TLC plate in a chamber containing the appropriate mobile phase.
-
Dry the plate and scan it using a radio-TLC scanner to determine the radiochemical purity. The radiolabeled peptide should migrate as a single peak, distinct from any free radionuclide.
Signaling Pathways and Experimental Workflows
ACTH Receptor (MC2R) Signaling Pathway
Adrenocorticotropic hormone (ACTH) exerts its effects by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR). This binding is dependent on the presence of the melanocortin receptor accessory protein (MRAP).[24] Upon ACTH binding, MC2R couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[24][25][26][27] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors that regulate steroidogenesis.[25] The ACTH/cAMP/PKA signaling pathway also stimulates the release of arachidonic acid and can activate the MAPK signaling pathway, contributing to the diverse cellular responses to ACTH.[7]
General Experimental Workflow for Radiolabeling
The general workflow for radiolabeling synthetic this compound analogs involves several key steps, from initial synthesis to final quality control.
Experimental Workflow for 99mTc Labeling using HYNIC
This workflow details the steps for labeling a peptide with Technetium-99m using a HYNIC chelator.
References
- 1. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
- 6. almacgroup.com [almacgroup.com]
- 7. Adrenothis compound hormone (ACTH) effects on MAPK phosphorylation in human fasciculata cells and in embryonic kidney 293 cells expressing human melanocortin 2 receptor (MC2R) and MC2R accessory protein (MRAP)β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An efficient method for the site-specific 99mTc labeling of nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of carbon-14-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
- 11. Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 13. Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A sensitive radioimmunoassay for this compound using a fully biologically active 125I-labeled ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Radioiodine- or Radiobromine-Labeled RGD Peptides between Direct and Indirect Labeling Methods [jstage.jst.go.jp]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A rapid and systematic approach for the optimization of radio-TLC resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. High-throughput radio-TLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
- 25. escholarship.org [escholarship.org]
- 26. vsr.biohorizons.com [vsr.biohorizons.com]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent corticotropin degradation in plasma samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent corticotropin (ACTH) degradation in plasma samples. Adherence to proper sample handling protocols is critical for accurate quantification of this labile peptide hormone.
Frequently Asked Questions (FAQs)
Q1: Why is ACTH prone to degradation in plasma samples?
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone that is highly susceptible to enzymatic degradation by proteases present in blood.[1][2][3] This proteolytic degradation can lead to artificially low measurements of ACTH concentrations, compromising experimental results and clinical diagnoses.[4][5] Key factors influencing ACTH stability include storage temperature, time prior to centrifugation, and the presence of protease inhibitors.[1][2][3]
Q2: What is the recommended anticoagulant for blood collection for ACTH measurement?
Ethylenediaminetetraacetic acid (EDTA) is the recommended anticoagulant for collecting blood samples for ACTH analysis.[1][6] EDTA helps to inhibit metalloproteases, which are a class of enzymes that can degrade ACTH.[1] It is crucial to use plastic or siliconized glass tubes, as ACTH can adhere to the surface of non-siliconized glass, leading to falsely low results.[6]
Q3: Does the addition of a protease inhibitor like aprotinin improve ACTH stability?
The use of aprotinin, a serine protease inhibitor, has shown conflicting results regarding its effectiveness in preserving ACTH. Some studies suggest that aprotinin does not offer superior stability compared to collecting samples in EDTA tubes and maintaining them at 4°C.[1][2][3] In one study, ACTH was found to be stable for 8 hours in EDTA tubes at 4°C, whereas it was stable for only 4 hours in EDTA tubes containing aprotinin at the same temperature.[1][2][3][7] However, for samples stored at room temperature, the addition of aprotinin may provide some benefit.[1]
Q4: What are the optimal temperature and time constraints for handling whole blood samples for ACTH measurement?
To minimize ACTH degradation, it is critical to process blood samples promptly and at a low temperature.[8] After collection in a pre-chilled EDTA tube, the sample should be immediately placed on an ice bath.[6][9] Centrifugation to separate plasma from blood cells should occur as soon as possible, ideally within one hour of collection.[6][9] The centrifugation should also be performed in a refrigerated centrifuge.[8] Recent studies suggest that ACTH may be more stable than previously thought, remaining stable in uncentrifuged EDTA tubes for up to 6 hours at room temperature and for at least 8 hours when refrigerated.[7][10] However, for optimal results, maintaining a cold chain throughout the preanalytical phase is strongly recommended.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Consistently low or undetectable ACTH levels | 1. Sample Degradation: Improper sample handling (e.g., delayed centrifugation, storage at room temperature).[4][5] 2. Adsorption to Tube: Use of non-siliconized glass tubes.[6] 3. Improper Storage: Long-term storage at -20°C can lead to degradation.[11][12] | 1. Review and strictly adhere to the recommended sample collection and processing protocol. Ensure samples are kept on ice and centrifuged within the recommended timeframe. 2. Use only plastic or siliconized glass lavender-top (EDTA) tubes.[6] 3. For long-term storage, -70°C or colder is recommended.[11] |
| High variability in ACTH results between replicates | 1. Inconsistent Handling: Variations in the time between sample collection and centrifugation for different samples. 2. Pulsatile Secretion: ACTH is secreted in pulses, which can lead to physiological variability.[6] | 1. Standardize the preanalytical workflow for all samples to ensure consistency. 2. For research applications, consider collecting multiple samples over a defined time period to account for pulsatile secretion. |
| Discrepancy between expected and measured ACTH levels | 1. Assay Interference: Biotin supplementation can interfere with some immunoassays.[6] 2. Hemolysis: Hemolyzed samples may affect assay results.[1] | 1. Inquire about biotin supplementation from study subjects. It is recommended to stop biotin consumption at least 72 hours before sample collection.[6] 2. Visually inspect plasma for hemolysis. If present, it should be noted, and the potential for interference considered. |
Data Summary
ACTH Stability in Whole Blood Under Different Conditions
| Anticoagulant | Storage Temperature | Duration of Stability | Reference |
| EDTA | 4°C | 8 hours | [1][2][3] |
| EDTA + Aprotinin | 4°C | 4 hours | [1][2][3] |
| EDTA + Aprotinin | 22°C (Room Temperature) | 2 hours | [1][2][3] |
| EDTA | Room Temperature | 6 hours | [7][10] |
| EDTA | Refrigerated (4°C) | At least 8 hours | [10] |
Long-Term Storage Stability of ACTH in Plasma
| Storage Temperature | Duration | Change in ACTH Levels | Reference |
| -20°C or -70°C | Up to 1.5 years | Minimal changes (<11%) | [11][12] |
| -20°C | Up to 6 years | Significant reduction (54%) | [11][12] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for ACTH Measurement
1. Materials:
- Pre-chilled plastic or siliconized glass lavender-top (EDTA) tubes.[6][8][9]
- Tourniquet, needles, and other venipuncture supplies.
- Ice bath.
- Refrigerated centrifuge (4°C).
- Polypropylene cryovials for plasma storage.
2. Procedure:
- Label the pre-chilled EDTA tube with the subject's ID, date, and time of collection.
- Perform venipuncture and collect the desired volume of blood into the EDTA tube.
- Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
- Place the tube immediately into an ice bath.[6][9]
- Transport the sample on ice to the laboratory for processing.
- Centrifuge the blood sample at 1,500-2,000 x g for 15 minutes in a refrigerated centrifuge (4°C) within one hour of collection.[8]
- Carefully aspirate the plasma supernatant, avoiding disturbance of the buffy coat and red blood cells.
- Transfer the plasma into a labeled polypropylene cryovial.
- Freeze the plasma sample immediately at -20°C for short-term storage or at -70°C or below for long-term storage.[6][9][11]
Visual Guides
Caption: Recommended workflow for ACTH plasma sample processing.
Caption: Factors influencing ACTH stability and preventative measures.
References
- 1. Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Preanalytical stability of adrenocorticotropic hormone depends on both time to centrifugation and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labcorp.com [labcorp.com]
- 7. researchgate.net [researchgate.net]
- 8. ccpsrilanka.com [ccpsrilanka.com]
- 9. Adrenocorticotropic Hormone (ACTH), Plasma » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 10. biochemia-medica.com [biochemia-medica.com]
- 11. Instability of this compound during long-term storage - myth or reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Corticotropin (ACTH) Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing corticotropin (ACTH) concentration in in vitro experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for ACTH in in vitro experiments?
A1: The optimal ACTH concentration varies depending on the cell type and the specific endpoint being measured. For initial dose-response experiments, a broad range from 1 pM to 1 µM is recommended. Based on published data, a good starting point for commonly used adrenal cell lines is in the low nanomolar range. For instance, studies have utilized 10 nM ACTH for stimulating primary human adrenal cells and a range of 5-25 nM for the NCI-H295R cell line.
Q2: How long should I incubate my cells with ACTH?
A2: The incubation time depends on the specific downstream effect you are measuring.
-
cAMP Production: This is a rapid response, typically peaking within 30 minutes of ACTH stimulation.
-
ERK Phosphorylation: Activation of the ERK/MAPK pathway is also a relatively fast event, with changes observable within minutes to a couple of hours.
-
Steroidogenesis (e.g., cortisol, corticosterone production): This is a more prolonged response. While initial increases in steroid production can be detected within an hour, maximal production is often observed after 24 to 48 hours of continuous ACTH stimulation.[1] For example, in primary bovine adrenal cortical cells, steroidogenesis is elevated within 5 minutes and increases linearly for 12 hours.[1]
Q3: I am not seeing a response to ACTH in my H295R cells. What could be the problem?
A3: The NCI-H295R cell line is known to have a modest or sometimes limited response to ACTH, although it does express the ACTH receptor (MC2R).[2] Several factors could contribute to a lack of response:
-
Low MC2R Expression: H295R cells express lower levels of the MC2R compared to primary adrenal cells.[2]
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and loss of responsiveness. It is advisable to use cells at a low passage number.
-
Culture Conditions: Ensure that the culture medium and supplements are optimal for maintaining the steroidogenic phenotype of the cells.
Q4: My steroidogenesis assay results are highly variable between experiments. How can I improve consistency?
A4: High variability in steroidogenesis assays can be frustrating. Here are some common causes and solutions:
-
Cell Health and Density: Ensure that cells are healthy and seeded at a consistent density for each experiment. Over-confluent or sparse cultures can behave differently.
-
Reagent Consistency: Use the same batch of ACTH and other critical reagents whenever possible. Prepare fresh dilutions of ACTH for each experiment from a frozen stock to avoid degradation.
-
Assay Protocol: Standardize every step of the protocol, including incubation times, media changes, and sample collection.
-
Analytical Variability: If using an immunoassay (e.g., ELISA) to measure steroid production, be mindful of potential assay interference.[3][4][5]
Data Presentation
Table 1: Recommended ACTH Concentrations for Different Adrenal Cell Lines
| Cell Line | Typical Concentration Range | Incubation Time | Measured Endpoint | Reference(s) |
| Primary Human Adrenal Cells | 10 nM - 100 nM | 24 - 48 hours | Cortisol, Aldosterone | [1] |
| NCI-H295R | 5 nM - 50 nM | 24 - 48 hours | Cortisol, Aldosterone, Androgens | |
| Y-1 (Mouse Adrenal Tumor) | 0.01 U/mL - 0.5 U/mL | 24 hours | Steroid Production | [6][7] |
| Primary Bovine Adrenal Cells | 100 nM | 5 min - 12 hours | Steroidogenesis | [1] |
| HAC15 | 10 nM - 100 nM | 24 hours | Cortisol, Aldosterone | [2] |
Table 2: Time-Course of ACTH-Stimulated Responses
| Response | Cell Type | ACTH Concentration | Time to Onset | Peak Response Time | Reference(s) |
| cAMP Production | Human Adrenal Tissue | 10-100 mIU/mL | Minutes | < 1 hour | [6] |
| ERK Phosphorylation | Rat Adrenal Gland | 0.2 mg/Kg (in vivo) | < 2 hours | 3 days (chronic) | [2] |
| Steroidogenesis | Primary Bovine Adrenal Cells | 100 nM | 5 minutes | 12 hours | [1] |
| Cortisol Production | Immature Ovine Fetus | 0.5-5.0 µg/h (in vivo) | < 12 hours | 12-24 hours | [8] |
Experimental Protocols
Protocol 1: Measurement of cAMP Production using ELISA
This protocol provides a general guideline for measuring intracellular cAMP levels in adrenal cells following ACTH stimulation using a competitive ELISA kit.
Materials:
-
Adrenal cells (e.g., H295R)
-
Cell culture plates and media
-
ACTH
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
Commercially available cAMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed adrenal cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Pre-incubation: On the day of the experiment, aspirate the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 30 minutes at 37°C.
-
ACTH Stimulation: Add varying concentrations of ACTH to the wells. Include a vehicle control (medium with no ACTH). Incubate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions provided with the cAMP ELISA kit.
-
ELISA: Perform the cAMP ELISA according to the manufacturer's protocol.[9][10][11][12]
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the cAMP concentration in each sample based on the standard curve.
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) in adrenal cells after ACTH stimulation.
Materials:
-
Adrenal cells
-
Cell culture plates and media
-
ACTH
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 80-90% confluency. Serum-starve the cells for 4-12 hours before stimulation with ACTH for the desired time (e.g., 15-60 minutes).
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.
Visualizations
Caption: Simplified ACTH signaling pathway in adrenal cells.
Caption: Troubleshooting workflow for low ACTH response.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an Adrenothis compound-Responsive Human Adrenocortical Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADRENOCORTICOTROPIC HORMONE IMMUNOASSAY INTERFERENCE IN A PATIENT WITH SUBCLINICAL HYPERCORTISOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 5. Detecting the interferences in adrenocorticotropic hormone measurement - three cases reinforcing the efficiency of the complementary clinical and laboratory audit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Composition of culture media for steroid hormone secretion by murine adrenal tumor cells, Y-1 clone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rounding and steroidogenesis of enzyme- and ACTH-treated Y-l mouse adrenal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The time-course of ACTH stimulation of cortisol synthesis by the immature ovine foetal adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. biomerica.com [biomerica.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. eaglebio.com [eaglebio.com]
Technical Support Center: Improving the Stability of Corticotropin for Long-Term Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and long-term storage of corticotropin (ACTH).
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing potency over time, even when stored at 2-8°C. What are the primary reasons for this instability?
A1: this compound is a peptide hormone known for its inherent instability in aqueous solutions. Several factors can contribute to the loss of potency:
-
Chemical Degradation: The peptide backbone is susceptible to hydrolysis. Specific amino acid residues are also prone to chemical modifications.
-
Deamidation: The asparagine (Asn) residue in the this compound sequence is particularly susceptible to deamidation, a reaction that is dependent on pH and temperature. This process involves the formation of a cyclic imide intermediate, which then hydrolyzes to form aspartic acid and iso-aspartic acid residues, altering the peptide's structure and biological activity.[1]
-
Oxidation: Amino acids such as methionine and tryptophan can be oxidized, especially in the presence of trace metals or peroxides. This can be initiated by exposure to air (oxygen) and light. Oxidation of this compound has been shown to lead to a loss of biological activity.
-
-
Physical Instability:
-
Aggregation: Peptide molecules can self-associate to form soluble or insoluble aggregates. This can be influenced by factors such as pH, ionic strength, temperature, and agitation. Aggregation can lead to a loss of biological activity and may also induce an immunogenic response.
-
Adsorption: this compound can adsorb to the surfaces of storage containers, such as glass or plastic vials, leading to a decrease in the effective concentration of the peptide in solution.
-
Q2: What are the recommended storage conditions for this compound to ensure long-term stability?
A2: For optimal long-term stability, lyophilization (freeze-drying) is the most effective strategy. Lyophilized this compound should be stored at -20°C or below and protected from light.
For aqueous formulations, storage at 2-8°C is recommended for short-term use. However, significant degradation can still occur over extended periods. In general, this compound is more stable in acidic solutions.[2] For instance, in a 0.1 M HCl solution, it can retain its biological potency even at elevated temperatures for a short period, whereas in a 0.1 M NaOH solution, activity is rapidly lost.[2]
Q3: Which excipients are commonly used to stabilize this compound formulations?
A3: Several types of excipients can be incorporated into this compound formulations to enhance stability:
-
Bulking Agents/Cryoprotectants/Lyoprotectants: These are crucial for lyophilized formulations. They provide an amorphous, glassy matrix that protects the peptide during freezing and drying and helps to maintain its native conformation. Common examples include:
-
Mannitol
-
Sucrose
-
Trehalose
-
Glycine
-
-
Buffers: Maintaining an optimal pH is critical for minimizing chemical degradation, particularly deamidation. This compound is generally more stable in an acidic pH range.
-
Antioxidants: To prevent oxidative degradation, antioxidants can be included in the formulation. Examples include:
-
Methionine
-
Cysteine
-
Ascorbic acid
-
-
Surfactants: Non-ionic surfactants like polysorbate 80 or polysorbate 20 can be added in small amounts to prevent surface adsorption and aggregation.
-
Viscosity-Enhancing Agents: For injectable formulations requiring prolonged release, viscosity-enhancing agents are used. Commercial repository this compound injections, such as Acthar Gel and Purified Cortrophin Gel, utilize gelatin to form a gel matrix that slows the release of the hormone after intramuscular or subcutaneous injection.
Q4: I am observing precipitation in my this compound formulation. What are the likely causes and how can I prevent it?
A4: Precipitation is a form of physical instability, often resulting from aggregation. The primary causes include:
-
pH near the Isoelectric Point (pI): Proteins and peptides are least soluble at their isoelectric point, where the net charge is zero, leading to increased protein-protein interactions and aggregation.
-
High Concentration: At higher concentrations, the likelihood of intermolecular interactions and aggregation increases.
-
Environmental Stress: Agitation, freeze-thaw cycles, and exposure to interfaces (like air-water) can induce conformational changes that expose hydrophobic regions, leading to aggregation.
To prevent precipitation:
-
Optimize pH: Formulate at a pH away from the pI of this compound.
-
Add Stabilizers: Incorporate excipients that enhance solubility and reduce aggregation, such as certain amino acids (e.g., arginine) or non-ionic surfactants.
-
Control Processing and Storage: Minimize agitation and avoid repeated freeze-thaw cycles.
-
Consider Lyophilization: For long-term storage, lyophilization is the most effective way to prevent aggregation in the solid state.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of biological activity in a liquid formulation | Chemical degradation (deamidation, oxidation, hydrolysis) | • Optimize the pH of the formulation to a more acidic range. • Add an antioxidant (e.g., methionine). • Protect the formulation from light. • Consider lyophilization for long-term storage. |
| Formation of visible particles or cloudiness in the solution | Aggregation and precipitation. | • Adjust the pH of the buffer to be further from the isoelectric point of this compound. • Add a non-ionic surfactant (e.g., polysorbate 80) at a low concentration (e.g., 0.01-0.1%). • Reduce the protein concentration if possible. • Avoid vigorous shaking or stirring. |
| Inconsistent results in potency assays | Adsorption of this compound to container surfaces. | • Use low-protein-binding tubes or vials. • Add a small amount of a non-ionic surfactant to the formulation. |
| Poor cake formation or collapse during lyophilization | Inappropriate formulation or lyophilization cycle. | • Ensure sufficient concentration of a cryoprotectant/bulking agent (e.g., mannitol, sucrose). • Optimize the freezing rate and primary/secondary drying parameters (temperature and pressure). |
| Difficulty in reconstituting a lyophilized this compound powder | Inappropriate formulation or lyophilization process leading to a dense or collapsed cake. | • Include a suitable bulking agent in the formulation to ensure a porous cake structure. • Optimize the lyophilization cycle to prevent cake collapse. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the storage conditions and the matrix. The following table summarizes stability data from studies on this compound in human plasma, which can provide insights into its inherent stability.
| Storage Temperature | Duration | Matrix | This compound Recovery/Change | Reference |
| -20°C | 1.5 years | EDTA Plasma | <11% decrease | [3] |
| -70°C | 1.5 years | EDTA Plasma | <11% decrease | [3] |
| -20°C | 6 years | EDTA Plasma | 54% decrease | [3] |
| 4°C | 8 hours | EDTA Plasma (centrifuged or uncentrifuged) | <5% change | [4] |
| Room Temperature | 4 hours | EDTA Plasma (uncentrifuged) | ~12.4% decrease | [4] |
| Room Temperature | 8 hours | EDTA Plasma (uncentrifuged) | ~19.6% decrease | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method can be used to assess the purity of this compound and detect the formation of degradation products over time.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound reference standard and samples
-
Diluent: Mobile Phase A or a suitable buffer
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 30 60 35 90 40 90 41 20 | 50 | 20 |
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 80°C for 48 hours.
-
Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Neutralize the acid and base-stressed samples before injection.
5. Data Analysis:
-
Integrate the peak areas of the main this compound peak and any degradation product peaks.
-
Calculate the percentage of remaining this compound and the percentage of each degradation product.
Protocol 2: In Vitro Bioassay for this compound Potency
This bioassay measures the biological activity of this compound by quantifying its ability to stimulate corticosterone production in isolated adrenal cells.
1. Materials and Reagents:
-
Rat adrenal glands or a suitable adrenal cell line (e.g., Y1 cells)
-
Collagenase type II
-
Krebs-Ringer bicarbonate buffer with glucose and bovine serum albumin (BSA)
-
This compound reference standard and samples
-
Corticosterone standard
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Corticosterone ELISA kit or HPLC with UV detection for corticosterone quantification
2. Cell Preparation (from rat adrenal glands):
-
Euthanize male rats and dissect the adrenal glands.
-
Mince the adrenal tissue and digest with collagenase in Krebs-Ringer buffer for 30-60 minutes at 37°C with gentle agitation.[1]
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Centrifuge the cells, wash with fresh buffer, and resuspend to a final concentration of approximately 5 x 10⁴ cells/mL.[1]
3. Assay Procedure:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the this compound reference standard and test samples in the assay buffer.
-
Add 100 µL of the standard or sample dilutions to the appropriate wells. Include control wells with buffer only.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[1]
-
After incubation, centrifuge the plate and collect the supernatant.
4. Corticosterone Quantification:
-
Measure the concentration of corticosterone in the supernatant using a corticosterone ELISA kit according to the manufacturer's instructions or by a validated HPLC method.
5. Data Analysis:
-
Generate a standard curve by plotting the corticosterone concentration versus the log of the this compound standard concentration.
-
Determine the concentration of active this compound in the test samples by interpolating their corticosterone production values from the standard curve.
-
Calculate the relative potency of the test samples compared to the reference standard.
Visualizations
Signaling Pathway of this compound
Caption: this compound (ACTH) binds to MC2R, initiating a cAMP-PKA signaling cascade.
Experimental Workflow for Stability Testing
Caption: A logical workflow for assessing the stability of this compound formulations.
References
Technical Support Center: ACTH Stimulation Test Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting ACTH stimulation test results.
Troubleshooting Guides
This section addresses common issues encountered during the ACTH stimulation test, offering potential causes and solutions in a question-and-answer format.
Question: Why are the baseline cortisol levels unexpectedly high?
Possible Causes:
-
Recent Glucocorticoid Exposure: Administration of glucocorticoids can interfere with the assay.[1]
-
Stress: Physical or psychological stress can elevate cortisol levels.[2]
-
Medications: Certain medications, such as estrogens, spironolactone, and hydrocortisone, can lead to abnormally high baseline cortisol.[3][4]
-
Time of Day: Cortisol levels naturally peak in the morning.[2][5]
Solutions:
-
Ensure a washout period for any interfering medications.
-
Acclimate the subject to the testing environment to minimize stress.
-
Standardize the time of day for sample collection, preferably in the morning.[2][5]
Question: Why is there a blunted or absent cortisol response to ACTH stimulation?
Possible Causes:
-
Primary Adrenal Insufficiency (Addison's Disease): The adrenal glands are unable to produce cortisol.[5][6] In this case, baseline ACTH levels will be high.[2]
-
Secondary Adrenal Insufficiency: The pituitary gland is not producing enough ACTH, leading to adrenal atrophy over time.[4][6] Baseline ACTH levels will be low or inappropriately normal.[2]
-
Chronic Glucocorticoid Use: Long-term use of steroids can suppress the HPA axis and lead to a diminished response.[1]
-
Recent Onset of Secondary Adrenal Insufficiency: In the early stages, the adrenal glands may not have fully atrophied and might still show a response.[1]
Solutions:
-
Measure baseline ACTH levels to differentiate between primary and secondary adrenal insufficiency.
-
If secondary adrenal insufficiency is suspected and the test is normal, consider retesting after a longer period to allow for potential adrenal atrophy.[6]
-
For subjects on glucocorticoid therapy, a careful evaluation of the medication history is crucial for accurate interpretation.
Question: The cortisol response is within the normal range, but clinical signs suggest adrenal insufficiency. What could be the issue?
Possible Causes:
-
Mild or Partial Adrenal Insufficiency: The adrenal glands may still have enough functional reserve to respond to the supraphysiologic dose of synthetic ACTH used in the standard test.[1]
-
Recent Pituitary Injury: If the pituitary has been recently damaged, the adrenal glands may not have had sufficient time to atrophy, resulting in a normal response.[6]
Solutions:
-
Consider a low-dose ACTH stimulation test, which may be more sensitive for detecting central adrenal insufficiency.[7]
-
Repeat the ACTH stimulation test after 6 to 8 weeks if recent pituitary injury is suspected.[6]
-
Evaluate other pituitary hormones and clinical symptoms to build a comprehensive picture.
Frequently Asked Questions (FAQs)
What is the primary purpose of the ACTH stimulation test?
The ACTH stimulation test is a diagnostic tool used to assess the function of the adrenal glands by measuring their response to adrenocorticotropic hormone (ACTH).[8] It is primarily used to diagnose or exclude primary and secondary adrenal insufficiency.[2]
What is the difference between the high-dose and low-dose ACTH stimulation test?
The high-dose test uses 250 µg of synthetic ACTH (cosyntropin), while the low-dose test uses 1 µg.[1] The high-dose test is the standard for diagnosing primary adrenal insufficiency.[1] The low-dose test is considered by some to be more sensitive for diagnosing secondary adrenal insufficiency, as it more closely mimics physiological ACTH levels.[7]
How should I prepare a subject for an ACTH stimulation test?
Preparation may vary, but generally includes:
-
Limiting strenuous activity.[8]
-
Temporarily discontinuing medications that can interfere with cortisol measurement, such as glucocorticoids, spironolactone, and estrogens.[2][3]
What are the expected cortisol responses in a healthy individual?
In a healthy individual, cortisol levels should rise significantly after ACTH stimulation. Specific cutoff values can vary by laboratory and assay method, but generally, a post-stimulation cortisol level above 18 to 20 µg/dL is considered a normal response.[4][9]
Data Presentation
Table 1: Interpretation of Cortisol Levels in ACTH Stimulation Test
| Response to ACTH Stimulation | Baseline ACTH Level | Interpretation |
| Subnormal/Blunted Cortisol Response | High | Primary Adrenal Insufficiency |
| Subnormal/Blunted Cortisol Response | Low or Inappropriately Normal | Secondary Adrenal Insufficiency |
| Normal Cortisol Response | Normal | Normal Adrenal Function (but does not exclude early secondary AI) |
Table 2: Common Cutoff Values for Cortisol in the High-Dose (250 µg) ACTH Stimulation Test
| Time Point | Expected Cortisol Level (µg/dL) | Reference |
| Baseline | > 5 | [3] |
| 30 minutes post-stimulation | > 18 (with an increment of at least 7 µg/dL from baseline) | [3] |
| 60 minutes post-stimulation | > 18-20 | [4][9] |
Note: These values are general guidelines. Laboratories should establish their own reference ranges based on the specific assay used.
Experimental Protocols
High-Dose (250 µg) ACTH Stimulation Test Protocol
-
Preparation: The subject should fast overnight or for at least 6 hours.[5][8] A list of current medications should be reviewed for any interfering substances.
-
Baseline Sample: Draw a blood sample to measure baseline cortisol and ACTH levels.[10]
-
Administration of Cosyntropin: Administer 250 µg of cosyntropin (synthetic ACTH) intramuscularly or intravenously.[10][11]
-
Post-Stimulation Samples: Draw blood samples at 30 and 60 minutes after the cosyntropin injection to measure cortisol levels.[3][11]
-
Sample Handling: Samples should be collected in appropriate tubes and processed according to the laboratory's protocol for cortisol and ACTH analysis.
Low-Dose (1 µg) ACTH Stimulation Test Protocol
-
Preparation: Similar to the high-dose test, the subject should be fasting.
-
Baseline Sample: Draw a baseline blood sample for cortisol measurement.
-
Dilution and Administration of Cosyntropin: Prepare a 1 µg dose of cosyntropin by diluting the standard 250 µg vial. Administer the 1 µg dose intravenously.
-
Post-Stimulation Samples: Draw blood samples at 15, 30, and 60 minutes post-injection for cortisol measurement.[12]
-
Sample Handling: Process samples as per the laboratory's standard operating procedures.
Visualizations
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis.
Caption: Experimental Workflow for the ACTH Stimulation Test.
Caption: Simplified Adrenal Steroidogenesis Pathway.
References
- 1. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. labcorp.com [labcorp.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. testing.com [testing.com]
- 7. Low-Dose ACTH (Cosyntropin) Stimulation Test - Together by St. Jude™ [together.stjude.org]
- 8. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 9. study.com [study.com]
- 10. toplinemd.com [toplinemd.com]
- 11. testmenu.com [testmenu.com]
- 12. academic.oup.com [academic.oup.com]
How to minimize variability in corticotropin immunoassay results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in corticotropin (ACTH) immunoassay results.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.
Issue: High Variability Between Replicate Wells
-
Question: My duplicate or triplicate sample readings show a high coefficient of variation (CV). What are the possible causes and solutions?
-
Answer: High CVs are a common issue and can often be resolved by addressing the following:
-
Pipetting Errors: Inconsistent pipetting technique is a primary source of variability.
-
Solution: Ensure pipettes are properly calibrated. Use a new pipette tip for each sample and standard. When adding reagents to the plate, touch the pipette tip to the side of the well to ensure consistent dispensing. For critical applications, consider using a multi-channel pipette for adding reagents to multiple wells simultaneously.[1]
-
-
Inadequate Mixing: Samples and standards that are not thoroughly mixed can lead to inconsistent results.
-
Solution: Gently vortex or invert tubes before pipetting. After adding samples or reagents to the plate, gently tap the plate to ensure proper mixing.[1]
-
-
Plate Washing: Inconsistent washing across the plate can leave residual unbound reagents, leading to variability.
-
Edge Effects: The outer wells of a microplate are more susceptible to temperature fluctuations and evaporation, which can cause variability.
-
Issue: High Background Signal
-
Question: My negative controls and blank wells show high absorbance values. What could be causing this?
-
Answer: High background can mask the true signal from your samples. Consider these potential causes:
-
Insufficient Washing: Residual detection antibody or substrate can lead to a high background signal.
-
Improper Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies.
-
Contaminated Reagents: Contamination of buffers or substrate can cause a chemical reaction that generates a background signal.
-
Excessive Incubation Times or Temperatures: Over-incubation can lead to increased non-specific binding.
-
Issue: Low or No Signal
-
Question: My standard curve is flat, or my samples are not generating a signal. What should I check?
-
Answer: A weak or absent signal can be due to several factors:
-
Reagent Problems: An expired or improperly stored reagent (especially the enzyme conjugate or substrate) may be inactive.
-
Incorrect Reagent Preparation: Errors in diluting standards, antibodies, or other reagents can lead to a failed assay.
-
Solution: Double-check all dilution calculations and ensure accurate pipetting. Prepare fresh dilutions for each assay.[4]
-
-
Omission of a Step: Forgetting to add a key reagent (e.g., detection antibody, substrate) will result in no signal.
-
Solution: Use a checklist to ensure all steps of the protocol are followed in the correct order.[2]
-
-
Sample Degradation: ACTH is an unstable peptide, and improper sample handling can lead to its degradation.
-
Frequently Asked Questions (FAQs)
Pre-Analytical Factors
-
Q1: What is the best type of sample to use for an ACTH immunoassay?
-
Q2: How critical is the timing of blood collection for ACTH measurement?
-
Q3: What is the proper procedure for handling blood samples immediately after collection?
-
Q4: How soon after collection should the plasma be separated and stored?
-
A4: Plasma should be separated from the cells by centrifugation within one to two hours of collection.[13][14] The centrifugation should ideally be done in a refrigerated centrifuge.[9][15] After separation, the plasma should be immediately transferred to a plastic vial and frozen at -20°C or lower if not assayed immediately.[9][11][12][13][14]
-
Analytical Factors
-
Q5: My ACTH results are unexpectedly high and do not match the clinical picture. What could be the cause?
-
A5: Discrepant results may be due to analytical interference. Common sources of interference in ACTH immunoassays include:
-
Heterophile Antibodies: These are human antibodies that can bind to the animal antibodies used in the immunoassay, causing a false positive signal.[16][17][18][19]
-
Biotin (Vitamin B7) Supplementation: High doses of biotin can interfere with assays that use streptavidin-biotin binding for signal generation, leading to falsely low or high results depending on the assay format. Patients should discontinue biotin supplements for at least 72 hours before sample collection.[12][13][14]
-
Cross-reactivity: The assay antibodies may cross-react with ACTH precursors (like pro-opiomelanocortin) or fragments, leading to inaccurate results.[17][20]
-
-
-
Q6: How can I investigate potential analytical interference?
-
A6: If interference is suspected, the following steps can be taken:
-
Serial Dilutions: Analyze serial dilutions of the sample. If an interfering substance is present, the results may not be linear upon dilution.[16][21]
-
Use a Different Assay Platform: Re-analyzing the sample using an immunoassay from a different manufacturer can often help identify platform-specific interferences.[16][17][22]
-
Heterophile Antibody Blocking Tubes: Use of these specialized tubes can help neutralize interference from heterophile antibodies.[21]
-
PEG Precipitation: Polyethylene glycol (PEG) precipitation can be used to remove large interfering molecules like antibodies.[16][19]
-
-
Post-Analytical Factors
-
Q7: How should I analyze my standard curve?
-
A7: The standard curve should be plotted with the concentration on the x-axis and the absorbance on the y-axis. A point-to-point or a 4-parameter logistic (4-PL) curve fit is commonly used to determine the concentration of unknown samples.
-
-
Q8: What are acceptable ranges for quality control samples?
-
A8: Each laboratory should establish its own acceptable ranges for quality control (QC) materials.[23] Generally, QC samples should be run at low, medium, and high concentrations within the assay's reportable range. The results should fall within 2 standard deviations of the established mean for the assay to be considered valid.[23]
-
Data Presentation
Table 1: Stability of ACTH in Whole Blood (EDTA) at Different Temperatures
| Storage Time | 4°C (Refrigerated) | Room Temperature (~22°C) |
| 2 hours | Stable | Stable[6][24] |
| 4 hours | Stable | Stable[6] |
| 6 hours | Stable | Stable |
| 8 hours | Stable[6][24] | Significant Decrease[24] |
Table 2: Stability of ACTH in Separated EDTA Plasma
| Storage Time | 4°C (Refrigerated) | Room Temperature (~22°C) | -20°C (Frozen) |
| Up to 3 hours | Stable[13][14] | Stable (up to 2 hours)[14] | N/A |
| Up to 8 hours | Stable[9] | Significant Decrease | N/A |
| Up to 28 days | N/A | N/A | Stable[13][14] |
| Up to 4 months | N/A | N/A | Stable[9] |
Experimental Protocols
1. Protocol for Blood Sample Collection and Processing for ACTH Immunoassay
-
Patient Preparation: Instruct the patient to avoid high-dose biotin supplements for at least 72 hours prior to sample collection.[12][13][14] Schedule the blood draw for the morning, between 7 AM and 10 AM.[11][12][13][14]
-
Tube Preparation: Use a pre-chilled plastic or siliconized glass lavender-top (EDTA) tube.[11][12][13][14]
-
Blood Collection: Collect the required volume of whole blood as per the immunoassay kit instructions.
-
Immediate Chilling: Immediately after collection, gently invert the tube 8-10 times to mix the blood with the EDTA and place it in an ice-water bath.[11][12]
-
Centrifugation: Within one to two hours of collection, centrifuge the sample at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge.[7][9][13][14]
-
Plasma Aliquoting: Carefully aspirate the plasma, avoiding the buffy coat, and transfer it to a labeled, plastic, screw-cap vial.
-
Storage: If the assay is not performed immediately, freeze the plasma at -20°C or colder.[9][11][12][13][14] Avoid repeated freeze-thaw cycles.[10][25][26]
2. General Protocol for a Sandwich ELISA for ACTH
This is a generalized protocol and should be adapted based on the specific instructions of the immunoassay kit being used.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and controls, according to the kit insert. Allow all reagents to come to room temperature before use.[9][10][25]
-
Add Standards, Controls, and Samples: Pipette the specified volume of standards, controls, and plasma samples into the appropriate wells of the antibody-coated microplate. It is recommended to run all samples and standards in duplicate or triplicate.[9][10][25]
-
First Incubation: Add the detection antibody (often biotinylated) to each well. Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 1-2 hours at 37°C or room temperature).[9][25][26]
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the prepared wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[9][25][26]
-
Second Incubation (with Enzyme Conjugate): Add the enzyme-conjugated streptavidin (e.g., HRP-streptavidin) to each well. Cover the plate and incubate for the specified time and temperature (e.g., 30-60 minutes at 37°C or room temperature).[9][25][26]
-
Second Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well. Incubate the plate in the dark for the specified time (e.g., 15-30 minutes) to allow for color development.[9][25][26]
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color in the wells will typically change (e.g., from blue to yellow).[9][25][26]
-
Read Absorbance: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm).[9][25][26]
-
Data Analysis: Calculate the average absorbance for each set of replicates. Generate a standard curve and determine the concentration of ACTH in the samples.
Visualizations
Caption: Experimental workflow for this compound immunoassay.
Caption: Troubleshooting workflow for unexpected immunoassay results.
Caption: Principle of a sandwich ELISA for ACTH detection.
References
- 1. maxanim.com [maxanim.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. product.atagenix.com [product.atagenix.com]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. assaygenie.com [assaygenie.com]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. epitopediagnostics.com [epitopediagnostics.com]
- 11. Adrenocorticotropic Hormone (ACTH), Plasma » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 12. labcorp.com [labcorp.com]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 15. chl.co.nz [chl.co.nz]
- 16. Detecting the interferences in adrenocorticotropic hormone measurement - three cases reinforcing the efficiency of the complementary clinical and laboratory audit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay-Specific Spurious ACTH Results Lead to Misdiagnosis, Unnecessary Testing, and Surgical Misadventure—A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. endocrine-abstracts.org [endocrine-abstracts.org]
- 20. myadlm.org [myadlm.org]
- 21. Analytical interference in the this compound immunoassay in patients with adrenal adenomas | Endocrinología, Diabetes y Nutrición [elsevier.es]
- 22. ADRENOCORTICOTROPIC HORMONE IMMUNOASSAY INTERFERENCE IN A PATIENT WITH SUBCLINICAL HYPERCORTISOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 23. monobind.com [monobind.com]
- 24. Preanalytical stability of adrenocorticotropic hormone depends on both time to centrifugation and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 25. monobind.com [monobind.com]
- 26. cloud-clone.com [cloud-clone.com]
Technical Support Center: Best Practices for Corticotropin Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and experimental use of corticotropin peptides, including Adrenocorticotropic Hormone (ACTH) and this compound-Releasing Hormone (CRH).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound peptides?
A1: Lyophilized this compound peptides are most stable when stored in a desiccated environment at low temperatures. For long-term storage, -20°C or -80°C is recommended, which can preserve the peptide's integrity for years.[1][2][3] For short-term storage of a few weeks, 4°C is acceptable.[1] It is crucial to protect the peptides from moisture and light to prevent degradation.[1][2] Vials should be tightly sealed and stored in the dark or in amber vials.
Q2: How should I reconstitute lyophilized this compound peptides?
A2: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[4] The choice of solvent depends on the peptide's properties. Many this compound peptides are soluble in sterile, distilled water or dilute acidic solutions (e.g., 0.1% acetic acid).[5] For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary.[6] When reconstituting, gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
Q3: What is the recommended storage for reconstituted this compound peptide solutions?
A3: Reconstituted peptide solutions are significantly less stable than their lyophilized form. For short-term use (up to a week), solutions can be stored at 4°C.[3] For longer-term storage, it is essential to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] Peptides containing amino acids like Cys, Met, Trp, Asn, and Gln are particularly prone to degradation in solution.[4]
Q4: How many times can I freeze and thaw a reconstituted this compound peptide solution?
A4: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to peptide degradation and aggregation, reducing its biological activity.[1][2][7] Aliquoting the reconstituted peptide into volumes appropriate for single experiments is the best practice to preserve its integrity. One study on ACTH showed a small decrease after repeated freeze-thaw cycles.[8]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low biological activity in a cell-based assay. | 1. Peptide Degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to light or heat). 2. Incorrect Reconstitution: Use of an inappropriate solvent or incorrect concentration. 3. Cell Line Issues: Low receptor expression, cell passage number too high, or mycoplasma contamination. | 1. Use a fresh aliquot of the peptide. If the problem persists, reconstitute a new vial of lyophilized peptide following best practices. 2. Verify the solubility of the specific peptide and use the recommended solvent. Confirm the final concentration. 3. Check the receptor expression levels in your cell line. Use low passage number cells and test for mycoplasma. |
| High variability between experimental replicates. | 1. Inaccurate Pipetting: Inconsistent volumes of peptide solution added. 2. Peptide Aggregation: The peptide may not be fully solubilized or has aggregated over time. 3. Inconsistent Cell Seeding: Uneven cell numbers across wells. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Briefly sonicate the peptide solution to aid dissolution. If aggregation is suspected, prepare a fresh solution. 3. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. |
| Unexpected results in an ELISA or receptor binding assay. | 1. Peptide Degradation: The peptide may have degraded, leading to reduced binding affinity. 2. Interference from Assay Components: Components in the buffer or sample matrix may interfere with the assay. 3. Issues with Labeled Ligand: Degradation or low specific activity of the radiolabeled or enzyme-conjugated peptide. | 1. Use a fresh, properly stored and handled peptide stock. 2. Run appropriate controls to test for matrix effects. Consider sample purification if necessary. 3. Check the quality and age of the labeled ligand. A fresh batch may be required. |
| Precipitation of the peptide upon reconstitution or dilution in buffer. | 1. Poor Solubility: The peptide has low solubility in the chosen solvent or buffer. 2. Isoelectric Point (pI): The pH of the solution is close to the peptide's pI, causing it to precipitate. | 1. Try a different solvent system. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed first, followed by dilution in aqueous buffer. 2. Adjust the pH of the buffer to be at least one unit away from the peptide's pI. |
Data on Peptide Stability
The stability of this compound peptides is critical for obtaining reliable experimental results. The following tables summarize quantitative data on the stability of ACTH under various conditions.
Table 1: Long-Term Storage Stability of ACTH in Human EDTA Plasma
| Storage Temperature | Duration | Change in ACTH Concentration |
| -20°C | Up to 1.5 years | Minimal change (<11%)[9][10] |
| -70°C | Up to 1.5 years | Minimal change (<11%)[9][10] |
| -20°C | Up to 4 years | Significant reduction observed[9] |
| -20°C | Up to 6 years | ~54% reduction[9][10] |
Table 2: Short-Term Stability of Uncentrifuged Human Whole Blood Samples for ACTH Measurement
| Storage Temperature | Duration | Stability |
| Room Temperature | Up to 2 hours | Stable[11] |
| Room Temperature | 4 hours | Significant change (8.1±5.0% to 12.4±2.9% decrease)[11] |
| 4°C | Up to 8 hours | Stable (<5% change)[11] |
Table 3: Effect of Freeze-Thaw Cycles on Plasma ACTH Concentration
| Number of Freeze-Thaw Cycles | Effect on ACTH Concentration |
| Up to 5 cycles | A significant effect on immunoreactive ACTH concentration was observed, with the effect being more pronounced in samples from horses with PPID.[7] |
| Multiple cycles | A small decrease in ACTH was observed in one study.[8] |
Experimental Protocols
Protocol 1: ACTH Stimulation Test (In Vitro)
This protocol is a general guideline for assessing the response of adrenal cells to ACTH stimulation.
Materials:
-
Adrenal cell line (e.g., Y-1 mouse adrenal tumor cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthetic ACTH (1-24) (Cosyntropin)
-
Phosphate-buffered saline (PBS)
-
Cortisol ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed adrenal cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 2-4 hours.
-
ACTH Stimulation: Prepare serial dilutions of synthetic ACTH in a serum-free medium. Remove the starvation medium from the cells and add 100 µL of the ACTH dilutions to the respective wells. Include a negative control (medium only).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Cortisol Measurement: Measure the concentration of cortisol in the collected supernatants using a cortisol ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cortisol concentration against the log of the ACTH concentration to generate a dose-response curve.
Protocol 2: this compound-Releasing Hormone (CRH) Receptor Binding Assay
This protocol outlines a competitive binding assay to characterize the interaction of ligands with CRH receptors.
Materials:
-
Cell membranes prepared from a cell line expressing the CRH receptor (e.g., HEK293 cells transfected with CRHR1)
-
Radiolabeled CRH (e.g., [¹²⁵I]-Tyr-CRH)
-
Unlabeled CRH (for competition)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
50 µL of unlabeled CRH at various concentrations (for competition curve) or the test compound. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled CRH (e.g., 1 µM).
-
50 µL of radiolabeled CRH at a fixed concentration (e.g., 0.1 nM).
-
50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the competitor concentration to determine the IC₅₀ value.
Visualizations
Caption: The HPA axis and CRH signaling pathway.
Caption: Workflow for an in vitro ACTH stimulation assay.
Caption: Troubleshooting logic for low biological activity.
References
- 1. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 2. jpt.com [jpt.com]
- 3. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. This compound | C207H308N56O58S | CID 16132265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The effect of freeze‐thaw cycles on determination of immunoreactive plasma adrenocorticotrophic hormone concentrations in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Instability of this compound during long-term storage - myth or reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preanalytical stability of adrenocorticotropic hormone depends on both time to centrifugation and temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Corticotropin (ACTH) Administration for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of corticotropin (ACTH) in animal studies. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the accuracy and reproducibility of your research.
Troubleshooting Guide
This section addresses common issues that may arise during ACTH administration experiments, providing potential causes and solutions in a clear question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| High variability in corticosterone/cortisol response between animals in the same group. | - Stress-induced HPA axis activation: Handling, injection procedure, or environmental factors can independently elevate baseline corticosterone/cortisol levels.[1][2] - Inconsistent injection technique: Variation in injection volume, speed, or site (subcutaneous, intraperitoneal, intramuscular, intravenous). - Variability in compounded ACTH preparations: Lot-to-lot differences in potency of compounded ACTH gels can lead to inconsistent adrenal stimulation.[3] - Time of day: Corticosterone/cortisol levels follow a circadian rhythm. | - Acclimatize animals: Allow for a sufficient acclimatization period to the facility and handling procedures.[1] - Standardize procedures: Ensure all personnel use a consistent, refined injection technique. For rodents, ensure blood sampling is completed rapidly (<3 minutes) to avoid stress-induced hormone release.[4][5] - Use synthetic ACTH (Cosyntropin/Synacthen): This provides a more consistent and reliable adrenal stimulation compared to compounded gels.[3][6] If using compounded gels, consider testing each new vial on a normal animal to confirm bioactivity.[3] - Conduct experiments at the same time of day: This minimizes the influence of circadian rhythms on hormone levels. |
| Lower than expected or no corticosterone/cortisol response to ACTH. | - Improper ACTH storage or preparation: Reconstituted ACTH may lose potency if not stored correctly (e.g., repeated freeze-thaw cycles).[7] - Incorrect dosage or administration route: Insufficient dosage or a route with poor absorption (e.g., IM in a dehydrated animal) can lead to inadequate stimulation.[7][8] - Adrenal insufficiency in the animal model: The animals may have primary or secondary adrenal insufficiency.[9] - Prior glucocorticoid administration: Recent treatment with corticosteroids can suppress the HPA axis and blunt the response to ACTH.[10] | - Follow storage guidelines: Reconstituted cosyntropin can be refrigerated for a limited time or stored as frozen aliquots in plastic syringes to maintain efficacy.[7] Avoid using frost-free freezers.[7] - Verify dosage calculations and administration route: Ensure the dose is appropriate for the species and body weight. For cats and dehydrated animals, the intravenous (IV) route is often preferred for consistency.[3][7] - Screen animals: If adrenal insufficiency is a possibility, consider baseline cortisol measurements. A baseline cortisol level above a certain threshold (e.g., >2 µg/dL in dogs) makes hypoadrenocorticism unlikely.[5][11] - Review animal's medication history: Ensure there has been an adequate washout period for any prior glucocorticoid treatments. Dexamethasone is an exception as it does not typically cross-react with cortisol assays.[10][12] |
| Elevated baseline corticosterone/cortisol levels. | - Stress: As mentioned above, stress from handling or the environment is a major factor.[1] - Improper blood sampling technique: For rodents, techniques like tail nicking can themselves be stressful and elevate ACTH if not performed quickly.[2][4][5] Anesthesia (e.g., CO2, pentobarbital) prior to decapitation can also significantly increase plasma ACTH levels.[4][5] - Underlying medical conditions: Concurrent illness can cause a physiological stress response.[12] | - Refine handling and sampling techniques: Use the least stressful methods possible. For chronic studies in rats, indwelling catheters may be considered to reduce sampling stress, although the surgery itself is a stressor that requires a recovery period.[4][5] - Avoid anesthesia for terminal blood collection if measuring stress hormones. [4] - Ensure animals are healthy: Perform a health check before the experiment to rule out any underlying conditions that could affect the results. |
| Inconsistent results with ACTH gel preparations. | - Variable potency: Compounded ACTH gels can have significant lot-to-lot and even within-lot variability in potency.[3] - Absorption variability: Intramuscular (IM) or subcutaneous (SQ) absorption of a gel can be less predictable than intravenous administration of a solution.[3] | - Switch to synthetic ACTH (cosyntropin): This is the preferred method for consistent and reproducible results.[3][6] - Quality control: If using a compounded gel is unavoidable, it is crucial to validate each new batch.[3] |
Frequently Asked Questions (FAQs)
1. What is the difference between synthetic ACTH (cosyntropin) and ACTH gel?
Synthetic ACTH, such as cosyntropin or tetracosactrin, contains the first 24 amino acids of the ACTH molecule, which is the biologically active portion.[7] ACTH gel preparations are derived from animal pituitary extracts and contain the full 39-amino acid peptide.[3] Synthetic ACTH generally provides a more consistent and potent stimulation of the adrenal cortex and is preferred for research applications to ensure reproducibility.[3][6]
2. What is the best vehicle for administering ACTH?
For synthetic ACTH (cosyntropin), which comes as a powder, it should be reconstituted with sterile saline according to the manufacturer's instructions.[3] For subcutaneous or intraperitoneal injections in rodents, sterile saline or phosphate-buffered saline (PBS) are the most common and appropriate vehicles. The vehicle should be non-irritating and have a near-neutral pH.
3. How should I store reconstituted ACTH?
A reconstituted vial of cosyntropin can be refrigerated for up to 21 days.[7] To prevent bacterial contamination and maintain potency for longer periods, it can be aliquoted into plastic syringes and frozen at -20°C for up to 6 months.[7] It is crucial to avoid using a frost-free freezer due to its freeze-thaw cycles, which can degrade the peptide.[7]
4. What is the recommended route of administration?
The route of administration depends on the species and the experimental goal.
-
Intravenous (IV): Preferred for rapid and complete absorption, providing the most consistent results. It is the recommended route for cats.[3]
-
Intramuscular (IM): A common route, but absorption can be variable, especially in dehydrated animals.[3][7]
-
Subcutaneous (SQ): Often used in rodents for ease of administration.[9][13]
5. How long after ACTH administration should I collect blood samples?
This depends on the ACTH formulation and the route of administration.
-
Synthetic ACTH (IV or IM): In dogs and cats, the post-ACTH sample is typically collected 60 minutes after administration.[14]
-
ACTH Gel (IM): The post-ACTH sample is usually collected 2 hours after administration.[7]
-
Rodent studies: The timing can vary depending on the experimental design. For instance, in a mouse study, blood samples were taken 30 minutes after an intraperitoneal ACTH injection.
6. Can I perform an ACTH stimulation test on an animal receiving steroid treatment?
It is generally recommended to have a washout period before the test, as most glucocorticoids can suppress the HPA axis and interfere with cortisol assays.[10] Dexamethasone is an exception as it does not typically cross-react with the cortisol assay, but it will still cause HPA axis suppression.[10] If an animal is on trilostane therapy for hyperadrenocorticism, the ACTH stimulation test should be timed 4-6 hours after the medication is given.[14]
Quantitative Data Summary
The following tables summarize typical dosages and expected hormonal responses for ACTH administration in various animal models. Note that these values can vary based on the specific strain, age, and sex of the animal, as well as the experimental conditions.
Table 1: Recommended ACTH (Cosyntropin) Dosages for Stimulation Testing
| Species | Dosage | Route of Administration | Reference(s) |
| Dog | 5 µg/kg (or a standard dose of 250 µ g/dog ) | IV or IM | [12][14] |
| Cat | 5 µg/kg (or a standard dose of 125 µ g/cat ) | IV is preferred | [12][14] |
| Mouse | 0.2 µg or 1 µg per mouse | Intraperitoneal (IP) | |
| Rat | 1 µ g/100g body weight | Subcutaneous (SQ) |
Table 2: Example Baseline and Post-ACTH Cortisol/Corticosterone Levels
| Species | Condition | Baseline Level (µg/dL) | Post-ACTH Level (µg/dL) | Reference(s) |
| Dog | Normal | 1.0 - 5.0 | 8.0 - 17.0 | [15] |
| Dog | Hyperadrenocorticism (Cushing's) | Often normal to high | > 22.0 (exaggerated response) | [16] |
| Dog | Hypoadrenocorticism (Addison's) | < 2.0 | < 2.0 (little to no response) | [5] |
| Mouse (C57BL/6J) | Dexamethasone-suppressed | ~0 | ~15 (following 1 µg ACTH IP) |
Note: Cortisol is the primary glucocorticoid in dogs and cats, while corticosterone is the primary one in rodents.
Experimental Protocols
Protocol 1: ACTH Stimulation Test in Dogs
Objective: To assess adrenal gland function for the diagnosis of hyperadrenocorticism or hypoadrenocorticism.
Methodology:
-
Fasting: Ideally, the dog should be fasted overnight. For monitoring trilostane therapy, the animal should receive its normal morning medication with a small amount of food.[10]
-
Baseline Blood Sample: Collect a "pre-ACTH" or "0-hour" blood sample (1-2 mL) into a serum separator tube.
-
ACTH Administration: Administer synthetic ACTH (cosyntropin) at a dose of 5 µg/kg. The intravenous (IV) or intramuscular (IM) route can be used.[14]
-
Post-ACTH Blood Sample: Exactly 60 minutes after ACTH administration, collect a "post-ACTH" or "1-hour" blood sample (1-2 mL) into a second serum separator tube.[14]
-
Sample Handling: Allow both blood samples to clot, then centrifuge to separate the serum. Transfer the serum to labeled cryotubes and store at -20°C or colder until analysis.
-
Analysis: Measure cortisol concentrations in both the pre- and post-ACTH serum samples.
Protocol 2: Subcutaneous ACTH Administration in Mice for Acute Stress Response Study
Objective: To evaluate the acute adrenal response to a standardized dose of ACTH.
Methodology:
-
Animal Acclimatization: House mice in a low-stress environment for at least one week prior to the experiment. Handle the mice daily for several days leading up to the study to minimize handling stress on the experimental day.
-
ACTH Preparation: Reconstitute synthetic ACTH (cosyntropin) with sterile saline. Further dilute to the desired concentration (e.g., 10 µg/mL for a 1 µg dose in 100 µL).
-
Vehicle Control: Prepare a vehicle control of sterile saline.
-
Injection Procedure:
-
Briefly restrain the mouse by scruffing the neck to expose the dorsal subcutaneous space.
-
Using a 27-30 gauge needle, inject the prepared ACTH solution or vehicle control subcutaneously in the loose skin over the shoulders. The injection volume should be appropriate for the size of the mouse (e.g., 5-10 mL/kg).[17]
-
-
Blood Sample Collection: At a predetermined time point post-injection (e.g., 30 minutes), collect a blood sample. This can be a terminal collection via cardiac puncture under anesthesia or a survival bleed from the saphenous or facial vein. Collect blood into EDTA-coated tubes for plasma separation.
-
Sample Handling: Immediately place the blood tubes on ice. Centrifuge at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Analysis: Measure corticosterone concentrations in the plasma samples.
Visualizations
ACTH Signaling Pathway in Adrenal Cortex
Caption: ACTH signaling cascade in adrenocortical cells.
Experimental Workflow for ACTH Stimulation Test
Caption: Workflow for a standard ACTH stimulation test.
References
- 1. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | Role of ACTH in the Interactive/Paracrine Regulation of Adrenal Steroid Secretion in Physiological and Pathophysiological Conditions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Adrenal Testing in Dogs | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 6. ACTH Stimulation Testing: A Low-Dose Protocol - Veterinary Practice News Canada [veterinarypracticenews.ca]
- 7. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 8. 7+ Canine ACTH Stimulation Test Protocol Guide [jitsi.cmu.edu.jm]
- 9. Postnatal ACTH and corticosterone: effects on reproduction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Canine ACTH-Stimulation Test - Gribbles Veterinary [gribblesvets.com.au]
- 11. aaha.org [aaha.org]
- 12. Detail [diplovets.com]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 15. Evaluation of baseline cortisol, endogenous ACTH, and cortisol/ACTH ratio to monitor trilostane treatment in dogs with pituitary-dependent hypercortisolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ACTH Stimulation Test for Dogs: What Is It, and How Does It Work? | PetMD [petmd.com]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Synthetic Corticotropin Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with synthetic corticotropin (ACTH).
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and use of synthetic this compound, leading to compromised bioactivity.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| ACTH-T01 | Low or no biological activity observed in an in vitro assay (e.g., steroidogenesis or cAMP production). | 1. Degradation of synthetic this compound: Improper storage, multiple freeze-thaw cycles, or exposure to elevated temperatures can lead to peptide degradation. 2. Oxidation or Deamidation: Methionine residues can be oxidized, and asparagine residues can be deamidated, altering the peptide's structure and function. 3. Incorrect Reconstitution: Using an inappropriate solvent or improper technique can lead to poor solubility or degradation. 4. Aggregation: The peptide may have formed aggregates, reducing the concentration of active monomeric this compound. 5. Cell-based issues: Cell line unresponsiveness, mycoplasma contamination, or inconsistent cell passage numbers. | 1. Verify Storage Conditions: Ensure the lyophilized peptide has been stored at -20°C or -80°C. Upon reconstitution, store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. For long-term storage of reconstituted ACTH, the addition of a carrier protein (e.g., 0.1% HSA or BSA) is recommended.[1][2] 2. Use Freshly Prepared Solutions: Prepare solutions fresh for each experiment if possible. If storing solutions, do so in appropriate buffers at low temperatures. 3. Proper Reconstitution: Reconstitute lyophilized peptide in sterile, high-purity water or a recommended buffer.[3] Use gentle vortexing or inversion to dissolve the peptide completely.[3] 4. Check for Aggregation: Visually inspect the solution for precipitates. Consider using techniques like size-exclusion chromatography to assess aggregation. 5. Cell Line Maintenance: Ensure the cell line is responsive to ACTH and regularly test for mycoplasma. Use cells within a consistent passage number range for experiments.[4] |
| ACTH-T02 | Inconsistent or variable results between experiments. | 1. Inconsistent Peptide Handling: Variations in reconstitution, storage, and dilution of the synthetic this compound. 2. Assay Variability: Differences in cell seeding density, incubation times, or reagent concentrations. 3. Pipetting Errors: Inaccurate dispensing of the peptide or other reagents. 4. Edge Effects on Assay Plates: Evaporation or temperature gradients across the microplate can affect cell-based assays.[4] | 1. Standardize Protocols: Adhere to a strict, standardized protocol for peptide handling and preparation for all experiments.[4] 2. Optimize Assay Conditions: Ensure all assay parameters are well-defined and consistently applied. 3. Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate liquid handling. 4. Mitigate Plate Edge Effects: Avoid using the outer wells of the assay plate or fill them with sterile buffer or media to create a humidity barrier.[4] |
| ACTH-T03 | Precipitation of the synthetic this compound solution upon reconstitution or during the experiment. | 1. Poor Solubility: The peptide may have limited solubility in the chosen solvent or buffer. 2. Incorrect pH: The pH of the solution may be at the isoelectric point of the peptide, leading to precipitation. 3. High Concentration: The concentration of the peptide solution may exceed its solubility limit. | 1. Optimize Solvent: If solubility is an issue, consider using a small amount of a co-solvent like DMSO, ensuring the final concentration in the assay is low (typically <1%) to avoid cellular toxicity.[4] 2. Adjust pH: Ensure the buffer pH is not close to the isoelectric point of the synthetic this compound. ACTH is generally more stable in acidic solutions.[5] 3. Prepare Dilutions: Prepare a more concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in the assay buffer. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for synthetic this compound?
For long-term stability, lyophilized synthetic this compound should be stored desiccated at -20°C or -80°C.[2] After reconstitution, it is recommended to aliquot the solution and store it at -20°C or below to avoid repeated freeze-thaw cycles. For extended storage of the reconstituted peptide, adding a carrier protein such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA) can help prevent degradation and adsorption to container surfaces.[1][2] Short-term storage of reconstituted ACTH (2-7 days) can be at 4°C.[1][2]
2. How does pH affect the bioactivity of synthetic this compound?
Synthetic this compound is generally more stable in acidic solutions.[5] Alkaline conditions can lead to a more rapid loss of biological activity.[5] When preparing solutions, it is crucial to use buffers that maintain a pH conducive to the peptide's stability.
3. What is the impact of oxidation and deamidation on synthetic this compound's bioactivity?
Oxidation and deamidation are common chemical modifications that can affect the bioactivity of peptides.[6]
-
Oxidation: Methionine residues in the peptide sequence are susceptible to oxidation, which can alter the peptide's conformation and potentially reduce its binding affinity to the melanocortin 2 receptor (MC2R).[7][8]
-
Deamidation: Asparagine residues can undergo deamidation to form aspartic acid or isoaspartic acid.[9][10] This introduces a negative charge and can alter the peptide's structure and function, potentially leading to a loss of bioactivity.[10]
4. What is the mechanism of action of synthetic this compound?
Synthetic this compound acts by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor primarily located on the surface of adrenal cortex cells.[11] This binding requires the presence of the MC2R accessory protein (MRAP).[12] Upon binding, it activates a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[11] Increased intracellular cAMP activates protein kinase A (PKA), leading to the phosphorylation of various proteins involved in steroidogenesis.[13][14] This cascade of events results in the increased synthesis and secretion of corticosteroids, primarily cortisol.[13]
Quantitative Data Summary
Table 1: Long-Term Storage Stability of this compound in Plasma
| Storage Temperature | Duration | Change in this compound Levels |
| -20°C or -70°C | Up to 1.5 years | Minimal (<11% change) |
| -20°C | 4 years | 25.2% reduction |
| -20°C | 6 years | 53.8% reduction |
Data sourced from studies on endogenous this compound in plasma, providing an indication of stability for synthetic peptides under similar conditions.[15][16]
Experimental Protocols
Protocol 1: In Vitro ACTH Bioassay - cAMP Measurement
This protocol describes a cell-based assay to measure the bioactivity of synthetic this compound by quantifying the production of cyclic AMP (cAMP).
-
Cell Culture: Culture cells expressing the human melanocortin 2 receptor (MC2R) and MC2R accessory protein (MRAP) in appropriate media.[12]
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., sterile water).
-
Perform serial dilutions of the synthetic this compound in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the various concentrations of synthetic this compound to the respective wells. Include a negative control (buffer only) and a positive control (e.g., a known potent ACTH analog or forskolin).
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the synthetic this compound concentration.
-
Calculate the EC50 value to determine the potency of the synthetic this compound.
-
Protocol 2: In Vitro ACTH Bioassay - Steroidogenesis (Cortisol Production)
This protocol outlines a method to assess the bioactivity of synthetic this compound by measuring the production of cortisol from adrenal cells.
-
Cell Culture: Use a suitable adrenal cell line (e.g., Y1 mouse adrenal tumor cells or primary adrenal cells) that produces corticosteroids in response to ACTH.
-
Cell Seeding: Plate the cells in a 24-well or 48-well plate and allow them to grow to the desired confluency.
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of the synthetic this compound as described in Protocol 1.
-
-
Assay Procedure:
-
Replace the culture medium with fresh medium containing the different concentrations of synthetic this compound. Include appropriate negative and positive controls.
-
Incubate the cells at 37°C for a defined period (e.g., 2-4 hours).
-
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Cortisol Measurement:
-
Quantify the concentration of cortisol in the supernatant using a specific immunoassay (e.g., ELISA or RIA).[19]
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the cortisol concentration against the logarithm of the synthetic this compound concentration.
-
Determine the EC50 value to quantify the steroidogenic potency of the synthetic this compound.
-
Visualizations
Caption: ACTH Signaling Pathway for Steroidogenesis.
Caption: General Workflow for In Vitro Bioassays.
References
- 1. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 2. albertahealthservices.ca [albertahealthservices.ca]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. The effect of synthetic this compound analogues on adrenocortical, anterior pituitary and testicular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methionine oxidation in human growth hormone and human chorionic somatomammotropin. Effects on receptor binding and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of methionine oxidation on the aggregation of recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atypical Asparagine Deamidation of NW Motif Significantly Attenuates the Biological Activities of an Antibody Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACTH receptor - Wikipedia [en.wikipedia.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Biochemical and Ionic signaling mechanisms for ACTH-stimulated cortisol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Long-Term Storage Stability of this compound Investigated - Clinical Chemistry - mobile.Labmedica.com [mobile.labmedica.com]
- 17. Adrenocorticotropic Hormone (ACTH) Responses Require Actions of the Melanocortin-2 Receptor Accessory Protein on the Extracellular Surface of the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Effects of ACTH and cAMP on steroidogenic acute regulatory protein and P450 11beta-hydroxylase messenger RNAs in rainbow trout interrenal cells: relationship with in vitro cortisol production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Lot-to-Lot Variability of Commercial Corticotropin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with commercial corticotropin (ACTH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges of lot-to-lot variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability in commercial this compound and why is it a concern?
A1: Lot-to-lot variability refers to the differences in performance and composition observed between different manufacturing batches of commercial this compound. This is a significant concern for researchers as it can lead to inconsistent experimental results, impacting the reproducibility and reliability of scientific findings. The causes of this variability can range from minor changes in the manufacturing process to differences in the stability of the final product.[1][2]
Q2: What are the potential sources of lot-to-lot variability in this compound preparations?
A2: Several factors can contribute to the variability between different lots of this compound:
-
Manufacturing Processes: Subtle changes in the purification, formulation, or handling during manufacturing can alter the final product.
-
Post-Translational Modifications (PTMs): this compound is a peptide that can undergo various PTMs, such as phosphorylation and glycosylation. Variations in these modifications between batches can affect the biological activity and stability of the molecule.[3][4][5][6][7]
-
Presence of Isoforms and Fragments: Commercial preparations may contain different isoforms or fragments of the ACTH molecule, some of which may have altered bioactivity. For instance, synthetic ACTH (1-24) has different pharmacokinetic and pharmacodynamic properties compared to the natural ACTH (1-39).[8][9][10]
-
Storage and Handling: this compound is known for its instability. Differences in storage conditions (temperature, exposure to light) and handling (e.g., repeated freeze-thaw cycles) can lead to degradation and loss of potency.[11][12]
Q3: How can I assess the bioactivity of a new lot of this compound?
A3: To ensure consistency in your experiments, it is crucial to perform a bioassay to determine the potency of each new lot of this compound. The two most common in vivo bioassays are the adrenal ascorbic acid depletion assay and the plasma corticosterone measurement assay.[13][14][15] In vitro assays using adrenal cell cultures are also widely used and offer improved sensitivity.[16][17]
Q4: Are there differences in bioactivity between naturally derived and synthetic this compound analogues?
A4: Yes, there can be significant differences. Natural this compound is often a complex mixture of ACTH analogs and other pituitary peptides. Synthetic versions, such as ACTH (1-24) (tetracosactide), contain only a specific fragment of the hormone.[10][18] These differences in composition can lead to variations in their biological effects. It is essential to be aware of the specific form of this compound you are using and not to assume interchangeability between different products or even different lots of the same product.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Steroidogenesis Assays
| Potential Cause | Troubleshooting Step |
| Lot-to-Lot Variability in this compound Potency | Qualify each new lot of this compound by performing a bioassay to determine its potency relative to a previously characterized or standard lot. Adjust concentrations accordingly in your experiments. |
| Degradation of this compound | Aliquot this compound upon receipt and store at -80°C to minimize freeze-thaw cycles. Prepare working solutions fresh for each experiment.[11][12] |
| Cell Culture Issues (for in vitro assays) | Ensure consistent cell passage number, density, and health. Monitor cells for any morphological changes. |
| Assay Conditions | Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. |
Issue 2: High Background or Low Signal in ACTH ELISA
| Potential Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Optimize blocking conditions by trying different blocking buffers or increasing the blocking time. Ensure thorough washing between steps.[19] |
| Reagent Quality | Use high-quality, validated antibodies. Avoid repeated freeze-thaw cycles of antibodies and standards.[19] |
| Incorrect Reagent Concentrations | Titrate primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Sub-optimal Incubation Times/Temperatures | Follow the manufacturer's protocol strictly. If issues persist, you may need to optimize these parameters for your specific experimental setup.[19] |
| Edge Effects | Ensure even temperature distribution across the plate during incubation. Use a plate sealer to prevent evaporation. |
Quantitative Data Summary
The following table provides an illustrative example of the kind of variability that can be observed between different lots of commercial this compound when tested in a bioassay. Note: This data is for illustrative purposes only and does not represent any specific commercial product.
| Lot Number | Stated Potency (IU/mg) | Measured Potency (IU/mg) in Adrenal Ascorbic Acid Depletion Assay | % Difference from Stated Potency |
| Lot A | 100 | 95 | -5% |
| Lot B | 100 | 115 | +15% |
| Lot C | 100 | 82 | -18% |
A study on the stability of commercial quality control sera for ACTH immunoassays also highlights the potential for variability due to handling. For example, repeated freeze-thaw cycles and storage at room temperature can significantly decrease the measured ACTH concentration.[12] One study found that after three freeze-thaw cycles, the concentration of ACTH in one manufacturer's quality control serum decreased by 30-50%.[12] Another study on cosyntropin, a synthetic ACTH analog, identified both intra- and inter-lot variability using Fourier transform near-infrared spectrometry.[20][21]
Experimental Protocols
Protocol 1: In Vivo Adrenal Ascorbic Acid Depletion Bioassay
This protocol is based on the principle that ACTH stimulation causes a depletion of ascorbic acid in the adrenal glands, which is proportional to the dose of ACTH.[14][22][23]
Materials:
-
Hypophysectomized rats (male, 150-200g)
-
Standard this compound preparation with known potency
-
Test lot of this compound
-
Saline solution (0.9% NaCl)
-
Anesthetic
-
Metaphosphoric acid solution
-
2,6-Dichlorophenolindophenol solution
-
Spectrophotometer
Procedure:
-
Animal Preparation: Use hypophysectomized rats 24-48 hours post-surgery.
-
Preparation of this compound Solutions: Prepare serial dilutions of both the standard and test this compound in saline. A typical dose range would be 0.1, 0.2, and 0.4 mU/100g body weight.
-
Injection: Divide the rats into groups (at least 6-8 rats per group) for each dilution of the standard and test solutions, plus a control group receiving only saline. Administer the solutions via intravenous injection.
-
Adrenal Gland Collection: After a fixed time (e.g., 1-3 hours) post-injection, anesthetize the rats and dissect the adrenal glands.
-
Ascorbic Acid Extraction: Weigh the adrenal glands and homogenize them in a metaphosphoric acid solution to extract the ascorbic acid.
-
Quantification: Centrifuge the homogenate and measure the ascorbic acid concentration in the supernatant using a colorimetric method with 2,6-dichlorophenolindophenol. Read the absorbance on a spectrophotometer.
-
Data Analysis: Calculate the depletion of ascorbic acid for each group compared to the saline control. Plot the log-dose of this compound against the ascorbic acid depletion for both the standard and test lots. The relative potency of the test lot can be calculated by comparing the dose-response curves.
Protocol 2: In Vitro Steroidogenesis Bioassay using Adrenal Cells
This protocol utilizes primary adrenal cells or a suitable cell line (e.g., Y1 mouse adrenal tumor cells) to measure the production of corticosteroids (e.g., corticosterone) in response to ACTH stimulation.
Materials:
-
Adrenal cell culture (primary or cell line)
-
Cell culture medium (e.g., DMEM with serum)
-
Standard this compound preparation
-
Test lot of this compound
-
96-well cell culture plates
-
Corticosterone ELISA kit or other method for steroid quantification
Procedure:
-
Cell Plating: Seed the adrenal cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a serial dilution of the standard and test this compound in serum-free cell culture medium.
-
Cell Stimulation: Remove the culture medium from the cells and replace it with the this compound dilutions. Include a negative control with medium only.
-
Incubation: Incubate the plate for a specified period (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
Corticosterone Measurement: Quantify the concentration of corticosterone in the supernatant using a commercial ELISA kit or another validated method.
-
Data Analysis: Plot the log-dose of this compound against the corticosterone concentration for both the standard and test lots. Determine the EC50 (half-maximal effective concentration) for each lot. The relative potency can be calculated from the ratio of the EC50 values.
Visualizations
Caption: this compound signaling pathway in adrenal cells.
Caption: Workflow for qualifying new lots of this compound.
References
- 1. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Impact of post-translational modifications of proteins on the inflammatory process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of Post-translational Modifications in the Context of Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artificial Intelligence Transforming Post-Translational Modification Research | MDPI [mdpi.com]
- 8. Dose-response relationships between plasma adrenothis compound (ACTH), cortisol, aldosterone, and 18-hydroxycorticosterone after injection of ACTH-(1-39) or human this compound-releasing hormone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of two commercial quality control sera for adrenothis compound (ACTH) used in Elecsys® immunoassay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioassay of ACTH | PPT [slideshare.net]
- 14. firsthope.co.in [firsthope.co.in]
- 15. b1. Bioassay of ACTH.pdf [slideshare.net]
- 16. ACTH adrenal cell bioassay: improved sensitivity (12 ng/L) achieved by immunoextraction of ACTH from human plasma by a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioassay of ACTH using isolated cortex cells. Applications: structure activity relationship for ACTH and analogues, assay of this compound-releasing factor, and assay of plasma ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Systematic Literature Review and Indirect Treatment Comparison of Efficacy of Repository this compound Injection versus Synthetic Adrenocorticotropic Hormone for Infantile Spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 20. contactincontext.org [contactincontext.org]
- 21. Intra-Lot and Inter-Lot Variability in Cosyntropin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. joe.bioscientifica.com [joe.bioscientifica.com]
- 23. A modified adrenal ascorbic acid depletion technique for the bioassay of ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
Pre-analytical variables affecting corticotropin measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding pre-analytical variables that can significantly impact the accuracy of corticotropin (ACTH) measurement. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most critical pre-analytical factor affecting ACTH stability?
A1: ACTH is a peptide hormone that is highly susceptible to enzymatic degradation by proteases found in blood.[1][2] Therefore, improper sample handling and storage temperature are the most critical pre-analytical factors that can lead to erroneously low ACTH concentrations.[3]
Q2: What is the recommended blood collection tube for ACTH measurement?
A2: The recommended collection tube is a plastic or siliconized glass lavender-top tube containing ethylenediaminetetraacetic acid (EDTA) as an anticoagulant.[4][5] It is crucial to avoid non-siliconized glass tubes as ACTH can adhere to the glass surface, resulting in falsely low measurements.[5] The tube should ideally be pre-chilled to 2-8°C.[6]
Q3: How quickly does a blood sample for ACTH measurement need to be processed?
A3: To ensure accurate results, blood samples should be processed as quickly as possible. Ideally, the sample should be placed on ice immediately after collection and centrifuged within one hour.[4][5] However, recent studies suggest that ACTH in whole blood collected in EDTA tubes is stable for up to 6 hours at room temperature and at least 8 hours when refrigerated at 4°C.[7] For longer storage, plasma should be separated and frozen immediately.[4][8]
Q4: Can hemolysis affect ACTH measurement?
A4: Yes, hemolysis can significantly interfere with ACTH measurement, typically causing a falsely decreased result due to the release of proteolytic enzymes from red blood cells.[9][10] Even low, barely visible levels of hemolysis can impact the accuracy of the measurement.[9] Therefore, samples that are visibly hemolyzed should be rejected.[6]
Q5: Are there any known substances that can interfere with ACTH immunoassays?
A5: Yes, several substances can interfere with ACTH immunoassays. These include:
-
Biotin (Vitamin B7): High doses of biotin supplements can interfere with immunoassays that utilize biotin-streptavidin technology, potentially leading to falsely high or low results depending on the assay format.[5][11] Patients should be advised to discontinue biotin supplements for at least 72 hours before sample collection.[5]
-
Heterophile Antibodies and Human Anti-Animal Antibodies (HAAA): These endogenous antibodies can cross-react with the antibodies used in the immunoassay, causing significant interference.[12][13]
-
Rheumatoid Factor: This autoantibody can also cause interference in some ACTH immunoassays.[12][14]
-
Lipemia: High levels of lipids in the sample can also interfere with the measurement.[6]
Troubleshooting Guides
Issue 1: ACTH levels are unexpectedly low or undetectable.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | - Verify that the blood sample was collected in a pre-chilled EDTA tube and immediately placed on ice.[6][15] - Confirm that the sample was centrifuged in a refrigerated centrifuge within the recommended timeframe (ideally within 1 hour).[4][6] - Ensure the separated plasma was frozen immediately if not analyzed promptly.[4] |
| Improper Tube Selection | - Confirm that a plastic or siliconized glass EDTA tube was used. Avoid non-siliconized glass tubes.[5] |
| Hemolysis | - Visually inspect the plasma for any signs of hemolysis (pink or red discoloration). If hemolyzed, a new sample should be collected.[6][9] |
| Delayed Processing | - Review the time between sample collection, centrifugation, and analysis/freezing. Exceeding the stability limits can lead to degradation.[7][16] |
Issue 2: ACTH levels are unexpectedly high.
| Possible Cause | Troubleshooting Step |
| Assay Interference | - Inquire about the patient's use of high-dose biotin supplements.[5] - Consider the possibility of interference from heterophile antibodies or HAAA. This can be investigated by: - Analyzing the sample on a different immunoassay platform.[12][17] - Performing serial dilutions of the sample; a non-linear response may indicate interference.[12] - Using heterophile antibody blocking tubes or reagents.[12][13] - Performing a polyethylene glycol (PEG) precipitation test.[12] |
| Pulsatile Secretion | - ACTH is secreted in a pulsatile manner and exhibits a diurnal rhythm, with peak levels in the early morning.[3][4] Consider the time of day the sample was collected. Multiple samples may be necessary for an accurate assessment.[5] |
| Stress | - Physical or emotional stress can elevate ACTH levels.[3][18] Ensure the patient was rested and calm during sample collection. |
Data Summary Tables
Table 1: Stability of ACTH in Whole Blood (EDTA)
| Temperature | Duration | Stability |
| Room Temperature (~22°C) | Up to 6 hours | Stable[7] |
| Refrigerated (4°C) | Up to 8 hours | Stable[7][19][20] |
| Room Temperature (~22°C) | > 6 hours | Significant decrease in concentration[7] |
Table 2: Effect of Hemolysis on ACTH Measurement
| Hemolysis Level | Effect on ACTH Concentration | Recommendation |
| Visibly hemolyzed | Falsely decreased | Reject sample and collect a new one[6][9] |
| Low, non-visible levels | Can still cause a significant decrease | Minimize trauma during venipuncture to prevent hemolysis[9] |
Experimental Protocols
Protocol 1: Optimal Blood Sample Collection and Handling for ACTH Measurement
-
Patient Preparation: The patient should ideally be rested and calm to minimize stress-induced ACTH elevation.[18] The sample should be collected in the early morning (between 7 AM and 10 AM) to account for diurnal variation.[4][15] Patients should discontinue high-dose biotin supplements for at least 72 hours prior to collection.[5]
-
Tube Selection: Use a pre-chilled plastic or siliconized glass lavender-top (EDTA) tube.[5][6][15]
-
Venipuncture: Perform a clean venipuncture, avoiding excessive trauma to the vein to minimize the risk of hemolysis.
-
Immediate Chilling: Immediately after collection, place the tube in an ice-water slurry or a refrigerated rack.[4][5]
-
Centrifugation: Transport the sample on ice to the laboratory and centrifuge it in a refrigerated centrifuge (at 4°C) as soon as possible, preferably within one hour of collection.[4][6]
-
Plasma Separation: Carefully separate the plasma from the cells, avoiding disturbance of the buffy coat.
-
Storage: If the analysis is not performed immediately, freeze the plasma at -20°C or lower.[8] For long-term storage, -70°C or -80°C is recommended.[2]
Visualizations
Caption: Recommended workflow for ACTH sample collection and processing.
Caption: Troubleshooting guide for unexpectedly low ACTH results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Adrenocorticotropic Hormone (ACTH) | MLabs [mlabs.umich.edu]
- 4. Adrenocorticotropic Hormone (ACTH), Plasma » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 5. labcorp.com [labcorp.com]
- 6. ccpsrilanka.com [ccpsrilanka.com]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. ACTH - Test Catalogue - Laboratory Medicine - St. Michael's Hospital [stmichaelshospital.com]
- 9. chl.co.nz [chl.co.nz]
- 10. researchgate.net [researchgate.net]
- 11. myadlm.org [myadlm.org]
- 12. biochemia-medica.com [biochemia-medica.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Analytical interference in the this compound immunoassay in patients with adrenal adenomas | Endocrinología, Diabetes y Nutrición [elsevier.es]
- 15. Adrenocorticotropic Hormone, Plasma - Seattle Children's Hospital [seattlechildrenslab.testcatalog.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. ACTH Test [webmd.com]
- 19. biochemia-medica.com [biochemia-medica.com]
- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Repository Corticotropin Injection and Synthetic ACTH for Researchers
A detailed examination of the biochemical properties, mechanisms of action, and clinical efficacy of natural versus synthetic adrenocorticotropic hormone formulations.
This guide provides a comprehensive comparison of Repository Corticotropin Injection (RCI) and synthetic Adrenocorticotropic Hormone (ACTH) analogs, such as tetracosactide (ACTH1-24). It is intended for researchers, scientists, and drug development professionals interested in the nuanced differences between these two classes of therapeutics. This document summarizes key experimental data, outlines common experimental protocols, and visualizes the distinct signaling pathways involved.
Biochemical and Pharmacological Profile
Repository this compound Injection is a naturally sourced, complex mixture of purified ACTH analogs and other pituitary peptides.[1][2] In contrast, synthetic ACTH is a chemically synthesized peptide, most commonly the first 24 amino acids of the native ACTH molecule (tetracosactide), which is the biologically active portion for steroidogenesis.[3]
The fundamental difference in their composition leads to distinct pharmacological profiles. RCI's complex nature allows it to interact with all five known melanocortin receptors (MC1R-MC5R), whereas synthetic ACTH primarily targets the MC2R, the receptor responsible for stimulating the adrenal cortex to produce cortisol.[4][5] This broader receptor engagement by RCI is believed to contribute to its non-steroidogenic, immunomodulatory, and anti-inflammatory effects.[4]
Comparative Efficacy and Steroidogenic Potential
Clinical evidence, particularly in the treatment of infantile spasms, suggests a higher efficacy for RCI compared to synthetic ACTH. An indirect treatment comparison of multiple clinical trials found that the odds of achieving cessation of spasms or resolution of hypsarrhythmia were significantly greater with RCI.[1][3]
Pharmacodynamic studies have revealed that despite its clinical efficacy, RCI induces a substantially lower steroidogenic response compared to synthetic ACTH at clinically relevant doses.[1][6] This suggests that the therapeutic effects of RCI may not be solely attributable to its cortisol-stimulating activity.
Quantitative Comparison of Clinical Efficacy in Infantile Spasms
| Efficacy Outcome | Comparator | Odds Ratio (RCI vs. Synthetic ACTH) | Risk Reduction with RCI | Reference |
| Cessation of Spasms | Tetracosactide (ACTH1-24) | 5-8 times greater with RCI | 10% - 14% | [1][3] |
| Resolution of Hypsarrhythmia | Tetracosactide (ACTH1-24) | 5-8 times greater with RCI | 10% - 14% | [1][3] |
| Cessation of Spasms | This compound Carboxymethyl-cellulose (CCMC) | 14-16 times greater with RCI | 40% - 50% | [1][3] |
| Resolution of Hypsarrhythmia | This compound Carboxymethyl-cellulose (CCMC) | 14-16 times greater with RCI | 40% - 50% | [1][3] |
Comparative Steroidogenic Exposure
| Drug | Dosing Regimen | Equivalent Daily Prednisone Dose | Reference |
| Repository this compound Injection | 40 IU SC twice weekly | ~5 mg | [6] |
| Repository this compound Injection | 80 IU SC twice weekly | ~8 mg | [6] |
| Repository this compound Injection | 80 IU SC three times weekly | ~16 mg | [6] |
| Synthetic ACTH1-24 Depot | 1 mg SC twice weekly (simulated) | ~57 mg | [6] |
Mechanism of Action: Distinct Signaling Pathways
The differential engagement of melanocortin receptors by RCI and synthetic ACTH results in the activation of distinct downstream signaling pathways.
Synthetic ACTH (Tetracosactide) Signaling Pathway
Synthetic ACTH primarily binds to the MC2R on the surface of adrenal cortex cells. This interaction activates the Gs alpha subunit of the associated G-protein, leading to an increase in intracellular cyclic AMP (cAMP) via adenylyl cyclase. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates key enzymes involved in the synthesis of cortisol from cholesterol.
Caption: Synthetic ACTH signaling pathway via MC2R.
Repository this compound Injection (RCI) Signaling Pathways
RCI, due to its complex composition, interacts with a broader range of melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) in addition to MC2R.[4] These receptors are expressed on various immune cells and in the central nervous system.[4] Activation of these receptors can lead to immunomodulatory effects independent of steroidogenesis, such as the inhibition of pro-inflammatory transcription factors like NF-κB and the modulation of cytokine production.[4]
Caption: RCI's broad engagement of melanocortin receptors.
Experimental Protocols
While specific, detailed protocols vary between studies, a generalizable workflow for a clinical trial comparing RCI and synthetic ACTH for a condition like infantile spasms can be outlined.
Generalized Clinical Trial Workflow
Caption: Generalized workflow for a comparative clinical trial.
Key Methodological Considerations from Published Studies:
-
Patient Population: Infants with a confirmed diagnosis of infantile spasms and hypsarrhythmia on EEG.[7]
-
Dosage and Administration:
-
Primary Endpoints:
-
Pharmacodynamic Assessments:
Conclusion for the Research Audience
The available evidence strongly suggests that Repository this compound Injection and synthetic ACTH are not interchangeable therapeutic agents. RCI's complex composition and its ability to engage multiple melanocortin receptors likely contribute to a distinct mechanism of action that extends beyond simple steroidogenesis. This is supported by clinical data showing higher efficacy in infantile spasms despite a lower cortisol response compared to synthetic ACTH.
For researchers and drug development professionals, these findings highlight the potential of targeting the broader melanocortin system for inflammatory and neurological conditions. Future research should focus on head-to-head clinical trials to confirm the findings of indirect comparisons and further elucidate the specific non-steroidogenic pathways activated by RCI that contribute to its therapeutic effects. Understanding these nuances is critical for the development of novel and more targeted therapies.
References
- 1. Comparison of Steroidogenic Exposure Following the Administration of Repository this compound Injection With a Synthetic ACTH1-24 Depot and Methylprednisolone in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repository this compound Injection [southcarolinablues.com]
- 3. A Systematic Literature Review and Indirect Treatment Comparison of Efficacy of Repository this compound Injection versus Synthetic Adrenocorticotropic Hormone for Infantile Spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Repository this compound Injection on Medication Use in Patients With Rheumatologic Conditions: A Claims Data Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanocortin Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Infantile spasms randomized study | Acthar® Gel (repository this compound injection) [actharhcp.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics and Pharmacodynamics of Repository this compound Injection Compared With Synthetic ACTH1-24 Depot and Methylprednisolone in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating a New Monoclonal Antibody for Corticotropin (ACTH) Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of Adrenocorticotropic Hormone (ACTH) is critical for research into the hypothalamic-pituitary-adrenal (HPA) axis, stress responses, and the diagnosis of related endocrine disorders.[1][2] The quality of immunoassay data is fundamentally dependent on the specificity and sensitivity of the primary antibody. This guide provides a comprehensive framework for validating a new monoclonal antibody, "mAb-ACTH-New," against a well-established standard, "mAb-ACTH-Std," using common laboratory techniques.
Experimental Validation Workflow
A systematic approach is essential for the rigorous validation of a new antibody. The process should include a series of established immunoassays to characterize the antibody's performance across different platforms. Key validation pillars include specificity, sensitivity, and reproducibility.[3][4]
References
- 1. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocrinology and the brain: this compound-releasing hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. Antibody Applications and Validation | Antibodies.com [antibodies.com]
Unmasking Hidden Interactions: A Comparative Guide to Corticotropin Assay Cross-Reactivity with ACTH Fragments
For researchers, scientists, and drug development professionals, the accurate measurement of adrenocorticotropic hormone (ACTH) is paramount. However, the presence of various ACTH fragments in circulation can lead to significant cross-reactivity in different immunoassays, potentially compromising data integrity and clinical interpretations. This guide provides an objective comparison of the cross-reactivity profiles of commonly used corticotropin assays, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.
The specificity of an ACTH assay is crucial, as precursors like pro-opiomelanocortin (POMC) and various proteolytic fragments can interfere with the accurate quantification of the biologically active, intact ACTH (1-39). This interference can lead to either falsely elevated or decreased results, depending on the assay's design and the nature of the interfering fragment. This guide focuses on a comparison between two widely utilized automated immunoassay platforms: the Roche Elecsys ACTH assay and the Siemens Immulite ACTH assay, and also considers the highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method as a benchmark.
Comparison of Assay Principles and Antibody Specificity
The fundamental difference in the cross-reactivity profiles of the Roche and Siemens immunoassays lies in their antibody design.
-
Roche Elecsys ACTH Assay: This is a two-site sandwich electrochemiluminescence immunoassay (ECLIA) that utilizes two monoclonal antibodies. One antibody captures ACTH, and the other, labeled with a ruthenium complex, is for detection. This design is intended to be highly specific for the intact ACTH (1-39) molecule.[1]
-
Siemens Immulite ACTH Assay: This is a solid-phase, two-site sequential chemiluminescent immunometric assay. It employs a combination of a murine monoclonal antibody and a rabbit polyclonal antibody. The use of polyclonal antibodies can sometimes lead to a broader range of recognized epitopes, potentially increasing the likelihood of cross-reactivity with ACTH fragments.
Quantitative Cross-Reactivity Data
The following tables summarize the available data on the cross-reactivity of the Roche Elecsys and Siemens Immulite ACTH assays with key ACTH fragments.
Roche Elecsys ACTH Assay Cross-Reactivity
The manufacturer's data indicates that several ACTH fragments can negatively interfere with the assay, leading to a decrease in the measured ACTH concentration. This is because the fragments can bind to one of the two antibodies, thus inhibiting the formation of the "sandwich" complex required for signal generation.
| Cross-Reactant | Concentration of Cross-Reactant (pg/mL) | Apparent ACTH (pg/mL) | Change in ACTH (pg/mL) | Cross-Reactivity (%) |
| Reference (None) | 0 | 44.1 | N/A | N/A |
| ACTH 1-17 | 500 | 42.6 | -1.5 | -0.31 |
| 5000 | 36.9 | -7.2 | -0.14 | |
| 50000 | 10.6 | -33.5 | -0.07 | |
| ACTH 1-24 | 500 | 42.5 | -1.6 | -0.32 |
| 5000 | 37.9 | -6.2 | -0.12 | |
| 50000 | 10.2 | -33.9 | -0.07 | |
| ACTH CLIP 18-39 | 50000 | 2.0 | -42.1 | -0.08 |
| ACTH 22-39 | 50000 | 12.3 | -31.8 | -0.06 |
| alpha-MSH 1-13 | 50000 | 10.6 | -33.5 | -0.07 |
Data sourced from the Roche Elecsys ACTH assay package insert.
Siemens Immulite ACTH Assay Cross-Reactivity
Detailed quantitative data from the manufacturer is less readily available in a tabular format. However, the product information and independent studies indicate that certain ACTH fragments can cause a positive interference, leading to an increase in the apparent ACTH concentration. This suggests that the fragments are being recognized by the assay antibodies and are contributing to the signal.
| Cross-Reactant | Reported Cross-Reactivity |
| ACTH (1-18) | Some cross-reactivity, leading to an increase in apparent ACTH concentration.[2] |
| ACTH (1-24) (Cosyntropin) | Some cross-reactivity, leading to an increase in apparent ACTH concentration.[2] |
| ACTH (18-39) (CLIP) | Some cross-reactivity, leading to an increase in apparent ACTH concentration.[2] |
| Alpha MSH | Some cross-reactivity, leading to an increase in apparent ACTH concentration.[2] |
The Gold Standard: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a reference method for ACTH measurement due to its high specificity. This technique physically separates the intact ACTH (1-39) molecule from its fragments based on their mass-to-charge ratio before detection. This allows for the direct and accurate quantification of the biologically active hormone without interference from other peptides. LC-MS/MS is often used to resolve discordant results obtained from different immunoassays.
Experimental Protocols
A standardized protocol for assessing the cross-reactivity of an ACTH immunoassay typically involves the following steps:
-
Sample Preparation: A baseline plasma sample with a known concentration of endogenous ACTH is used. If a zero-ACTH matrix is required, it can be prepared by stripping endogenous ACTH from plasma using charcoal.
-
Spiking: The plasma samples are spiked with known concentrations of purified ACTH fragments (e.g., ACTH 1-24, ACTH 1-17, ACTH 18-39). A range of concentrations should be tested to assess the dose-dependent effect of the interference.
-
Measurement: The spiked samples are then analyzed using the ACTH immunoassay according to the manufacturer's instructions.
-
Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = [(Apparent ACTH concentration in spiked sample - Endogenous ACTH concentration) / Concentration of spiked fragment] x 100
-
Data Analysis: The results are then tabulated and analyzed to determine the extent and nature (positive or negative) of the interference for each fragment.
Visualizing Assay Principles and ACTH Processing
The following diagrams illustrate the principles of the different assay types and the processing of the ACTH precursor protein.
Caption: Proteolytic processing of Pro-opiomelanocortin (POMC) to yield intact ACTH and its major fragments.
Caption: Comparison of assay principles for ACTH measurement.
Conclusion and Recommendations
The choice of a this compound assay should be guided by a thorough understanding of its cross-reactivity profile and the specific requirements of the study.
-
For applications demanding the highest specificity for intact, biologically active ACTH (1-39), LC-MS/MS is the gold standard, although it may be less accessible and more labor-intensive.
-
The Roche Elecsys ACTH assay , with its use of two monoclonal antibodies, demonstrates high specificity for intact ACTH. However, researchers should be aware of the potential for negative interference from high concentrations of ACTH fragments.
-
The Siemens Immulite ACTH assay may exhibit positive interference from certain ACTH fragments due to its use of polyclonal antibodies. This could lead to an overestimation of the true intact ACTH concentration.
It is crucial for researchers to be aware of these potential interferences and to consider the clinical or experimental context when interpreting ACTH results. In cases of discordant results between immunoassays or when results are inconsistent with the clinical picture, confirmation with a more specific method like LC-MS/MS is highly recommended. By carefully considering the information presented in this guide, researchers can make more informed decisions in selecting the most appropriate ACTH assay for their work, ultimately leading to more reliable and reproducible data.
References
Comparative Analysis of CRH Receptor 1 vs. Receptor 2 Signaling: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Corticotropin-Releasing Hormone (CRH) Receptor 1 (CRHR1) and Receptor 2 (CRHR2) is critical for targeting pathways involved in stress, inflammation, and various neuropsychiatric and cardiovascular disorders. This guide provides a comprehensive comparison of their signaling mechanisms, supported by quantitative data and detailed experimental protocols.
Introduction to CRH Receptors
This compound-releasing hormone (CRH) and its related peptides, the urocortins (Ucn 1, 2, and 3), are key regulators of the hypothalamic-pituitary-adrenal (HPA) axis and play significant roles in a wide array of physiological processes. Their actions are mediated by two distinct G-protein coupled receptors (GPCRs), CRHR1 and CRHR2, which, despite sharing structural homology, exhibit different ligand specificities, tissue distribution, and downstream signaling cascades. CRHR1 is predominantly associated with initiating the acute stress response, while CRHR2 is more involved in the modulation and termination of the stress response, as well as having distinct roles in the cardiovascular and gastrointestinal systems.[1]
Ligand Binding Affinities
The differential effects of CRH and urocortins are largely determined by their binding affinities to CRHR1 and CRHR2. CRH exhibits a significantly higher affinity for CRHR1, whereas Urocortins 2 and 3 are selective for CRHR2. Urocortin 1 binds with high affinity to both receptors.[1][2][3] These binding characteristics are fundamental to the distinct physiological roles of each receptor subtype.
| Ligand | Receptor | Binding Affinity (Ki, nM) |
| CRH | CRHR1 | ~1-10 |
| CRHR2 | ~10-100 (approximately 10-fold lower than CRHR1)[4] | |
| Urocortin 1 | CRHR1 | ~0.1-1 |
| CRHR2 | ~0.1-1 | |
| Urocortin 2 | CRHR1 | >1000 (low affinity) |
| CRHR2 | ~1-10 | |
| Urocortin 3 | CRHR1 | >1000 (low affinity) |
| CRHR2 | ~1-10 |
Note: Ki values are approximate and can vary depending on the cell type, radioligand, and experimental conditions.
G-Protein Coupling and Downstream Signaling Pathways
Both CRHR1 and CRHR2 primarily couple to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[5] However, evidence also suggests coupling to other G-proteins, leading to the activation of alternative signaling pathways. For instance, CRHR2 has been shown to couple to Gαq, activating the phospholipase C (PLC) pathway. This signaling diversity contributes to the tissue-specific and context-dependent functions of each receptor.
Comparative Overview of Signaling Pathways
| Feature | CRHR1 | CRHR2 |
| Primary G-Protein | Gαs | Gαs, Gαq |
| Primary Effector | Adenylyl Cyclase | Adenylyl Cyclase, Phospholipase C |
| Primary Second Messenger | cAMP | cAMP, IP3, DAG |
| Key Downstream Kinases | Protein Kinase A (PKA), Mitogen-Activated Protein Kinases (MAPK/ERK) | PKA, Protein Kinase C (PKC), MAPK/ERK |
Signaling Pathway Diagrams
Functional Potency of Ligands
The functional potency of CRH and urocortins at each receptor is typically assessed by measuring the concentration-dependent stimulation of second messenger production (e.g., cAMP) or downstream signaling events like ERK1/2 phosphorylation.
| Ligand | Receptor | Assay | EC50 (nM) |
| CRH | CRHR1 | cAMP Production | ~1-10 |
| CRHR2 | cAMP Production | ~10-100 | |
| Urocortin 1 | CRHR1 | cAMP Production | ~0.1-1 |
| CRHR2 | cAMP Production | ~0.1-1 | |
| Urocortin 2 | CRHR1 | cAMP Production | >1000 |
| CRHR2 | cAMP Production | ~1-10 | |
| Urocortin 3 | CRHR1 | cAMP Production | >1000 |
| CRHR2 | cAMP Production | ~1-10 | |
| CRH | CRHR1 | ERK1/2 Phosphorylation | ~1-15 |
| CRHR2 | ERK1/2 Phosphorylation | ~20-150 | |
| Urocortin 1 | CRHR1 | ERK1/2 Phosphorylation | ~0.5-5 |
| CRHR2 | ERK1/2 Phosphorylation | ~0.5-5 |
Note: EC50 values are approximate and can vary significantly based on the cell line, expression levels of the receptor, and the specific assay conditions used.
Experimental Protocols
Detailed and validated protocols are essential for the accurate comparison of CRHR1 and CRHR2 signaling. Below are summaries of key experimental procedures.
Experimental Workflow Diagram
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing CRHR1 or CRHR2
-
Radioligand (e.g., [¹²⁵I]Tyr-Sauvagine)
-
Unlabeled competitor ligands (CRH, Ucn1, Ucn2, Ucn3)
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligands.
-
In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of the radioligand (at its Kd), and varying concentrations of the competitor ligand.
-
For total binding, omit the competitor ligand. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM CRH).
-
Incubate at room temperature for 2 hours with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC50) from the competition curves and convert to Ki using the Cheng-Prusoff equation.[6][7][8][9][10]
cAMP Accumulation Assay (HTRF)
This homogeneous time-resolved fluorescence resonance energy transfer (HTRF) assay quantifies intracellular cAMP levels.
Materials:
-
Cells stably expressing CRHR1 or CRHR2
-
CRH or urocortin ligands
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add varying concentrations of the agonist ligand and incubate for 30 minutes at 37°C.
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to the lysate.
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the cAMP concentration using a standard curve.
-
Generate dose-response curves and calculate the EC50 values.[2][11][12][13]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2 as a downstream readout of receptor activation.
Materials:
-
Cells expressing CRHR1 or CRHR2
-
CRH or urocortin ligands
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and Western blotting apparatus
Procedure:
-
Serum-starve the cells for at least 4 hours.
-
Stimulate the cells with varying concentrations of the agonist for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities using densitometry.[3][14][15][16][17]
Conclusion
The distinct signaling profiles of CRHR1 and CRHR2, driven by their differential ligand affinities and G-protein coupling preferences, underscore their unique and sometimes opposing physiological roles. A thorough understanding of these differences, supported by robust quantitative data from standardized experimental protocols, is paramount for the development of selective therapeutic agents targeting the CRH system. This guide provides a foundational framework for researchers to design and interpret experiments aimed at dissecting the complex signaling of these two important receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. revvity.com [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. Expression of this compound-Releasing Hormone and Its Receptors May Be Associated With Survival Rate in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | CRHR1,CRHR2-1 binds CRH,UCN [reactome.org]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. 3.4. Western Blotting and Detection [bio-protocol.org]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Detailed Characterization of ERK1 and ERK2 Phosphorylation | Bio-Techne [bio-techne.com]
Head-to-Head Study of Corticotropin and Prednisone in Infantile Spasm Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of corticotropin (ACTH) and prednisone, two prominent hormonal therapies for infantile spasms (IS). The information presented herein is a synthesis of findings from both clinical trials in human infants and preclinical studies in animal models of the condition. This guide is intended to inform research and development efforts by providing a detailed overview of efficacy, proposed mechanisms of action, and the experimental protocols used to evaluate these treatments.
I. Comparative Efficacy Data
The following tables summarize the quantitative data from clinical and preclinical studies, offering a side-by-side comparison of this compound and prednisone/prednisolone efficacy in treating infantile spasms.
Clinical Efficacy in Infantile Spasms
| Efficacy Endpoint | This compound (ACTH) | Prednisone/Prednisolone | Study Details |
| Cessation of Spasms (within 2 weeks) | 86.6% (13 of 15 infants) | 28.6% (4 of 14 infants) | Prospective, randomized, single-blinded study. ACTH dose: 150 U/m²/day; Prednisone dose: 2 mg/kg/day.[1][2] |
| Cessation of Spasms (at 14 days) | No significant difference compared to corticosteroids. | No significant difference compared to ACTH. | Meta-analysis of 5 randomized controlled trials (RCTs) (n=239). Odds Ratio (OR): 0.54 (95% CI: 0.16 to 1.81).[3] |
| Cessation of Spasms (High-Dose Prednisolone) | No significant difference. | No significant difference compared to ACTH. | Subgroup analysis of high-dose prednisolone vs. ACTH. OR: 1.01 (95% CI: 0.40 to 2.98).[3] |
| Resolution of Hypsarrhythmia | 86.6% (13 of 15 infants) | 28.6% (4 of 14 infants) | Response required both cessation of spasms and elimination of hypsarrhythmia.[1][2] |
| Median Time to Response | 2 days | 3.5 days | In a prospective study, therapeutic effects were observed within days.[2] |
| Relapse Rate (after initial response) | 50% (2 of 4 responders) | 12% (2 of 17 responders) | Median follow-up of 13.5 months in a study where prednisolone non-responders were crossed over to ACTH.[4][5] |
Preclinical Efficacy in Animal Models of Infantile Spasms
| Animal Model | Treatment | Efficacy Endpoint | Key Findings | Study Details |
| Tetrodotoxin (TTX) Model (Rat) | Repository this compound Injection (RCI/Acthar® Gel) | Spasm Suppression & Elimination of Hypsarrhythmia-like Activity | Ineffective at 8, 12, and 16 IU/kg/day. Eliminated spasms in 66% of animals at 24 or 32 IU/kg/day. Eliminated hypsarrhythmia-like activity in all rats that became seizure-free. | Dose-response relationship study with continuous video/EEG monitoring. |
| N-methyl-D-aspartate (NMDA) Model (Rat) | ACTH | Increased Latency to Seizures | Acute ACTH administration increased the latency to NMDA-induced spasms in betamethasone-pretreated rats. | This model is noted to have limitations, including a lack of spontaneous seizures. |
| Kindling Model (Rat) | Prednisolone | Increased Latency to Seizures | Prednisolone at 1 mg/kg and 5 mg/kg increased the latency time of epileptic seizures induced by pentylenetetrazole (PTZ). | This is a model of generalized seizures, not specific to infantile spasms. |
II. Experimental Protocols
Detailed methodologies from key clinical and preclinical studies are provided below to facilitate the replication and design of future experiments.
Clinical Trial Protocol: Prospective, Randomized, Single-Blinded Study
-
Objective: To compare the efficacy of high-dose this compound versus prednisone in suppressing clinical spasms and hypsarrhythmic EEG in infants with new-onset infantile spasms.
-
Patient Population: Consecutive infants meeting entry criteria, including the presence of clinical spasms and hypsarrhythmia (or variants) on a full sleep cycle video-EEG, with no prior steroid/ACTH treatment.
-
Randomization and Blinding: Infants were randomly assigned to receive either ACTH or prednisone. The investigator evaluating the response (clinical and EEG) was blinded to the treatment allocation.
-
Treatment Regimens:
-
This compound (ACTH) Group: 150 U/m²/day for 2 weeks.
-
Prednisone Group: 2 mg/kg/day for 2 weeks.
-
-
Response Criteria: Complete response was defined as both cessation of clinical spasms and elimination of hypsarrhythmia on video-EEG by the end of the 2-week treatment period.
-
Follow-up: Responders were tapered off the medication over 12 days. Non-responders were offered the alternative treatment (cross-over design).[1][2]
Preclinical Model Protocol: Tetrodotoxin (TTX) Model of Epileptic Spasms
-
Animal Model: Sprague-Dawley rat pups.
-
Induction of Spasms: Chronic infusion of tetrodotoxin (TTX) into the neocortex, beginning on postnatal day 11.
-
Treatment: Repository this compound Injection (RCI/Acthar® Gel) administered at dosages between 8 and 32 IU/kg/day. A vehicle gel was used as a control.
-
Efficacy Assessment: Continuous 24/7 video/EEG monitoring for up to 2 months to record spasm frequency and the presence of hypsarrhythmia-like activity.
-
Outcome Measures: The primary outcomes were the suppression of spasms and the elimination of the abnormal interictal EEG pattern.
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate proposed signaling pathways and a general experimental workflow relevant to the study of this compound and prednisone in infantile spasms.
Proposed Mechanisms of Action
The therapeutic effects of ACTH in infantile spasms are thought to be mediated through both steroid-dependent and steroid-independent pathways. Prednisone, a synthetic glucocorticoid, is believed to act primarily through the steroid-dependent pathway.
Caption: Proposed signaling pathways of this compound and prednisone in infantile spasms.
Experimental Workflow for Preclinical Efficacy Testing
This diagram outlines a typical workflow for evaluating the efficacy of a test compound in an animal model of infantile spasms.
Caption: A generalized experimental workflow for preclinical drug efficacy studies in infantile spasm models.
IV. Discussion and Future Directions
Clinical evidence suggests that high-dose this compound may be superior to low-dose prednisone for the short-term treatment of infantile spasms, as indicated by higher rates of spasm cessation and hypsarrhythmia resolution in some studies.[1][2] However, meta-analyses have not consistently shown a significant difference between ACTH and corticosteroids, particularly high-dose prednisolone.[3]
Preclinical research provides a valuable platform for investigating the underlying mechanisms of these treatments. The efficacy of this compound in the TTX animal model supports its clinical use and offers a system for further mechanistic studies. The proposed dual mechanism of ACTH, involving both steroid-dependent and direct, steroid-independent actions on melanocortin receptors to suppress this compound-releasing hormone (CRH), is an active area of investigation. This dual action may explain the potentially superior efficacy of ACTH observed in some clinical trials.
A significant gap in the literature is the lack of direct, head-to-head comparative studies of this compound and prednisone in the same preclinical model of infantile spasms. Such studies would be invaluable for dissecting the distinct and overlapping mechanisms of these two hormonal therapies and for identifying novel therapeutic targets. Future preclinical research should focus on:
-
Directly comparing the efficacy of this compound and prednisone/prednisolone in validated animal models of infantile spasms.
-
Elucidating the role of melanocortin receptor subtypes in the anti-seizure effects of ACTH.
-
Investigating the downstream effects of CRH suppression on neuronal excitability and network function.
By integrating findings from rigorous preclinical models with well-designed clinical trials, the scientific community can continue to advance the development of more effective and safer treatments for infantile spasms.
References
- 1. Corticosteroids for the treatment of infantile spasms: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. High-dose this compound (ACTH) Versus Prednisone for Infantile Spasms: A Prospective, Randomized, Blinded Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prednisolone for Infantile Spasms · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Treatment of infantile spasms with very high dose prednisolone before high dose adrenocorticotropic hormone [escholarship.org]
A Comparative Guide to the Biological Potency of Synthetic Corticotropin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of various synthetic corticotropin (ACTH) analogs. The information presented is supported by experimental data to aid in the selection of appropriate analogs for research and therapeutic development.
Introduction
Adrenocorticotropic hormone (ACTH) is a crucial pituitary hormone that primarily stimulates the adrenal cortex to produce and secrete glucocorticoids. Synthetic ACTH analogs have been developed for both diagnostic and therapeutic purposes. These analogs are typically shorter peptide sequences derived from the full-length 39-amino-acid human ACTH. The biological activity of ACTH resides primarily within the N-terminal 24 amino acids[1]. Consequently, synthetic analogs focus on this region, with modifications aimed at altering potency, duration of action, and immunogenicity. This guide focuses on comparing the biological potency of prominent synthetic this compound analogs.
Comparative Biological Potency
The potency of synthetic this compound analogs is typically determined by their ability to bind to and activate the melanocortin-2 receptor (MC2R), the primary receptor for ACTH in the adrenal cortex. This activation initiates a signaling cascade leading to steroidogenesis. The half-maximal effective concentration (EC50) is a common measure of potency, representing the concentration of an analog required to elicit 50% of the maximal biological response.
| Analog | Receptor | Potency (EC50) | Binding Affinity (Ki) | Key Findings |
| ACTH (1-39) (Native) | hMC2R | ~0.20 nM | - | Reference for full biological activity. |
| Tetracosactide (ACTH 1-24) | hMC2R | ~39 ± 11 nM | - | Standard synthetic analog with full biological activity compared to native ACTH[1]. |
| ACTH (1-17) | hMC2R | Not explicitly stated, but described as having more pronounced and prolonged activity than ACTH 1-24 in vivo.[2] | - | The minimal peptide required for hMC3R and hMC4R activation when modified.[3] |
| [D-Phe⁷]ACTH (1-24) | hMC2R | Significantly reduced potency compared to ACTH (1-24). | - | Substitution at position 7 decreases potency at MC2R. |
| [D-Nal(2')⁷]ACTH (1-24) | hMC2R | Significantly reduced potency compared to ACTH (1-24). | - | Substitution at position 7 decreases potency at MC2R. |
| NDPhe⁷-ACTH Analogs | hMC3R, hMC4R | - | Higher than NPhe⁷-ACTH analogs | Demonstrates the importance of Phe⁷ for MC3R and MC4R binding.[4] |
| N-d-Nal(2')⁷-ACTH (1-17) | hMC3R, hMC4R | Agonist activity | - | Minimal peptide for hMC3R and hMC4R activation with this modification.[3] |
Note: "h" refers to human. Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathway and Experimental Workflow
The biological action of this compound analogs is initiated by their binding to the MC2R, a G-protein coupled receptor. This interaction triggers a downstream signaling cascade. A standard method to evaluate the potency of these analogs is through in vitro cell-based assays that measure the production of corticosteroids or second messengers like cyclic AMP (cAMP).
ACTH Signaling Pathway
References
- 1. Spontaneous and tetracosactide‐induced anti‐ACTH antibodies in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison between adrenal steroid secretion after stimulation with two synthetic analogues of this compound : ACTH 1-24 and ACTH 1-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel binding motif of ACTH analogues at the melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro Corticotropin Bioactivity with In Vivo Steroidogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo methods for assessing the bioactivity of corticotropin (ACTH) and its analogs. Understanding the correlation between these methods is crucial for the development of new therapeutics targeting the hypothalamic-pituitary-adrenal (HPA) axis and for accurately predicting the in vivo steroidogenic potential of novel compounds. This document outlines the underlying biological pathways, details common experimental protocols, and presents available data correlating in vitro and in vivo findings.
Introduction to ACTH-Induced Steroidogenesis
Adrenocorticotropic hormone (ACTH) is the primary regulator of glucocorticoid production in the adrenal cortex. Its interaction with the melanocortin 2 receptor (MC2R) on adrenocortical cells initiates a signaling cascade that results in the synthesis and secretion of steroid hormones, most notably cortisol in humans and corticosterone in rodents. The biological activity of ACTH and its synthetic analogs is a critical parameter in both research and clinical settings. While in vitro bioassays offer a controlled and high-throughput environment for assessing potency, their predictive value for in vivo efficacy is a key consideration.
The ACTH Signaling Pathway
The binding of ACTH to its G-protein coupled receptor, MC2R, on the surface of adrenal fasciculata cells triggers a cascade of intracellular events. This signaling pathway is central to both the acute and chronic effects of ACTH on steroidogenesis.[1] The acute response involves the rapid mobilization of cholesterol to the inner mitochondrial membrane, the rate-limiting step in steroid synthesis, while the chronic response includes the upregulation of genes encoding steroidogenic enzymes.[1]
Caption: ACTH signaling pathway leading to steroidogenesis.
Quantitative Data Comparison
The following table synthesizes available data to provide a comparative overview. It is important to note that the in vitro and in vivo data are often from different studies and experimental conditions, which can influence the absolute values.
| Compound/Analog | In Vitro Bioassay System | In Vitro Potency (Relative to ACTH(1-39)) | In Vivo Animal Model | In Vivo Steroidogenic Response | Reference |
| ACTH(1-39) (human) | Isolated rat adrenal cells | 100% | Rat | Standard for comparison | [2] |
| ACTH(1-24) (Cosyntropin) | Isolated rat adrenal cells | Potent agonist | Human, Rat | Elicits robust cortisol/corticosterone production | [2] |
| [Gln5]β-corticotropin(1-20) amide | Beef adrenal cortical particulate binding | High affinity | Rat | High adrenocorticotropic activity | [3] |
| β-corticotropin(1-10) | Beef adrenal cortical particulate binding | No significant binding | Rat | Inactive | [3] |
| ACTH(5-24) | Isolated rat adrenal cells | Agonist activity | - | - | [2] |
| ACTH(6-24) | Isolated rat adrenal cells | Competitive antagonist | - | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different studies. Below are generalized protocols for key experiments cited in the literature for assessing in vitro and in vivo ACTH bioactivity.
In Vitro ACTH Bioassay Using Isolated Adrenal Cells
This method measures the steroidogenic response of primary adrenal cells to ACTH or its analogs.
1. Isolation of Adrenal Cells:
-
Adrenal glands are obtained from a suitable animal model (e.g., rat, guinea pig).
-
The adrenal cortex is separated from the medulla and minced.
-
The tissue is digested with enzymes such as collagenase and trypsin to obtain a single-cell suspension.
-
The cells are washed and resuspended in an appropriate incubation buffer.
2. Cell Incubation and Stimulation:
-
A defined number of isolated adrenal cells are incubated in a multi-well plate.
-
Cells are treated with a range of concentrations of the test ACTH analog or a standard ACTH preparation.
-
A negative control (vehicle only) is included.
-
The incubation is carried out for a specified period (e.g., 2 hours) at 37°C.
3. Measurement of Steroid Production:
-
After incubation, the cell suspension is centrifuged, and the supernatant is collected.
-
The concentration of a specific steroid (e.g., corticosterone for rats, cortisol for guinea pigs/humans) in the supernatant is measured using a validated method, typically a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
A dose-response curve is generated by plotting the steroid concentration against the logarithm of the ACTH analog concentration.
-
The EC50 (the concentration that elicits 50% of the maximal response) is calculated to determine the potency of the analog.
In Vivo Assessment of Steroidogenesis
This protocol evaluates the steroidogenic response in a living organism following the administration of ACTH or its analogs.
1. Animal Model and Preparation:
-
A suitable animal model (e.g., rat, guinea pig) is chosen.
-
Animals may be pre-treated with a glucocorticoid like dexamethasone to suppress endogenous ACTH production, thereby reducing basal steroid levels and increasing the sensitivity of the assay.
2. Administration of ACTH Analogs:
-
The test ACTH analog or a standard ACTH preparation is administered to the animals, typically via intravenous or subcutaneous injection.
-
A range of doses is used to establish a dose-response relationship.
-
A control group receives a vehicle injection.
3. Blood Sampling:
-
Blood samples are collected at specific time points after administration (e.g., 0, 30, 60, 120 minutes).
-
Plasma or serum is separated from the blood samples.
4. Steroid Measurement:
-
The concentration of the target steroid (e.g., plasma corticosterone or cortisol) is measured using RIA or ELISA.
5. Data Analysis:
-
The change in plasma steroid concentration from baseline is calculated for each dose and time point.
-
A dose-response curve is constructed by plotting the peak steroid response against the logarithm of the administered dose.
-
The ED50 (the dose that produces 50% of the maximal effect) can be determined to quantify the in vivo potency.
Experimental Workflow: In Vitro to In Vivo Correlation
The process of correlating in vitro bioactivity with in vivo steroidogenesis involves a systematic approach to ensure that the in vitro assay is predictive of the in vivo response.
References
- 1. Effects of ACTH (this compound) analogues on steroidogenesis and cyclic AMP in rat adrenocortical cells. Evidence for two different steroidogenically responsive receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ACTH (this compound) analogues on steroidogenesis and cyclic AMP in rat adrenocortical cells. Evidence for two different steroidogenically responsive receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of adrenocorticotropic activity of ACTH analogs with degree of binding to an adrenal cortical particulate preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Corticotropin-Induced Gene Expression Changes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of corticotropin (ACTH)-induced gene expression changes in human adrenal cells, drawing upon data from key published studies. By presenting experimental data in a structured format, detailing methodologies, and visualizing relevant pathways, this guide aims to offer an objective resource for researchers in endocrinology, cell biology, and pharmacology.
Comparison of this compound-Induced Gene Expression Changes
To assess the reproducibility of this compound's effects on gene expression, we compare findings from two key studies that utilized different transcriptomic technologies: microarray analysis and RNA sequencing (RNA-seq).
A seminal study by Sirianni et al. (2010) employed microarray analysis to investigate gene expression in primary human adult adrenal (AA) cells after 48 hours of treatment with 10 nM ACTH.[1] A more recent study by G-Smiltina et al. (2021) utilized RNA-seq to perform a time-course analysis of primary human adrenocortical cells stimulated with 10 nM ACTH.[2]
The following tables summarize the significantly upregulated and downregulated genes identified in these studies. It is important to note that direct comparison of fold changes between microarray and RNA-seq data should be interpreted with caution due to inherent differences in the technologies. However, the overlap in the identified genes provides insights into the reproducibility of the biological response to ACTH.
Upregulated Genes
| Gene Symbol | Gene Name | Fold Change (Sirianni et al., 2010 - Microarray)[1] | Log2 Fold Change (G-Smiltina et al., 2021 - RNA-seq, 48h)[2] |
| CYP11A1 | Cytochrome P450 Family 11 Subfamily A Member 1 | 11.2 | ~5.5 |
| CYP17A1 | Cytochrome P450 Family 17 Subfamily A Member 1 | 32.3 | ~6.0 |
| CYP21A2 | Cytochrome P450 Family 21 Subfamily A Member 2 | 4.9 | ~4.0 |
| HSD3B2 | Hydroxy-Delta-5-Steroid Dehydrogenase, 3 Beta- and Steroid Delta-Isomerase 2 | 15.6 | ~5.0 |
| STAR | Steroidogenic Acute Regulatory Protein | 11.5 | ~6.5 |
| MC2R | Melanocortin 2 Receptor | 12.1 | ~3.5 |
| MRAP | Melanocortin 2 Receptor Accessory Protein | 16.0 | ~4.5 |
| ANGPTL4 | Angiopoietin Like 4 | 6.8 | ~7.0 |
| ADM | Adrenomedullin | 5.4 | ~3.0 |
| LEP | Leptin | 4.4 | Not Reported as Significant |
Downregulated Genes
| Gene Symbol | Gene Name | Fold Change (Sirianni et al., 2010 - Microarray)[1] | Log2 Fold Change (G-Smiltina et al., 2021 - RNA-seq, 48h)[2] |
| HTR2B | 5-Hydroxytryptamine Receptor 2B | -4.1 | Not Reported as Significant |
| CRHBP | This compound Releasing Hormone Binding Protein | Not Reported as Significant | ~ -2.5 |
| ID1 | Inhibitor of DNA Binding 1, HLH Domair Protein | Not Reported as Significant | ~ -2.0 |
Summary of Reproducibility:
Several key genes involved in steroidogenesis, such as CYP11A1, CYP17A1, CYP21A2, HSD3B2, and STAR, are consistently and strongly upregulated in response to ACTH in both studies, demonstrating good reproducibility for these core biological effects. The upregulation of the ACTH receptor (MC2R) and its accessory protein (MRAP) is also a recurring finding. However, the reproducibility of less dramatically regulated genes and downregulated genes appears to be lower, which could be attributed to differences in experimental systems, patient variability, and the different sensitivities and specificities of the microarray and RNA-seq platforms.
Experimental Protocols
Detailed methodologies are crucial for assessing and improving the reproducibility of experimental findings. Below are summarized protocols from the cited studies for key experimental procedures.
Primary Human Adrenal Cell Culture and ACTH Treatment (Based on Sirianni et al., 2010 and G-Smiltina et al., 2021)[1][2]
-
Tissue Source: Human adrenal glands were obtained from organ donors with institutional review board approval.
-
Cell Isolation: The adrenal cortex was separated from the medulla, minced, and subjected to enzymatic digestion, typically using collagenase.
-
Cell Culture: Isolated adrenocortical cells were plated on collagen-coated dishes and maintained in a specialized culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
ACTH Stimulation: Once the cells reached a desired confluency, the culture medium was replaced with a serum-free or low-serum medium. Human ACTH(1-24) was then added to the medium at a final concentration of 10 nM. Control cells received the vehicle alone.
-
Time Points: Cells were incubated with ACTH for various durations. Sirianni et al. focused on a 48-hour time point, while G-Smiltina et al. performed a time-course experiment with multiple time points including 3, 6, 12, 24, and 48 hours.[1][2]
-
RNA Isolation: At the end of the stimulation period, total RNA was extracted from the cells using standard commercial kits. The quality and quantity of the RNA were assessed before downstream applications.
Gene Expression Analysis
-
Microarray (Sirianni et al., 2010): Total RNA was processed and hybridized to a whole-genome microarray chip (e.g., Illumina HumanRef-8 Expression BeadChip). The resulting data was normalized and analyzed to identify differentially expressed genes between ACTH-treated and control samples.[1]
-
RNA Sequencing (G-Smiltina et al., 2021): Total RNA was used for library preparation, which typically involves poly(A) selection, cDNA synthesis, and adapter ligation. The libraries were then sequenced on a high-throughput sequencing platform. The raw sequencing reads were processed, aligned to the human genome, and quantified to determine gene expression levels. Differential expression analysis was performed to identify genes that were significantly up- or downregulated by ACTH treatment.[2]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for studying this compound-induced gene expression changes in primary human adrenal cells.
Caption: Experimental workflow for analyzing this compound-induced gene expression.
This compound Signaling Pathway
The diagram below depicts the primary signaling pathway activated by this compound (ACTH) in adrenal cells, leading to the regulation of key steroidogenic genes identified in the comparative analysis.
References
A Comparative Pharmacokinetic Analysis: Natural vs. Synthetic Corticotropin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of natural and synthetic corticotropin preparations. The information presented herein is supported by experimental data to assist in informed decision-making for research and clinical applications.
Executive Summary
Natural this compound, a complex mixture of adrenocorticotropic hormone (ACTH) analogs derived from porcine pituitaries, and synthetic this compound, typically a polypeptide of the first 24 amino acids of ACTH (tetracosactide or cosyntropin), exhibit distinct pharmacokinetic and pharmacodynamic properties.[1][2] A key clinical study directly comparing repository this compound injection (RCI), a natural formulation, with a synthetic ACTH1-24 depot revealed that these products are not interchangeable.[1][3] Despite higher plasma concentrations of its pharmacokinetic marker, RCI induced a significantly lower endogenous cortisol response compared to the synthetic counterpart.[1][3] This suggests that the biological activity and subsequent clinical effects of these two classes of this compound are different.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic and pharmacodynamic findings from a comparative study in healthy subjects.[1][3]
| Parameter | Natural this compound (RCI) | Synthetic this compound (ACTH1-24 Depot) | Reference |
| Dosing Regimen | 80 IU subcutaneously, twice weekly | 1 mg subcutaneously, twice weekly | [1] |
| Pharmacokinetic Marker | N25-deamidated porcine ACTH1-39 | ACTH1-24 | [1] |
| Median Tmax (Day 1) | 2.0 hours | Not explicitly stated, but cortisol response is rapid | [3] |
| Median Tmax (Day 4) | 1.1 hours | Not explicitly stated | [3] |
| Endogenous Cortisol Exposure | ~5-fold lower than synthetic ACTH1-24 depot | - | [1] |
| Steroidogenic Exposure | Estimated 4-fold lower than synthetic ACTH1-24 depot | - | [1] |
| Mean Peak Baseline-Corrected Serum Total Cortisol | ~2-fold lower than synthetic ACTH1-24 depot | - | [3] |
| Onset of Action (Cortisol Increase) | Slower, prolonged release due to gelatin formulation | Rapid, within 5 minutes of administration | [4][5] |
| Duration of Action (IM) | Prolonged due to depot formulation | Approximately 12 hours | [4][6] |
Experimental Protocols
The data presented above is primarily derived from a Phase 1, single-center, open-label, randomized, parallel-group study. A detailed methodology is provided below.
Study Objective: To directly compare the pharmacokinetics and pharmacodynamics of Repository this compound Injection (RCI) and synthetic ACTH1-24 depot in healthy subjects.[1]
Study Population: 48 healthy subjects, aged 18 to 50 years.[1]
Treatment Groups:
-
Group 1 (RCI): 80 IU RCI administered subcutaneously twice weekly on study days 1 and 4.[1]
-
Group 2 (Synthetic ACTH1-24): 1 mg synthetic ACTH1-24 depot administered subcutaneously twice weekly on study days 1 and 4.[1]
-
Group 3 (Methylprednisolone): 32 mg methylprednisolone administered orally once daily on study days 1 through 6 (to estimate steroidogenic exposure).[1]
Pharmacokinetic and Pharmacodynamic Assessments:
-
Blood samples were collected at predefined time points to measure the plasma concentrations of the respective pharmacokinetic markers: N25-deamidated porcine ACTH1-39 for RCI and ACTH1-24 for the synthetic product.[1]
-
Serum and free cortisol levels were measured to assess the pharmacodynamic response.[1]
-
The ACTH stimulation test is a common diagnostic protocol where baseline cortisol levels are measured before and 30-60 minutes after administration of synthetic ACTH to assess adrenal function.[7]
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the signaling cascade initiated by ACTH binding to its receptor on adrenocortical cells.
Experimental Workflow for a Comparative Pharmacokinetic Study
This diagram outlines the typical workflow for a clinical study comparing the pharmacokinetics of different drug formulations.
References
- 1. Pharmacokinetics and Pharmacodynamics of Repository this compound Injection Compared With Synthetic ACTH1-24 Depot and Methylprednisolone in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and Pharmacodynamics of Repository this compound Injection Compared With Synthetic ACTH1‐24 Depot and Methylprednisolone in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. Repository this compound Injection [southcarolinablues.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. ACTH stimulation test - Wikipedia [en.wikipedia.org]
Validating the Specificity of Corticotropin Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of specificity is a critical step in the development of corticotropin receptor antagonists. This guide provides a comparative analysis of common antagonists, detailing their performance based on experimental data. It further outlines the methodologies for key experiments essential for specificity validation, ensuring researchers can effectively evaluate and select the most appropriate antagonist for their studies.
This compound-releasing factor (CRF) receptors, primarily CRF receptor 1 (CRF1) and CRF receptor 2 (CRF2), are G protein-coupled receptors that play a pivotal role in the body's response to stress.[1] Antagonists targeting these receptors are valuable research tools and potential therapeutics for stress-related disorders.[1][2] Their efficacy and clinical potential are intrinsically linked to their specificity for the intended receptor subtype.
Comparative Analysis of this compound Receptor Antagonists
The following tables summarize the binding affinities and functional potencies of several widely studied this compound receptor antagonists. This quantitative data is essential for comparing their specificity and selecting the appropriate compound for a given experimental design.
| Antagonist | Receptor Target | Binding Affinity (Ki) | Functional Potency (IC50) | Selectivity Profile | References |
| Antalarmin | CRF1 | ~1-2.7 nM | ~0.8-3 nM (cAMP assay) | Selective for CRF1 over CRF2 | [3][4] |
| Astressin | CRF1 & CRF2 | ~2 nM (CRF1) | ~2.4 nM (CRF1) | Non-selective | [5][6] |
| Astressin-2B | CRF2 | >500 nM (CRF1), 1.3 nM (CRF2) | - | Highly selective for CRF2 | |
| Pexacerfont | CRF1 | - | ~6.1 nM | Selective for CRF1 | [3] |
| Verucerfont | CRF1 | - | ~6.1 nM | Selective for CRF1 | [3] |
| NBI-34041 | CRF1 | ~4.0 nM | ~58.9 nM | Selective for CRF1 | [7] |
Table 1: Comparative in vitro data for selected this compound receptor antagonists. Ki values represent the binding affinity determined through competitive radioligand binding assays, while IC50 values indicate the functional potency in inhibiting agonist-induced signaling, typically cyclic AMP (cAMP) production.
Key Experimental Protocols for Specificity Validation
Accurate and reproducible experimental protocols are fundamental to validating the specificity of this compound receptor antagonists. The following sections provide detailed methodologies for essential in vitro and in vivo assays.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of an antagonist for the this compound receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test antagonist for CRF1 and CRF2 receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., HEK293 or CHO cells)
-
Radioligand (e.g., [125I]sauvagine)[6]
-
Test antagonist and a known non-specific binding agent
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4)[8]
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.[8]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test antagonist.[8]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay assesses the functional consequence of receptor binding by measuring the antagonist's ability to block agonist-induced second messenger production.
Objective: To determine the functional potency (IC50) of a test antagonist in inhibiting agonist-stimulated cAMP production.
Materials:
-
Whole cells expressing the receptor of interest
-
CRF receptor agonist (e.g., CRF or sauvagine)
-
Test antagonist
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Plating: Seed cells expressing the target receptor into a 96-well or 384-well plate and allow them to adhere overnight.[9]
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 20-30 minutes).[9][10]
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80) to all wells, except for the negative control.[9]
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) to allow for cAMP production.[9]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[9]
-
Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC50 value.
In Vivo Behavioral Assays
In vivo studies are crucial for validating the physiological effects of an antagonist and its ability to modulate stress-related behaviors.
Objective: To assess the ability of a test antagonist to reverse stress-induced behavioral changes in animal models.
Commonly Used Models:
-
Elevated Plus Maze (EPM): This test assesses anxiety-like behavior. Anxiolytic compounds increase the time spent in the open arms of the maze.[11]
-
Forced Swim Test (FST): This model is used to screen for antidepressant-like activity. Effective antidepressants reduce the duration of immobility.[12]
-
Acoustic Startle Response: This test measures the startle reflex, which is potentiated by stress. Anxiolytics can reduce the exaggerated startle response.[12]
General Protocol (Example using Elevated Plus Maze):
-
Animal Acclimation: Acclimate the animals (typically rats or mice) to the testing room before the experiment.[11]
-
Antagonist Administration: Administer the test antagonist or vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test.[12]
-
Behavioral Testing: Place the animal in the center of the elevated plus maze and allow it to explore for a set period (e.g., 5 minutes). Record the session with a video tracking system.[11]
-
Data Analysis: Analyze the video recordings to quantify parameters such as the time spent in the open and closed arms and the number of entries into each arm.[11]
-
Interpretation: A significant increase in the time spent in the open arms in the antagonist-treated group compared to the vehicle group suggests an anxiolytic-like effect.
Visualizing Specificity Validation
Diagrams illustrating the underlying biological pathways and experimental procedures can significantly aid in understanding the principles of antagonist specificity validation.
Caption: CRF1 receptor signaling cascade and the inhibitory action of a specific antagonist.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical framework for validating the specificity of a CRF1 receptor antagonist.
References
- 1. Progress in this compound-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. peptidetherapeutics.org [peptidetherapeutics.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Commercially Available Corticotropin (ACTH) ELISA Kits
For researchers, scientists, and professionals in drug development, the accurate quantification of Adrenocorticotropic hormone (ACTH) is crucial for a wide range of studies, from understanding the hypothalamic-pituitary-adrenal (HPA) axis to investigating stress responses and endocrine disorders. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common method for this purpose, offering a balance of sensitivity, specificity, and throughput. This guide provides a side-by-side comparison of several commercially available ACTH ELISA kits, presenting their key performance characteristics as reported by the manufacturers to aid in selecting the most suitable kit for your research needs.
Performance Characteristics of ACTH ELISA Kits
The selection of an appropriate ELISA kit is dependent on several factors, including the required sensitivity, the expected concentration range of ACTH in the samples, the sample type, and the desired assay time. The following table summarizes the key specifications of various ACTH ELISA kits.
| Manufacturer | Kit Name/Catalog No. | Assay Type | Sensitivity (Detection Limit) | Detection Range | Sample Types | Assay Duration | Species Reactivity |
| Abcam | Mouse/Rat ACTH SimpleStep ELISA® Kit (ab263880) | Sandwich | Not Specified | Not Specified | Serum, Plasma (Citrate, EDTA, Heparin) | 1 hour | Mouse, Rat |
| Abcam | Human ACTH ELISA Kit (ab267814) | Sandwich | ≤ 1.2 pg/mL | 2.5 - 160 pg/mL | Serum, Plasma (EDTA, Heparin, Citrate) | 1.5 hours | Human |
| Arbor Assays | DetectX® Adrenocorticotropic hormone (ACTH) ELISA Kit (K072-H) | Sandwich | 12.71 pg/mL | Not Specified | Plasma | 2 hours | Human |
| Eagle Biosciences | Human Adrenocorticotrophic Hormone (ACTH) ELISA Assay Kit | Sandwich | < 1 pg/mL | Not Specified | EDTA-plasma | Not Specified | Human |
| Elabscience | Rat ACTH (Adrenocorticotropic Hormone) ELISA Kit | Sandwich | 9.38 pg/mL | 15.63-1000 pg/mL | Serum, plasma and other biological fluids | Not Specified | Rat |
| Epitope Diagnostics | Human ACTH ELISA Kit (KTR-882) | Sandwich | <1 pg /mL | 0 - 416 ng/mL | EDTA-plasma | 2 hours 20 minutes | Human |
| FineTest | Human ACTH(Corticotropin) ELISA Kit (EH1067) | Sandwich | 7.5pg/ml | 12.5-800pg/ml | Plasma, Cell Culture Supernatant, cell or tissue lysate, Other liquid samples | 4 hours | Human |
| High-Sensitivity | High-Sensitivity Human ACTH (this compound) ELISA Kit | Sandwich | 5.0 pg/mL | 12.5 - 1000 pg/mL | Human serum, plasma (EDTA, heparin, citrate), cell culture supernatant | 3-4 hours | Human |
| Invitrogen | Human Adrenocorticotropic Hormone (ACTH) ELISA (EEL017) | Competitive | 9.38 pg/mL | 15.63-1,000 pg/mL | Plasma | 2.5 hours | Human |
| MyBioSource | Human Adrenocorticotropic Hormone (ACTH) ELISA Kit (MBS267135) | Sandwich | 5 pg/ml | Not Specified | Body fluids, tissue homogenates, secretions | Not Specified | Human |
| RayBiotech | Human/Mouse/Rat Adrenocorticotropic Hormone EIA Kit | Competitive | Not Specified | Not Specified | Serum, cell culture medium | Not Specified | Human, Mouse, Rat |
Note: The data presented in this table is based on information provided by the respective manufacturers. Performance may vary under different experimental conditions. It is highly recommended to consult the product datasheets for the most current and detailed information.
Experimental Protocols: A Generalized Workflow
While specific protocols vary between kits, the majority of sandwich ELISA kits for ACTH follow a similar workflow. Below is a generalized protocol that outlines the key steps. For precise details, always refer to the manual provided with the specific kit.
I. Reagent and Sample Preparation
-
Bring all reagents to room temperature before use.
-
Prepare wash buffer: If a concentrated wash buffer is supplied, dilute it to the working concentration with deionized or distilled water.
-
Prepare standards: Reconstitute the standard with the provided diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve.
-
Prepare samples: Depending on the expected concentration of ACTH, samples may need to be diluted with the appropriate sample diluent. Common sample types include plasma (EDTA is often recommended as an anticoagulant), serum, and cell culture supernatants.[1][2] For tissue homogenates, follow a suitable protocol to extract the protein.[2]
II. Assay Procedure
-
Add standards and samples: Pipette the prepared standards and samples into the appropriate wells of the microplate, which has been pre-coated with an anti-ACTH antibody.[3]
-
Incubation: In many sandwich ELISAs, a biotinylated detection antibody is then added.[3] The plate is sealed and incubated for a specified period (typically 1-2.5 hours) at room temperature or 37°C to allow the ACTH to bind to the immobilized and detection antibodies.[1][4][5]
-
Washing: After incubation, the wells are washed multiple times with the wash buffer to remove any unbound substances.[1]
-
Add conjugate: An enzyme conjugate, such as Horseradish Peroxidase (HRP)-streptavidin, is added to each well.[5]
-
Second Incubation: The plate is incubated again, typically for 30-60 minutes, to allow the enzyme conjugate to bind to the detection antibody.[4][5]
-
Second Washing: A second wash step is performed to remove the unbound enzyme conjugate.[1]
-
Substrate Development: A substrate solution (e.g., TMB) is added to each well. The enzyme catalyzes a color change, with the intensity of the color being proportional to the amount of ACTH in the sample.[4] This reaction is allowed to proceed for a set amount of time, often in the dark.
-
Stop Reaction: A stop solution is added to each well to terminate the reaction. This usually results in a color change (e.g., from blue to yellow).[5]
-
Read Absorbance: The absorbance of each well is measured using a microplate reader at a specific wavelength (commonly 450 nm).[5]
III. Data Analysis
-
Generate a standard curve: Plot the absorbance values of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate sample concentrations: Determine the concentration of ACTH in the samples by interpolating their absorbance values from the standard curve.
Visualizing the Workflow and Underlying Principles
To better understand the experimental process and the biological context of ACTH, the following diagrams are provided.
General Sandwich ELISA Workflow
The following diagram illustrates the sequential steps of a typical sandwich ELISA protocol, from sample addition to signal detection.
References
A Comparative Analysis of ACTH (1-24) and ACTH (1-39) in Experimental Applications
An objective guide for researchers, scientists, and drug development professionals on the differential effects, experimental protocols, and signaling pathways of synthetic ACTH (1-24) and full-length ACTH (1-39).
Adrenocorticotropic hormone (ACTH) is a crucial pituitary hormone that primarily regulates cortisol and corticosterone production in the adrenal cortex. In experimental and clinical settings, two forms of ACTH are predominantly used: the full-length endogenous peptide, ACTH (1-39), and its synthetic, biologically active N-terminal fragment, ACTH (1-24), also known as cosyntropin or tetracosactide. While both peptides are potent stimulators of the adrenal cortex, their nuanced differences in structure, activity, and receptor interaction are critical for designing and interpreting experiments. This guide provides a detailed comparison of ACTH (1-24) and ACTH (1-39), supported by experimental data, to aid researchers in selecting the appropriate agent for their studies.
Comparative Biological Activity and Potency
The primary function of ACTH is to stimulate the synthesis and release of glucocorticoids from the adrenal cortex. Experimental evidence consistently demonstrates that the N-terminal 1-24 amino acid sequence of ACTH is sufficient for full biological activity at the melanocortin-2 receptor (MC2R), the primary receptor for ACTH in the adrenal gland.[1][2]
Studies have shown that ACTH (1-24) is as potent as ACTH (1-39) in inducing glucocorticoid production in adrenal cell cultures.[3] The initial 24 residues contain the essential domains for receptor binding and activation.[4][5] Specifically, the sequence from amino acids 15-18 is crucial for binding to the MC2R, while the 6-9 sequence is vital for initiating the signaling cascade that leads to steroidogenesis.[6] Fragments shorter than 20 amino acids are generally considered inactive.[2]
While their steroidogenic potency at the MC2R is comparable, there are distinctions in their interactions with other melanocortin receptors (MCRs). ACTH (1-39) and ACTH (1-24) can also bind to and activate other MCR subtypes, such as MC1R, MC3R, MC4R, and MC5R, although often with different affinities and functional outcomes compared to their primary target, MC2R.[3][7] This broader receptor activity can be a consideration in experiments looking at the extra-adrenal effects of ACTH.
| Parameter | ACTH (1-24) (Cosyntropin) | ACTH (1-39) (Endogenous) | Key References |
| Amino Acid Length | 24 | 39 | [2] |
| Primary Receptor | Melanocortin-2 Receptor (MC2R) | Melanocortin-2 Receptor (MC2R) | [2][3] |
| Steroidogenic Potency | Fully potent, comparable to ACTH (1-39) | Potent stimulator of glucocorticoid synthesis | [1][3] |
| MC2R Binding | High affinity | High affinity | [8] |
| Other MCR Activity | Can activate MC1R, MC3R, MC4R, MC5R | Can activate MC1R, MC3R, MC4R, MC5R | [3][7] |
| Clinical Use | Diagnostic testing of adrenal function | Less common for diagnostics due to allergenicity | [9][10] |
Signaling Pathways and Mechanisms of Action
Both ACTH (1-24) and ACTH (1-39) exert their effects on adrenal cortical cells primarily through the activation of the MC2R, a G-protein coupled receptor (GPCR).[2][11] The binding of either ACTH fragment to MC2R, in conjunction with the essential accessory protein MRAP, initiates a conformational change in the receptor.[2][3] This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][11] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a cascade of downstream targets, ultimately leading to the increased transcription of steroidogenic enzymes and the mobilization of cholesterol for conversion into glucocorticoids.[2][6][11]
Experimental Protocols: ACTH Stimulation Test
The ACTH stimulation test is a cornerstone diagnostic tool for assessing adrenal function, and it is also widely used in research to study the hypothalamic-pituitary-adrenal (HPA) axis. The protocol typically involves the administration of a standardized dose of ACTH (1-24) and the subsequent measurement of cortisol levels in blood samples.
Standard High-Dose (250 µg) ACTH Stimulation Test Protocol:
-
Baseline Sample Collection: A blood sample is drawn to measure baseline cortisol levels.[12]
-
ACTH Administration: 0.25 mg (250 µg) of cosyntropin (ACTH 1-24) is reconstituted and administered either intramuscularly (IM) or intravenously (IV).[9][12]
-
Post-Stimulation Sample Collection: Blood samples are collected at 30 and 60 minutes after ACTH administration to measure the cortisol response.[12] Some protocols may include additional time points.
-
Sample Handling: Samples should be refrigerated until laboratory analysis.[12]
Low-Dose ACTH Stimulation Test:
In some research and clinical scenarios, a low-dose ACTH stimulation test (e.g., 1 µg) may be employed to assess the adrenal sensitivity under more physiological conditions.[13] The procedure is similar to the high-dose test, but with a significantly smaller dose of ACTH (1-24).
In Vivo Effects and Considerations
In vivo studies comparing repository corticotropin injection (RCI), a naturally sourced complex mixture containing ACTH (1-39) and other pituitary peptides, with synthetic ACTH (1-24) have revealed differences in their pharmacokinetic and pharmacodynamic profiles. One study found that after two doses, RCI induced about a 5-fold lower free cortisol exposure compared to a synthetic ACTH (1-24) depot.[14] This suggests that the formulation and the presence of other peptides in RCI can influence the overall steroidogenic response.[14]
The half-life of ACTH in human blood is relatively short, reported to be between 10 and 30 minutes.[11] The synthetic ACTH (1-24) is designed for rapid action and is the standard for diagnostic tests due to its full biologic potency and lower incidence of allergic reactions compared to animal-derived ACTH preparations.[9]
Conclusion
For most experimental purposes focused on the direct stimulation of glucocorticoid production via the MC2R, ACTH (1-24) is a reliable and potent alternative to the full-length ACTH (1-39). Its well-characterized activity, synthetic nature, and reduced allergenicity make it the preferred agent for standardized experimental protocols such as the ACTH stimulation test. However, when investigating the broader physiological roles of ACTH, including its interactions with other melanocortin receptors or the effects of its C-terminal fragment, the use of ACTH (1-39) may be more appropriate. Researchers should carefully consider the specific aims of their study to select the most suitable form of this pleiotropic hormone.
References
- 1. Acth (1-39), porcine | Benchchem [benchchem.com]
- 2. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Frontiers | ACTH Antagonists [frontiersin.org]
- 5. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. testmenu.com [testmenu.com]
- 10. labcorp.com [labcorp.com]
- 11. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and Pharmacodynamics of Repository this compound Injection Compared With Synthetic ACTH1‐24 Depot and Methylprednisolone in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Corticotropin Analogs: Uncoupling Steroidogenesis from Melanocortin Receptor Signaling
Introduction: Corticotropin (ACTH) analogs are synthetic peptides designed to mimic the action of endogenous ACTH. While their primary therapeutic role has been centered on stimulating cortisol production through the melanocortin-2 receptor (MC2R), a growing body of research is focused on their steroidogenic-independent effects. These effects are mediated primarily through other melanocortin receptors (MC1R, MC3R, MC4R, MC5R), opening therapeutic avenues for inflammatory and autoimmune disorders without inducing the side effects of hypercortisolism. This guide provides a comparative overview of key this compound analogs, focusing on their differential receptor activity and downstream non-steroidogenic actions, supported by experimental data and detailed protocols.
Comparative Receptor Activity and Anti-Inflammatory Effects
The primary distinction between this compound analogs lies in their binding affinity and activation of different melanocortin receptors. While natural ACTH activates all five MCRs, synthetic analogs have been engineered to exhibit preferential activity, particularly to uncouple MC2R (steroidogenic) activation from the anti-inflammatory effects mediated by other MCRs.
| Analog | Primary Target Receptor(s) | Key Steroidogenic-Independent Effects | Relative Anti-Inflammatory Potency (Compared to ACTH) | Reference |
| ACTH(1-39) | MC1R, MC2R, MC3R, MC4R, MC5R | Broad anti-inflammatory and immunomodulatory actions | Baseline | |
| Tetracosactide (Cosyntropin) | Primarily MC2R; other MCRs | Primarily steroidogenic; some anti-inflammatory effects | Lower | |
| Synacthen Depot (Esterified Tetracosactide) | Primarily MC2R; prolonged action | Primarily steroidogenic; sustained anti-inflammatory potential | Variable, dependent on formulation | |
| [D-Trp⁹, Phe¹²]-ACTH(4-12) | MC1R, MC3R | Anti-inflammatory, neuroprotective | Higher (in specific models) | |
| [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH) | MC1R, MC3R, MC4R, MC5R | Potent anti-inflammatory and cytoprotective effects | Significantly Higher |
Signaling Pathways: Steroidogenic vs. Non-Steroidogenic Actions
The divergent effects of this compound analogs can be understood by examining their downstream signaling pathways. Activation of MC2R leads to steroidogenesis, while engagement of other MCRs, particularly MC1R and MC3R, initiates anti-inflammatory cascades.
Safety Operating Guide
Proper Disposal of Corticotropin: A Guide for Laboratory Professionals
The safe and compliant disposal of corticotropin (ACTH) and its associated materials is critical for ensuring laboratory safety, preventing environmental contamination, and adhering to regulatory standards. As a polypeptide hormone, this compound requires careful handling throughout its lifecycle, from storage to final disposal. This guide provides essential procedural information for researchers, scientists, and drug development professionals.
General Principles of Pharmaceutical Waste Management
The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have established stringent guidelines for pharmaceutical waste. A primary principle is the avoidance of disposing of pharmaceuticals, particularly hormones, down the drain.[1][2] Wastewater treatment facilities are often not equipped to remove these compounds, which can lead to the contamination of drinking water and aquatic ecosystems.[1][2] The EPA explicitly prohibits healthcare facilities from flushing hazardous waste pharmaceuticals.[2][3] Most pharmaceutical waste is managed through incineration by licensed facilities.[4]
This compound waste should be managed in accordance with federal, state, and local regulations.[5] It is crucial to follow a detailed waste management plan that aligns with EPA, Drug Enforcement Administration (DEA), and state rules.[4]
Step-by-Step Disposal Procedures for this compound
1. Segregation and Identification of Waste
Proper disposal begins with correctly identifying and segregating the type of this compound waste. This includes:
-
Unused or Expired Vials: Vials that are unopened but have passed their expiration date.
-
Partially Used Vials: Vials that have been punctured but still contain this compound.
-
Empty Vials and Packaging: Vials and packaging that are considered "empty" by regulatory definition.
-
Sharps: Needles and syringes used for administration.
-
Contaminated Materials: Personal protective equipment (PPE), absorbent pads, or other materials contaminated during handling or a spill.
2. Disposal of Unused, Expired, or Partially Used this compound
Unused, expired, or partially used this compound should be treated as non-retrievable pharmaceutical waste.
-
Do Not Discard in General Trash or Down the Drain: Never dispose of liquid or powdered this compound in standard trash or by flushing it down a sink or toilet.[1][6]
-
Use a Pharmaceutical Waste Contractor: The recommended method of disposal is through a licensed hazardous or pharmaceutical waste contractor. These contractors will typically incinerate the waste in a permitted facility.[4]
-
Denaturing (where permissible): In some contexts, and if allowed by institutional policy and local regulations, out-of-date stock may be destroyed using commercially available denaturing kits.[7] These kits render the drug unusable and non-retrievable. An alternative method involves collecting the residual drug into an unappealing substance like cat litter, which is then collected by the waste contractor.[7]
-
Record Keeping: Maintain a detailed record of the drug name, form, strength, quantity, and date of destruction. For certain controlled substances, a witness signature may be required.[7]
3. Disposal of Empty Vials and Packaging
-
Vials: Once a vial has been used, it must be discarded according to a specific timeline to ensure stability and prevent contamination.[5][8] Refer to the table below for specific timeframes. Empty vials should be placed in a sharps container or a designated pharmaceutical waste container to prevent accidental punctures.[5][9]
-
Packaging: Before disposing of outer packaging, ensure all personal or identifying information is scratched out or removed.[6] The empty packaging can then typically be discarded in the general trash or recycled, depending on the material.[6]
4. Sharps Disposal
All needles and syringes used with this compound must be disposed of immediately after use in a designated sharps container.[5][8]
-
Use an Approved Sharps Container: The container must be hard, closed, and puncture-resistant.[8]
-
Do Not Overfill: Fill the container only to the indicated fill line.
-
Seal and Dispose: Once full, securely seal the container and manage it as biomedical or sharps waste through your institution's environmental health and safety program.
Quantitative Disposal Data
The primary quantitative data for this compound disposal relates to the stability and mandated discard-after-use timelines for different commercial preparations. Adherence to these timelines is crucial for product integrity and safety.
| Preparation Type | Condition | Mandated Disposal Timeline |
| Purified Cortrophin® Gel | 1 mL Vial, After First Use | Throw away after 6 months[8] |
| Purified Cortrophin® Gel | 5 mL Vial, After First Use | Throw away after 28 days[8] |
| Acthar® Gel | Punctured Vial | Throw away after 28 days[5] |
| Acthar® Gel | Unopened, Refrigerated Vial | Discard on the last day of the expiration month listed on the vial[5] |
Experimental Protocols for Handling and Stability
While specific experimental protocols for the disposal of this compound are not detailed in the literature, extensive research exists on its preanalytical stability for laboratory testing. These protocols underscore the molecule's sensitivity and inform safe handling practices.
Protocol: Assessing ACTH Stability in Whole Blood This methodology is adapted from studies examining the stability of ACTH for clinical analysis, which helps in understanding its behavior under different conditions.
-
Sample Collection: Collect blood samples into pre-chilled plastic lavender-top (EDTA) tubes.[10][11]
-
Sample Handling Conditions:
-
Condition A (Cold): Immediately immerse the tubes in an ice bath after collection.[10] Centrifuge within one hour to separate plasma from cells.[10] Freeze the resulting plasma immediately at -80°C.[12]
-
Condition B (Room Temperature): Keep EDTA plasma samples at room temperature. Studies have shown ACTH in EDTA plasma is stable for at least 6 hours at room temperature.[13]
-
-
Analysis: Measure ACTH levels at various time points (e.g., 0, 2, 4, 6, 24 hours) using an electrochemiluminescence immunoassay (ECLIA) or a similar method.[10]
-
Results Interpretation: Compare ACTH concentrations over time and across different temperature conditions to determine the rate of degradation. Such studies show that immediate chilling and separation are best but not strictly necessary if samples are processed within a few hours, highlighting the peptide's relative short-term stability in EDTA plasma.[11][13]
This information is critical for labs handling this compound, as it demonstrates that while the molecule does degrade, it is not instantaneous, allowing for safe handling and batching for disposal if necessary, provided it is done in a timely manner.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
References
- 1. medprodisposal.com [medprodisposal.com]
- 2. Pharmaceutical Disposal — Citizens Campaign for the Environment [citizenscampaign.org]
- 3. epa.gov [epa.gov]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. acthar.com [acthar.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. rcvs.org.uk [rcvs.org.uk]
- 8. This compound (intramuscular route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. ph.health.mil [ph.health.mil]
- 10. Adrenocorticotropic Hormone (ACTH), Plasma » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 11. ACTH - Test Catalogue - Laboratory Medicine - St. Michael's Hospital [stmichaelshospital.com]
- 12. Impact of collection method and sample handling on measured levels of circulating ACTH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current laboratory requirements for adrenocorticotropic hormone and renin/aldosterone sample handling are unnecessarily restrictive - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Corticotropin
Researchers and drug development professionals working with Corticotropin, a biologically active polypeptide hormone, must adhere to stringent safety protocols to mitigate potential health risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, especially in powdered form, it is crucial to use appropriate personal protective equipment to prevent exposure through inhalation, skin contact, or ingestion. This compound is suspected of causing cancer and is harmful if swallowed, inhaled, or absorbed through the skin.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N-95 or N-100 particle mask | To prevent inhalation of aerosolized powder.[2] |
| Hand Protection | Double-layered, powder-free gloves (e.g., nitrile) | To prevent skin contact and absorption.[1][2] Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated.[2] |
| Eye Protection | Tightly fitting safety goggles or a face shield | To protect eyes from splashes or dust.[1][2] |
| Body Protection | Laboratory coat or chemical-resistant gown | To protect skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Operational Plan for Handling this compound
This section outlines the procedural steps for safely managing this compound throughout the experimental workflow, from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a tightly closed, original container in a dry, well-ventilated, and light-protected area.[1][3]
-
Recommended storage temperature is ≤ -15°C.[1]
-
Store the compound in a locked and secure location, inaccessible to unauthorized personnel and separate from food, feed, and drugs.[1]
2. Preparation of Solutions:
-
All handling of powdered this compound should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Avoid the generation of dust.[1]
-
Use a calibrated analytical balance for weighing the powder.
-
When preparing solutions, add the diluent slowly to the powder to avoid aerosolization.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, date of preparation, and appropriate hazard warnings.
-
When working with solutions, wear the recommended PPE.
-
In case of accidental skin contact, immediately wash the affected area with plenty of soap and water.[1][4]
-
If eye contact occurs, flush the eyes with plenty of water for at least 15 minutes and seek medical attention.[4]
-
In the event of inhalation, move to an area with fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][4]
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and containers, should be considered hazardous waste.
-
Segregate this compound waste into clearly labeled, sealed containers.
2. Disposal of Unused this compound:
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.[5]
3. Decontamination of Work Surfaces:
-
At the end of each procedure, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
4. Final Disposal:
-
All this compound waste must be handled and disposed of in accordance with local, state, and federal regulations.[3]
-
This may involve incineration or other specialized hazardous waste treatment methods.[5]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
